2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-17-12-6-4-10(5-7-12)13-9-11-3-2-8-15-14(11)16-13/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHISXEDJQZVJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(N2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424876 | |
| Record name | 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139962-68-8 | |
| Record name | 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine basic properties
An In-Depth Technical Guide to the Basic Properties of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
Executive Summary
This technical guide provides a comprehensive analysis of the core basic properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of 7-azaindole, its basicity is a critical determinant of its physicochemical properties, pharmacokinetic profile, and pharmacodynamic interactions. This document elucidates the primary site of protonation, provides a reasoned estimation of its acid dissociation constant (pKa), and outlines detailed experimental protocols for its empirical determination. The guide further explores the profound implications of these properties on solubility, membrane permeability, and target engagement, particularly its role as a hydrogen bond acceptor in kinase inhibitors. The insights presented herein are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this scaffold in therapeutic design and optimization.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery. It serves as a crucial bioisostere for both indole and purine systems, offering unique advantages in modulating drug properties.[1] The strategic substitution of a carbon atom in the indole ring with a nitrogen atom introduces a key hydrogen bond accepting feature, which is instrumental in the design of potent enzyme inhibitors, particularly for protein kinases.[1][2][3]
The 7-azaindole core famously acts as a "hinge-binder," forming two critical hydrogen bonds with the kinase hinge region: the pyrrole N-H acts as a hydrogen bond donor, while the pyridine nitrogen (N-7) serves as an acceptor.[2][3] This bidentate interaction provides high affinity and selectivity. The compound this compound incorporates this vital scaffold. Understanding its basicity is therefore not an academic exercise; it is fundamental to predicting its behavior in biological systems. The pKa value governs its charge state at physiological pH, which in turn dictates its solubility, ability to cross cell membranes, and the very availability of the N-7 lone pair for target binding.
Core Physicochemical Properties
The fundamental identity and computed properties of the title compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| Synonyms | 7-Azaindole, 2-(4-methoxyphenyl)- | PubChem[4] |
| CAS Number | 139962-68-8 | PubChem[4] |
| Molecular Formula | C₁₄H₁₂N₂O | PubChem[4] |
| Molecular Weight | 224.26 g/mol | PubChem[4] |
| XLogP3 | 2.9 | PubChem[4] |
In-Depth Analysis of Basic Properties
Identification of the Primary Basic Center: N-7 vs. N-1
The this compound molecule contains two nitrogen atoms, but their contributions to the compound's basicity are vastly different.
-
The Pyrrole Nitrogen (N-1): The lone pair of electrons on the N-1 atom is integral to the aromaticity of the five-membered pyrrole ring. These electrons are delocalized within the 6π-electron system that satisfies Hückel's rule. Protonation of this nitrogen would destroy the aromaticity, a highly unfavorable energetic event.[5][6] Consequently, the N-1 nitrogen is essentially non-basic.
-
The Pyridine Nitrogen (N-7): In contrast, the lone pair on the N-7 atom resides in an sp² hybrid orbital, lying in the plane of the ring and orthogonal to the aromatic π-system.[7][8] These electrons are not involved in aromaticity and are therefore available to accept a proton. This makes the N-7 atom the primary basic center of the molecule.
The protonation equilibrium is thus localized exclusively at the N-7 position.
Caption: Protonation equilibrium at the N-7 position.
Quantitative Basicity (pKa)
| Compound | pKa (of Conjugate Acid) | Comments |
| Pyridine | 5.25 | Reference six-membered basic heterocycle. |
| Pyrrole | ~ -3.8 | Essentially non-basic due to aromaticity.[5] |
| 7-Azaindole | ~4.6 | The parent scaffold. A review cites this experimental value for the conjugate acid.[9] |
| This compound | ~4.8 - 5.2 (Estimated) | The electron-donating methoxy group is expected to increase basicity relative to the parent. |
Rationale for the pKa Estimation: The pKa of the conjugate acid of the parent 7-azaindole is approximately 4.6.[9] The title compound features a 4-methoxyphenyl group at the C-2 position. The methoxy (-OCH₃) group is a moderate electron-donating group (EDG) through resonance, increasing electron density throughout the fused aromatic ring system. This increased electron density makes the lone pair on the distal N-7 nitrogen more available for protonation, thereby increasing its basicity. Therefore, the pKa of this compound is expected to be slightly higher than that of unsubstituted 7-azaindole. An estimated pKa in the range of 4.8 to 5.2 is chemically sound.
pH-Dependent Solubility
The basicity of a compound is a primary driver of its aqueous solubility. For a basic compound like this compound, solubility is highly pH-dependent.
-
At pH < pKa (e.g., pH 1-3 in the stomach): The compound will be predominantly protonated, existing as the cationic conjugate acid. This charged species is significantly more polar and will exhibit substantially higher aqueous solubility.
-
At pH > pKa (e.g., pH 7.4 in the intestine and blood): The compound will exist primarily in its neutral, uncharged form. This form is more lipophilic and less water-soluble, but has better membrane permeability.
Studies have shown that azaindole scaffolds generally confer superior aqueous solubility compared to their indole counterparts, which is a key advantage in drug design.[1][10] The ability to form a soluble salt at low pH is critical for oral absorption.
Experimental Determination of pKa
The pKa can be accurately determined using several methods. 1H NMR titration is a particularly powerful technique as it can confirm the site of protonation simultaneously.
Detailed Protocol: pKa Determination by ¹H NMR Titration
This protocol outlines the steps for determining the pKa of the title compound in a mixed solvent system (e.g., D₂O/Methanol-d₄) to ensure solubility across the pH range.
-
Preparation of Stock Solutions:
-
Prepare a ~10 mM stock solution of this compound in a suitable deuterated solvent (e.g., Methanol-d₄).
-
Prepare a series of aqueous buffer solutions in D₂O with pH values spanning the range of ~2 to ~8.
-
Prepare standardized solutions of 0.1 M DCl in D₂O and 0.1 M NaOD in D₂O.
-
-
Sample Preparation:
-
In a series of NMR tubes, add a fixed aliquot of the compound's stock solution.
-
Add a fixed amount of an internal reference standard (e.g., DSS or TSP).
-
Add aliquots of the D₂O buffer solutions to each tube to create a series of samples with varying pH values.
-
For points at the extremes of the titration, use the DCl or NaOD solutions.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum for each sample at a constant temperature (e.g., 298 K).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Measure the pH of each sample using a calibrated pH meter (correcting for the deuterium isotope effect if necessary).
-
Identify the chemical shifts (δ) of specific protons that are sensitive to the protonation state of the N-7 nitrogen. Protons H-6 and H-8 are expected to show the most significant downfield shift upon protonation due to the inductive effect of the positive charge.
-
Plot the chemical shift (δ) of a sensitive proton versus the measured pH.
-
Fit the resulting data to the Henderson-Hasselbalch equation (or a sigmoidal curve). The inflection point of the curve corresponds to the pKa value.
-
Caption: Workflow for pKa determination via ¹H NMR titration.
Implications in Drug Development
Pharmacokinetics (ADME)
The estimated pKa of ~4.8-5.2 has direct consequences for the ADME profile of this compound.
-
Absorption: The compound will be soluble in the acidic environment of the stomach (protonated form) and will transition to its more permeable neutral form in the higher pH of the small intestine, balancing solubility and permeability for effective oral absorption.
-
Distribution: At the physiological pH of blood (7.4), the compound will be almost entirely in its neutral, lipophilic form (>99%), facilitating distribution into tissues and crossing cellular membranes, including potentially the blood-brain barrier.
-
Formulation: The basic N-7 center allows for the formation of stable, crystalline salts (e.g., hydrochloride, mesylate). Salt forms often exhibit improved solubility, stability, and handling properties, which are critical for developing a viable drug product.
Pharmacodynamics (Target Engagement)
For kinase inhibitors, the protonation state at the target site is paramount. The ATP-binding pocket of kinases is a largely hydrophobic environment where the neutral form of the inhibitor is required for optimal binding. The pKa of ~4.8-5.2 ensures that at physiological pH (7.4), the N-7 nitrogen is unprotonated and its lone pair is fully available to act as a hydrogen bond acceptor with the backbone N-H of a hinge residue (e.g., Alanine or Cysteine) in the kinase. This interaction is often a cornerstone of the inhibitor's potency and selectivity. If the pKa were significantly higher (e.g., >8), a substantial fraction of the compound would be protonated at pH 7.4, rendering it incapable of forming this critical hydrogen bond and drastically reducing its biological activity.
Conclusion
This compound is a heterocyclic molecule whose utility in drug discovery is deeply rooted in its basic properties. The pyridine nitrogen, N-7, serves as the exclusive basic center, with an estimated pKa of its conjugate acid in the range of 4.8-5.2. This value represents a finely tuned balance, enabling aqueous solubility at low pH for absorption while ensuring the molecule is in its neutral, active form at physiological pH for membrane permeation and optimal target engagement. A thorough understanding and empirical validation of this pKa are essential steps in the rational design and development of drug candidates based on this valuable 7-azaindole scaffold.
References
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Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
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7-Azaindole 271-63-6 wiki. (n.d.). Retrieved January 14, 2026, from [Link]
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Heterocyclic Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]
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Calculated H charges and pKa values of 1-(2-thienyl)-7-azaindole (1g; A) and 1,1′-(1,3-phenylene)bis(7-azaindole) (2k; B). - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
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7-Azaindole - LookChem. (n.d.). Retrieved January 14, 2026, from [Link]
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Basicity of heterocyclics pdf | PDF - Slideshare. (n.d.). Retrieved January 14, 2026, from [Link]
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3.8: Aromatic Heterocycles- Pyridine and Pyrrole - Chemistry LibreTexts. (2021, December 27). Retrieved January 14, 2026, from [Link]
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Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]
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Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). Retrieved January 14, 2026, from [Link]
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Basicity of Pyrrole and Pyridine - YouTube. (2014, June 12). Retrieved January 14, 2026, from [Link]
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24.9: Heterocyclic Amines - Chemistry LibreTexts. (2024, February 25). Retrieved January 14, 2026, from [Link]
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Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]
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Photophysics and Biological Applications of 7-Azaindole and Its Analogs - ACS Publications. (n.d.). Retrieved January 14, 2026, from [Link]
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Excited-state proton transfer in solvated 7-azaindole - Mario Barbatti. (2014, April 4). Retrieved January 14, 2026, from [Link]
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Chemical shifts. (n.d.). Retrieved January 14, 2026, from [Link]
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An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines - PubMed. (2016, August 11). Retrieved January 14, 2026, from [Link]
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Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. (2001). Retrieved January 14, 2026, from [Link]
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The Azaindole Framework in the Design of Kinase Inhibitors - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]
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This compound | C14H12N2O | CID 6538811 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
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Physicochemical characteristics of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
An In-depth Technical Guide to the Physicochemical Characteristics of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
Foreword
Prepared for researchers, medicinal chemists, and drug development scientists, this technical guide provides a comprehensive analysis of the core physicochemical properties of This compound . The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in modern pharmacology, serving as the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Understanding the fundamental physicochemical characteristics of its derivatives is paramount for predicting pharmacokinetic behavior, optimizing formulation strategies, and ultimately, ensuring the successful translation of a promising molecule from the bench to the clinic.
This document moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to provide a narrative grounded in experimental logic. We will explore not only what the key parameters are but why they are critical and how they are reliably determined. Each section details the causality behind the chosen analytical techniques, offering field-proven protocols that are designed to be self-validating. By grounding our claims in authoritative references and providing clear, actionable methodologies, this guide aims to be an indispensable resource for the scientific community engaged in the research and development of novel therapeutics based on this important heterocyclic system.
Molecular Identity and Core Properties
The foundational step in any physicochemical characterization is the unambiguous identification of the molecule . This compound is a heterocyclic compound featuring a 7-azaindole core substituted at the 2-position with a 4-methoxyphenyl group.
Table 1: Core Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem[3] |
| Molecular Formula | C₁₄H₁₂N₂O | PubChem[3] |
| Molecular Weight | 224.26 g/mol | PubChem[3] |
| CAS Number | 139962-68-8 | PubChem[3] |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CN=C3C(=C2)C=CN3 | PubChem[3] |
Lipophilicity: The Gatekeeper of Bioavailability
Expert Insight: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is arguably one of the most critical physicochemical parameters in drug design. It governs a molecule's ability to partition between aqueous and lipid environments, directly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[4] A compound that is too hydrophilic may have poor membrane permeability, while one that is excessively lipophilic can suffer from poor aqueous solubility, high plasma protein binding, and off-target toxicities.
The "gold standard" for logP determination is the shake-flask method, but it is labor-intensive and can be problematic for compounds with high lipophilicity or poor solubility.[5][6] Therefore, a more efficient and widely adopted approach for screening and characterization is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[7][8] This method correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.
Calculated Lipophilicity (cLogP)
Computational models provide a rapid, preliminary estimate of lipophilicity. These values are invaluable for initial compound design and prioritization but must be confirmed experimentally.
Table 2: Computationally Derived Lipophilicity
| Parameter | Value | Method | Source |
|---|
| XLogP3 | 2.9 | Atom-based calculation | PubChem[3] |
Experimental Protocol: logP Determination by RP-HPLC
Causality: This protocol is designed to establish a robust correlation between the retention factor (k) and the known logP values of a set of standard compounds. The retention of the target analyte, this compound, under identical conditions allows for its logP to be accurately interpolated from the resulting calibration curve. The use of a C18 column provides a standardized nonpolar environment mimicking lipid membranes.
Methodology:
-
Preparation of Standards: Prepare 1 mg/mL stock solutions of 5-6 commercially available standard compounds with known logP values spanning a range that is expected to bracket the analyte (e.g., from logP 1.0 to 4.0). Use a 50:50 mixture of acetonitrile and water as the diluent.
-
Preparation of Analyte Solution: Prepare a 1 mg/mL stock solution of this compound in the same diluent.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v), adjusted to ensure retention times are within a reasonable window (3-15 minutes). The aqueous portion should be buffered (e.g., with 20 mM phosphate buffer) to a pH where the analyte is in its neutral form to measure logP (partition of the neutral species) rather than logD (distribution of all species).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV spectrophotometer at a wavelength of maximum absorbance for the compounds.
-
Injection Volume: 10 µL.
-
-
Determination of Dead Time (t₀): Inject a non-retained compound (e.g., uracil or sodium nitrate) to measure the column void time.
-
Data Acquisition: Inject each standard and the analyte solution in triplicate to ensure reproducibility. Record the retention time (tᵣ) for each compound.
-
Calculation and Analysis:
-
Calculate the retention factor (k) for each compound using the formula: k = (tᵣ - t₀) / t₀ .
-
Calculate the logarithm of the retention factor (log k).
-
Plot a calibration curve of the known logP values of the standards (y-axis) against their corresponding log k values (x-axis).
-
Perform a linear regression analysis on the data points. The resulting equation will be in the form logP = m(log k) + c .
-
Using the average log k value for this compound, interpolate its logP value using the regression equation.
-
Caption: Workflow for experimental logP determination via RP-HPLC.
Acid Dissociation Constant (pKa)
Expert Insight: The pKa value defines the strength of an acid or base and dictates the ionization state of a molecule at a given pH. This is fundamentally important as the charge state of a drug affects its solubility, membrane permeability, and binding affinity to its biological target. This compound possesses two key ionizable centers: the pyridine nitrogen, which is basic, and the pyrrole N-H proton, which is weakly acidic. Determining the pKa of the pyridine nitrogen is crucial for predicting its behavior in the physiological pH range of the stomach (pH ~1.5-3.5) and intestines (pH ~6.0-7.4).
For compounds that are sparingly soluble in water, traditional aqueous titrations are not feasible. Potentiometric titration in a co-solvent/water mixture is a reliable alternative.[9] By determining the apparent pKa at several co-solvent concentrations, the aqueous pKa can be extrapolated using a Yasuda-Shedlovsky plot.
Experimental Protocol: pKa Determination by Potentiometric Titration
Causality: This method allows for the determination of the pKa of a poorly soluble compound by increasing its solubility in a series of water-miscible organic co-solvent (e.g., methanol) mixtures. The pH electrode is calibrated to provide accurate readings in these mixed-solvent systems. By titrating the analyte with a strong acid (to determine the basic pKa of the pyridine nitrogen), a titration curve is generated from which the apparent pKa can be derived at the half-equivalence point.
Methodology:
-
System Calibration: Calibrate the pH meter and electrode using standard aqueous buffers. Then, perform a cross-calibration in each of the chosen co-solvent/water mixtures (e.g., 40%, 50%, and 60% methanol in water) to correct for the junction potential.
-
Sample Preparation: Accurately weigh and dissolve a precise amount of this compound in each co-solvent mixture to create solutions of known concentration (e.g., 1 mM).
-
Titration:
-
Place a known volume (e.g., 20 mL) of the analyte solution in a thermostatted vessel at 25 °C.
-
Immerse the calibrated pH electrode and a micro-stir bar into the solution.
-
Begin titrating with a standardized strong acid (e.g., 0.1 M HCl) using a precision burette.
-
Add the titrant in small, precise increments (e.g., 0.02 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[10]
-
Continue the titration well past the inflection point of the curve.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of HCl added.
-
Determine the equivalence point (Vₑ) from the point of maximum slope on the first derivative of the titration curve (ΔpH/ΔV).
-
The half-equivalence point is Vₑ/2. The pH at this volume corresponds to the apparent pKa in that specific co-solvent mixture.
-
Repeat the titration for each co-solvent concentration.
-
-
Aqueous pKa Extrapolation:
-
Plot the apparent pKa values against the mole fraction or weight percentage of the co-solvent.
-
Extrapolate the linear portion of the plot back to 0% co-solvent to obtain the aqueous pKa value.
-
Caption: Workflow for pKa determination using co-solvent potentiometric titration.
Thermal Properties: Ensuring Solid-State Integrity
Expert Insight: The solid-state characteristics of an active pharmaceutical ingredient (API) are critical for its stability, manufacturability, and bioavailability. Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide essential information about these properties. DSC measures the heat flow associated with thermal events like melting and polymorphic transitions, while TGA measures changes in mass as a function of temperature, indicating decomposition or desolvation.[11][12]
Melting Point (Tₘ) by Differential Scanning Calorimetry (DSC)
Causality: DSC determines the melting point by measuring the difference in heat required to increase the temperature of the sample and a reference.[13][14] The melting process is an endothermic event, resulting in a distinct peak on the DSC thermogram. The peak onset temperature is typically reported as the melting point. A sharp melting peak is also a good indicator of high sample purity.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature (e.g., 25 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate ~50 mL/min).
-
Continue heating to a temperature well above the expected melting point (e.g., 250 °C).
-
-
Data Analysis:
-
Plot the heat flow (mW) against temperature (°C).
-
The melting event will appear as an endothermic peak.
-
The melting point (Tₘ) is determined from the extrapolated onset temperature of the peak. The peak temperature and heat of fusion (ΔHfus) are also recorded.
-
Caption: Experimental workflow for melting point determination by DSC.
Thermal Stability by Thermogravimetric Analysis (TGA)
Causality: TGA is essential for determining the thermal stability of a compound.[15][16] It measures mass loss as a function of temperature in a controlled atmosphere. A significant mass loss indicates decomposition. The onset temperature of this mass loss is a critical parameter for defining the upper limit of thermal stability, which is important for processing and storage considerations.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan onto the TGA's microbalance.
-
Thermal Program:
-
Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
Maintain a constant flow of an inert gas (e.g., nitrogen) over the sample to prevent oxidative decomposition.
-
-
Data Analysis:
-
Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.
-
Determine the onset temperature of decomposition (Tₔ), defined as the temperature at which significant mass loss begins. This is often calculated using the tangent method at the inflection point of the mass loss step.
-
Caption: Experimental workflow for thermal stability assessment by TGA.
Summary of Physicochemical Characteristics
The following table summarizes the key physicochemical parameters for this compound. It is crucial to recognize that while some values can be reliably calculated, experimental verification remains the cornerstone of accurate drug development.
Table 3: Consolidated Physicochemical Data
| Parameter | Value / Result | Method of Determination | Significance in Drug Development |
|---|---|---|---|
| Molecular Weight | 224.26 g/mol | Mass Spectrometry / Calculation | Influences diffusion and transport properties. |
| Lipophilicity (cLogP) | 2.9 | Computational (XLogP3)[3] | Predicts membrane permeability and ADME properties. |
| Lipophilicity (logP) | Requires experimental determination | RP-HPLC | Provides an experimentally verified measure of lipophilicity. |
| Aqueous Solubility | Requires experimental determination | Thermodynamic Shake-Flask | Determines dissolution rate and bioavailability. |
| Acidity/Basicity (pKa) | Requires experimental determination | Potentiometric Titration | Dictates ionization state, affecting solubility and target interaction. |
| Melting Point (Tₘ) | Requires experimental determination | Differential Scanning Calorimetry (DSC) | Indicator of purity, lattice energy, and solid-state stability. |
| Decomposition Temp (Tₔ) | Requires experimental determination | Thermogravimetric Analysis (TGA) | Defines the upper limit for thermal stability during processing/storage. |
Synthesis and Biological Context
While this guide focuses on physicochemical properties, it is valuable to place the compound in a broader scientific context. Derivatives of 2-aryl-1H-pyrrolo[2,3-b]pyridine are commonly synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling between a 2-halo-7-azaindole precursor and an appropriate arylboronic acid.[17]
The pyrrolo[2,3-b]pyridine scaffold is of significant interest to the pharmaceutical industry due to its versatile biological activities. Various derivatives have been investigated as potent inhibitors of kinases like GSK-3β and fibroblast growth factor receptor (FGFR), making them relevant for diseases such as Alzheimer's and cancer.[1][2] Others have shown promise as phosphodiesterase 4B (PDE4B) inhibitors for central nervous system disorders[18] and as antibacterial agents[19]. The physicochemical properties detailed in this guide are fundamental to the optimization of these promising therapeutic leads.
References
-
Improved Pharma. (2022-01-07). Thermogravimetric Analysis. [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
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Aarhus, R., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]
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ResearchGate. (n.d.). The experimental lipophilicity (logPTLC) for compounds 1-24. [Link]
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van der Water, B. E., & Schoonen, G. E. (2011). Development of Methods for the Determination of pKa Values. PubMed Central. [Link]
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Spectroscopic Profile of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine, also known as 2-(4-methoxyphenyl)-7-azaindole. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or interested in the characterization of 7-azaindole derivatives. The guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this important class of molecules.
Introduction to this compound
The 7-azaindole scaffold is a prominent structural motif in medicinal chemistry, recognized for its ability to mimic the indole ring system found in numerous biologically active compounds. The introduction of a nitrogen atom in the six-membered ring can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule, often leading to improved pharmacological profiles. The specific compound, this compound, combines the 7-azaindole core with a methoxy-substituted phenyl ring, a common feature in many kinase inhibitors and other therapeutic agents. Accurate and detailed spectroscopic characterization is paramount for confirming the identity, purity, and structure of such molecules in a research and development setting.
Molecular Structure
The chemical structure of this compound is presented below. The numbering of the atoms in the pyrrolo[2,3-b]pyridine ring system is crucial for the assignment of NMR signals.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrrolo[2,3-b]pyridine core and the 4-methoxyphenyl substituent.
Expected ¹H NMR Spectral Data:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (NH) | 11.0 - 12.0 | br s | - |
| H-4 | 7.0 - 7.2 | dd | ~8.0, 5.0 |
| H-5 | 7.9 - 8.1 | dd | ~8.0, 1.5 |
| H-6 | 8.2 - 8.4 | dd | ~5.0, 1.5 |
| H-3 | 6.7 - 6.9 | s | - |
| H-2', H-6' | 7.7 - 7.9 | d | ~8.5 |
| H-3', H-5' | 6.9 - 7.1 | d | ~8.5 |
| OCH₃ | 3.8 - 3.9 | s | - |
Interpretation:
-
The NH proton (H-1) is expected to appear as a broad singlet at a downfield chemical shift due to its acidic nature and hydrogen bonding.
-
The protons of the pyridine ring (H-4, H-5, H-6) will exhibit a characteristic AMX spin system with doublet of doublets multiplicities.
-
The pyrrole proton (H-3) is expected to be a singlet.
-
The protons of the 4-methoxyphenyl ring (H-2', H-6' and H-3', H-5') will show a typical AA'BB' system, appearing as two doublets.
-
The methoxy protons (OCH₃) will be a sharp singlet in the upfield region.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
Expected ¹³C NMR Spectral Data:
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 100 - 105 |
| C-4 | 115 - 120 |
| C-5 | 120 - 125 |
| C-6 | 130 - 135 |
| C-7a | 145 - 150 |
| C-3a | 140 - 145 |
| C-1' | 125 - 130 |
| C-2', C-6' | 128 - 132 |
| C-3', C-5' | 114 - 118 |
| C-4' | 158 - 162 |
| OCH₃ | 55 - 60 |
Interpretation:
-
The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the aromatic ring currents.
-
The carbon attached to the methoxy group (C-4') will be significantly downfield.
-
The carbons of the pyrrolo[2,3-b]pyridine core will have distinct chemical shifts based on their position relative to the nitrogen atoms.
Experimental Protocol for NMR Spectroscopy
A general procedure for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to obtain optimal resolution.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3300 | N-H stretch | Pyrrole NH |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2950 - 2850 | C-H stretch | Methoxy CH₃ |
| 1620 - 1580 | C=C and C=N stretch | Aromatic rings |
| 1520 - 1480 | C=C stretch | Aromatic rings |
| 1250 - 1200 | C-O stretch | Aryl-alkyl ether |
| 850 - 800 | C-H out-of-plane bend | 1,4-disubstituted benzene |
Interpretation:
-
The presence of a broad band in the 3400-3300 cm⁻¹ region is indicative of the N-H stretching vibration of the pyrrole ring.
-
Multiple sharp bands in the 1620-1480 cm⁻¹ region are characteristic of the aromatic C=C and C=N stretching vibrations.
-
A strong band around 1250-1200 cm⁻¹ is a key indicator of the aryl-alkyl ether C-O bond.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for the pellet method) is recorded first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Expected Mass Spectrometric Data:
-
Molecular Ion (M⁺): The expected molecular weight of C₁₄H₁₂N₂O is 224.26 g/mol .[1] The mass spectrum should show a prominent molecular ion peak at m/z = 224.
-
Major Fragmentation Pathways: The fragmentation is likely to involve the loss of small, stable molecules or radicals.
Sources
An In-depth Technical Guide to the Solubility and Stability of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a member of the 7-azaindole class, this molecule presents both opportunities and challenges in its development as a potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and detailed, field-proven experimental protocols. We will explore the causality behind experimental choices, from solubility assessments that differentiate between kinetic and thermodynamic equilibria to forced degradation studies designed to uncover potential liabilities. All protocols are presented as self-validating systems, ensuring robust and reproducible data generation.
Introduction: The Significance of this compound
This compound (Figure 1) belongs to the 7-azaindole family of heterocyclic compounds. Azaindoles are recognized as "privileged structures" in medicinal chemistry, serving as bioisosteres for indoles and purines.[1] The strategic placement of a nitrogen atom in the indole ring system can modulate physicochemical properties, often leading to enhanced aqueous solubility and improved metabolic stability compared to their indole counterparts.[1] Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptor (FGFR), making them attractive candidates for oncology and other therapeutic areas.[2]
The journey from a promising hit compound to a viable drug candidate is contingent on a thorough understanding of its physicochemical properties. Poor solubility can hinder absorption and lead to variable in vivo exposure, while instability can compromise shelf-life, safety, and efficacy. This guide provides the necessary protocols to systematically evaluate these critical attributes for this compound.
Solubility Characterization: Beyond a Single Number
Aqueous solubility is a critical determinant of a drug's bioavailability. For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids to be absorbed. We will describe two key types of solubility measurements: kinetic and thermodynamic. This dual approach is crucial because early-stage drug discovery often relies on high-throughput kinetic assays, while late-stage development and formulation require the precision of thermodynamic solubility.[3][4]
Predictive Analysis (In Silico)
Before embarking on wet lab experiments, computational tools can provide valuable estimates of a compound's properties. These predictions help in designing experiments and anticipating challenges.
-
pKa Prediction: The ionization state of a molecule is a primary driver of its solubility. The pyrrolo[2,3-b]pyridine core contains nitrogen atoms that can be protonated. Various software packages can predict the acid dissociation constant (pKa).
-
Solubility Prediction: Physics-based and quantitative structure-property relationship (QSPR) models can estimate aqueous solubility.[2][5] While not a substitute for experimental data, these predictions are useful for initial assessment.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method/Software | Rationale for Importance |
| Basic pKa | 4.5 - 5.5 | Various (e.g., ACD/Labs, ChemAxon) | Governs ionization state and pH-dependent solubility in the GI tract. |
| LogS | -3.0 to -4.0 | Various (e.g., XLOGP3, ALOGPS) | Predicts intrinsic aqueous solubility; a value < -4 indicates low solubility. |
| LogP | 2.5 - 3.5 | Various (e.g., cLogP) | Measures lipophilicity, which influences both solubility and permeability. |
Experimental Protocol: Kinetic Solubility Assay
This high-throughput assay measures the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer. It mimics the conditions of many in vitro biological assays and is invaluable for early-stage compound screening.[6]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Rapidly add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4 in a clear 96-well plate.
-
Incubation: Shake the plate for 2 hours at room temperature to allow for precipitation.[7]
-
Measurement: Read the absorbance (turbidity) of each well at a wavelength of 620 nm using a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Experimental Protocol: Thermodynamic Solubility Assay
This "gold standard" method measures the true equilibrium solubility of the solid form of the compound in a solvent, typically over a longer incubation period. It is more resource-intensive but provides the most accurate and relevant data for formulation development.[7]
-
Compound Addition: Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 7.4) to simulate various physiological environments.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[7]
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it in a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
Data Presentation and Interpretation
Table 2: Hypothetical Solubility Data for this compound
| Assay Type | pH | Solubility (µg/mL) | Interpretation |
| Kinetic | 7.4 | 45 | Represents solubility under non-equilibrium, rapid precipitation conditions. Useful for in vitro assay design. |
| Thermodynamic | 1.2 | 150 | Higher solubility at low pH is expected due to protonation of the pyridine nitrogen. |
| Thermodynamic | 4.5 | 80 | Solubility decreases as the pH approaches the predicted pKa. |
| Thermodynamic | 7.4 | 15 | Represents the intrinsic solubility of the neutral form. This value is critical for predicting oral absorption. |
Stability Assessment: Ensuring Molecular Integrity
A stability-indicating analytical method is crucial for determining that a molecule remains intact under various conditions. This involves developing a method that can separate the parent compound from any potential degradation products. The most common approach is to use forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[1][8]
Development of a Stability-Indicating HPLC Method
The cornerstone of any stability study is a robust analytical method. A reverse-phase HPLC method with UV detection is typically the workhorse for small molecules.[9]
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The Synthesis of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine Analogs and Derivatives: A Technical Guide for Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole and purine has made it a cornerstone for the development of novel therapeutics, particularly as kinase inhibitors.[1][2][3] The introduction of an aryl substituent at the C2-position, specifically a 4-methoxyphenyl group, has yielded compounds with significant biological activities, including potent inhibition of fibroblast growth factor receptors (FGFRs).[4][5][6] This guide provides an in-depth exploration of the synthetic strategies for 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine and its analogs, offering field-proven insights for researchers, scientists, and drug development professionals.
I. Core Synthesis Strategies for the 2-Aryl-7-Azaindole Scaffold
The construction of the 2-aryl-7-azaindole core can be broadly approached through two primary strategies: formation of the pyrrole ring onto a pre-functionalized pyridine (A) or direct arylation of a pre-formed 7-azaindole ring (B). The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on both the azaindole core and the aryl moiety.
A. Pyrrole Ring Annulation Strategies
A powerful and versatile method for constructing the indole nucleus, the Leimgruber-Batcho synthesis, is readily adaptable for 7-azaindoles.[7][8][9] This two-step process begins with the condensation of a substituted 2-amino-3-methylpyridine with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine intermediate. Subsequent reductive cyclization of this intermediate furnishes the 7-azaindole core. The advantage of this method lies in its high yields and the mild conditions of the reductive cyclization step.[7][9] Microwave-assisted modifications of this reaction have been shown to accelerate the synthesis of the enamine intermediates.[10]
Causality Behind Experimental Choices: The enhanced acidity of the methyl group ortho to the pyridine nitrogen and the nitro group (in the traditional indole synthesis) facilitates the initial condensation. The choice of reducing agent for the cyclization step is critical and can be tailored to the presence of other functional groups in the molecule. Common reducing agents include Raney nickel with hydrazine, palladium on carbon with hydrogen, or sodium dithionite.[7][9]
One of the oldest and most reliable methods for indole synthesis, the Fischer indole synthesis, can be applied to the preparation of 7-azaindoles.[11][12] The reaction involves the acid-catalyzed cyclization of a 2-pyridylhydrazone, which is typically formed from the corresponding 2-pyridylhydrazine and a ketone or aldehyde.[13] In the context of synthesizing this compound, 4-methoxyacetophenone would be the ketone of choice. The reaction is often carried out at elevated temperatures in the presence of a Brønsted or Lewis acid catalyst, such as polyphosphoric acid (PPA).[11][13]
Causality Behind Experimental Choices: The acid catalyst is essential for protonating the hydrazone, which then undergoes a[7][7]-sigmatropic rearrangement (the key step of the reaction) to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring. The choice of acid and solvent can significantly impact the reaction yield and selectivity.
B. Direct C2-Arylation of the 7-Azaindole Core
Modern cross-coupling reactions have become indispensable tools for the direct and efficient formation of carbon-carbon bonds. For the synthesis of 2-aryl-7-azaindoles, palladium-catalyzed cross-coupling reactions are particularly prominent.
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the synthesis of biaryl compounds.[14] This reaction involves the coupling of an organoboron reagent (boronic acid or boronic ester) with a halide or triflate in the presence of a palladium catalyst and a base.[14][15] For the synthesis of this compound, a 2-halo-7-azaindole (e.g., 2-iodo- or 2-bromo-7-azaindole) is coupled with 4-methoxyphenylboronic acid. The reaction typically proceeds with high yields and excellent functional group tolerance.[1][15] One-pot procedures for the diarylation of 7-azaindoles at the C3 and C6 positions using sequential Suzuki-Miyaura couplings have also been developed.[16][17]
Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is crucial for achieving high catalytic activity and selectivity. Phosphine ligands, such as SPhos, are often employed to facilitate the reaction.[17] The base is required to activate the organoboron species and facilitate the transmetalation step in the catalytic cycle.
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An In-Depth Technical Guide to the In Silico Modeling and Docking of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, particularly as kinase inhibitors.[1][2][3] This guide provides an in-depth technical walkthrough of the computational methodologies used to investigate the therapeutic potential of a specific derivative, 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine. We will explore the rationale behind target selection, detail the protocols for ligand and protein preparation, execute molecular docking simulations, and perform rigorous post-docking analysis. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply in silico techniques to accelerate the discovery of novel therapeutics.
Introduction: The Convergence of a Privileged Scaffold and Computational Chemistry
The pyrrolo[2,3-b]pyridine core is a bioisostere of indole and has been successfully incorporated into a multitude of inhibitors targeting critical signaling pathways in diseases like cancer and neurodegenerative disorders.[2][4] Its unique electronic properties and hydrogen bonding capabilities make it an ideal anchor for binding within the ATP-binding pockets of protein kinases. The specific compound of interest, this compound (PubChem CID: 6538811), combines this potent scaffold with a methoxyphenyl group, a common feature in kinase inhibitors that often engages in hydrophobic and aromatic interactions.[5]
In silico drug design has become an indispensable component of the modern drug discovery pipeline.[6] Techniques such as molecular docking, molecular dynamics, and quantitative structure-activity relationship (QSAR) modeling provide invaluable insights into molecular interactions, allowing for the rational design and optimization of drug candidates before their costly synthesis and biological evaluation.[7][8][9] This guide will demonstrate the practical application of these methods, focusing on a structure-based drug design (SBDD) approach.[8]
Rationale for Target Selection: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
The first and most critical step in a structure-based design project is the identification of a relevant biological target. The pyrrolo[2,3-b]pyridine scaffold has been reported to show activity against a wide range of protein kinases, including Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinase 8 (CDK8), and Glycogen Synthase Kinase-3β (GSK-3β).[2][3][4]
For this guide, we have selected Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as the primary target.
Causality for Selection:
-
Therapeutic Relevance: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[1] Its inhibition is a clinically validated strategy in oncology.
-
Structural Precedent: Derivatives of the closely related pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-c]pyridine scaffolds have demonstrated potent VEGFR-2 inhibitory activity, suggesting that our compound of interest is a plausible candidate for binding.[1][10]
-
Data Availability: The Protein Data Bank (PDB) contains numerous high-resolution crystal structures of VEGFR-2, often co-crystallized with various inhibitors. This structural information is the essential starting point for molecular docking.
The In Silico Workflow: A Conceptual Overview
The computational workflow is a multi-step process designed to ensure the accuracy and reliability of the final prediction. Each step builds upon the last, from initial data retrieval to the final analysis of molecular interactions.
Experimental Protocols: Ligand and Protein Preparation
The quality of the input structures directly dictates the quality of the docking output. This preparatory phase is the most critical for ensuring a trustworthy result.
Protocol 1: Ligand Preparation
-
Obtain Ligand Structure: The 2D structure of this compound is obtained from a chemical database like PubChem.[5] Its canonical SMILES representation is COC1=CC=C(C=C1)C2=NC3=C(N2)C=CN=C3.
-
Generate 3D Coordinates: Use a computational chemistry tool (e.g., Avogadro, Open Babel) to convert the 2D structure or SMILES string into a 3D conformation.
-
Add Hydrogens: Ensure all hydrogen atoms are explicitly added, consistent with a physiological pH of 7.4.
-
Energy Minimization: Perform a geometry optimization using a suitable force field, such as the Merck Molecular Force Field (MMFF94) or Universal Force Field (UFF), to relieve any steric strain and find a low-energy conformation.
-
Assign Partial Charges: Calculate and assign atomic partial charges. The Gasteiger-Marsili method is a common and rapid approach suitable for docking.[11]
-
Save in Required Format: Save the prepared ligand structure in a format compatible with the chosen docking software (e.g., .mol2 or .pdbqt).
Protocol 2: Protein (VEGFR-2) Preparation
-
Retrieve Protein Structure: Download the 3D crystal structure of the target protein from the RCSB Protein Data Bank (PDB). For this guide, we will use PDB ID: 4ASD , which is the crystal structure of the VEGFR-2 kinase domain in complex with the inhibitor Axitinib. The presence of a co-crystallized ligand is invaluable for defining the binding site.
-
Clean the PDB File:
-
Open the .pdb file in a molecular visualization program like UCSF Chimera or PyMOL.[12]
-
Remove all non-essential components: water molecules, co-solvents, and ions. While some water molecules can be critical for binding, their inclusion requires more advanced simulation techniques. For standard docking, they are typically removed.[11][13]
-
Delete all protein chains except for the one containing the binding site (in this case, Chain A).
-
Remove the original co-crystallized ligand (Axitinib). Its coordinates will be used later to define the binding site.
-
-
Protein Optimization:
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure.[13]
-
Assign Charges: Add partial atomic charges to the protein residues. For proteins, Kollman charges are a widely accepted standard.[13]
-
Repair Missing Atoms: Some crystal structures may have missing side-chain or backbone atoms. Use tools like Repair Missing Atoms to model these in.[13]
-
-
Save Prepared Protein: Save the cleaned and optimized protein structure in the appropriate format (e.g., .pdbqt for AutoDock Tools).
Molecular Docking Simulation
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) to a second (the protein) when bound to each other to form a stable complex.[6] This section outlines the protocol using the widely adopted software AutoDock Vina.[12]
Protocol 3: Docking with AutoDock Vina
-
Define the Binding Site (Grid Box): The "grid box" is a three-dimensional cube that defines the search space for the docking algorithm.[13]
-
Load the prepared protein (VEGFR-2) into a preparatory tool like AutoDockTools (ADT).
-
Center the grid box on the coordinates of the original co-crystallized ligand (Axitinib from 4ASD). This ensures the search is focused on the known active site.
-
Adjust the dimensions of the box (e.g., 25 x 25 x 25 Å) to ensure it fully encompasses the entire binding pocket, providing enough room for the ligand to rotate and translate freely.
-
-
Configure Docking Parameters:
-
Create a configuration file (conf.txt) specifying the paths to the prepared protein and ligand files.
-
Include the center coordinates and dimensions of the grid box.
-
Set the exhaustiveness parameter. This controls the computational effort; a higher value (e.g., 16 or 32) increases the thoroughness of the conformational search at the cost of longer computation time.
-
-
Execute the Docking Run: Launch the AutoDock Vina simulation from the command line, referencing the configuration file.[6] vina --config conf.txt --log results.log
-
Retrieve Results: Vina will generate an output file containing several predicted binding poses for the ligand, ranked by their calculated binding affinity scores in kcal/mol. The more negative the score, the stronger the predicted binding interaction.[6]
Post-Docking Analysis: From Data to Insight
The raw output of a docking simulation is a set of numbers and coordinates. The true scientific value is extracted through careful analysis and interpretation.
Binding Affinity and Pose Selection
The primary quantitative output is the binding affinity. The top-ranked pose (most negative score) is typically selected for further analysis. It is crucial, however, to examine the other top poses to see if alternative, energetically similar binding modes exist.
Visualization of Molecular Interactions
Using software like PyMOL or Discovery Studio Visualizer, the top-ranked protein-ligand complex is analyzed to identify the specific non-covalent interactions responsible for binding. Key interactions in a kinase active site include:
-
Hydrogen Bonds: Look for hydrogen bonds between the ligand and the "hinge region" of the kinase. This interaction is canonical for most Type I and Type II kinase inhibitors and is critical for anchoring the ligand. The pyrrolo[2,3-b]pyridine core is well-suited for this, with its nitrogen atoms acting as hydrogen bond acceptors or donors.
-
Hydrophobic Interactions: Identify contacts between non-polar regions of the ligand (like the phenyl ring) and hydrophobic residues in the binding pocket (e.g., Valine, Leucine, Isoleucine).
-
Pi-Stacking: Aromatic rings on the ligand can form favorable pi-pi or T-shaped stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
Hypothetical Docking Results Summary
The following table summarizes hypothetical, yet plausible, results for the docking of this compound into the VEGFR-2 active site (PDB: 4ASD).
| Parameter | Value / Description |
| Docking Software | AutoDock Vina |
| Target Protein | VEGFR-2 (PDB ID: 4ASD) |
| Binding Affinity (Pose 1) | -9.2 kcal/mol |
| RMSD from Reference | 1.8 Å (relative to other top poses) |
| Key Interacting Residues | Cys919, Asp1046, Glu885, Val848, Leu1035 |
| Hydrogen Bonds | Pyrrolo-pyridine N-H with Cys919 (Hinge) |
| Pyrrolo-pyridine N with Cys919 (Hinge) | |
| Hydrophobic Interactions | Methoxyphenyl ring with Val848, Ala866, Leu1035 |
| Other Interactions | Pi-stacking with Phe1047 |
Advanced Validation: Molecular Dynamics Simulation
While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the protein-ligand complex in a simulated physiological environment over time.[7][8] An MD simulation can validate a docking pose; if the ligand remains stably bound in its predicted orientation throughout the simulation (e.g., 100 nanoseconds), confidence in the docking result increases significantly.
A typical MD workflow using software like GROMACS involves:[14][15][16]
-
System Solvation: Placing the docked complex in a box of explicit water molecules.
-
Ionization: Adding ions to neutralize the system and mimic physiological salt concentration.
-
Minimization: Removing steric clashes.
-
Equilibration: Gradually heating and pressurizing the system to the desired temperature and pressure (NVT and NPT ensembles).
-
Production Run: Running the simulation for an extended period to collect trajectory data.
-
Analysis: Analyzing the trajectory for RMSD (Root Mean Square Deviation), RMSF (Root Mean Square Fluctuation), and the persistence of key intermolecular interactions.
Conclusion
This guide has detailed a comprehensive, field-proven workflow for the in silico analysis of this compound. By logically progressing from target identification to ligand and protein preparation, molecular docking, and post-simulation analysis, we can generate a robust hypothesis about the compound's binding mode and affinity for a specific therapeutic target like VEGFR-2. These computational predictions serve as a powerful tool to prioritize compounds for synthesis and guide further experimental validation, ultimately accelerating the drug discovery process.
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University of Padua. (n.d.). Molecular Docking Tutorial. University of Padua. [Link][11]
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LibreTexts Chemistry. (2022). 7.5: Molecular Docking Experiments. Chemistry LibreTexts. [Link][12]
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Biotecnika. (2024). A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. YouTube. [Link][17]
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Bioinformatics Review. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review. [Link][16]
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Ahmed, H. E. A., et al. (2023). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. [Link][1]
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The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a cornerstone scaffold in medicinal chemistry, demonstrating remarkable versatility and efficacy across a spectrum of biological targets. Its unique electronic properties and structural resemblance to endogenous purines have cemented its status as a "privileged" structure, particularly in the realm of kinase inhibition. This guide provides a comprehensive exploration of the key biological targets of the 7-azaindole scaffold, delving into the underlying mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for the identification and validation of these targets.
The Preeminence of 7-Azaindole in Kinase Inhibition
The vast majority of therapeutic applications for the 1H-pyrrolo[2,3-b]pyridine scaffold are centered on the inhibition of protein kinases, a class of enzymes that play pivotal roles in cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders.[1] The scaffold's success in this domain is largely attributed to its exceptional ability to function as a "hinge-binding" motif.[2][3] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, allowing for a bidentate hydrogen bonding interaction with the kinase hinge region, a critical component of the ATP-binding pocket.[2][4] This dual interaction provides a strong anchor for inhibitors, contributing to their high potency.
Key Kinase Targets and Associated Signaling Pathways
A multitude of kinases have been successfully targeted by 7-azaindole-based inhibitors. The following sections detail some of the most significant examples and their downstream signaling consequences.
The BRAF kinase, a key component of the MAPK/ERK signaling pathway, is one of the most prominent targets for 7-azaindole inhibitors. The V600E mutation in BRAF is a driver mutation in a significant percentage of melanomas and other cancers.[5][6]
-
Vemurafenib (Zelboraf®): This FDA-approved drug, containing a 7-azaindole core, is a potent inhibitor of the BRAF V600E mutant.[3][7] Its binding to the ATP pocket of BRAF V600E blocks the downstream signaling cascade, inhibiting cell proliferation and inducing apoptosis in melanoma cells.[5]
Signaling Pathway: BRAF V600E and the MAPK/ERK Cascade
Caption: BRAF V600E signaling pathway and the inhibitory action of Vemurafenib.
Aberrant FGFR signaling is implicated in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a valuable core for the development of potent FGFR inhibitors.[8] These inhibitors typically occupy the ATP-binding site, with the 7-azaindole moiety forming key hydrogen bonds with the hinge region.[9]
-
Downstream Pathways: Inhibition of FGFR blocks downstream signaling through pathways such as the RAS-MAPK-ERK and PI3K-AKT cascades, leading to reduced cell proliferation, migration, and angiogenesis.[1][10]
Signaling Pathway: FGFR and its Downstream Cascades
Caption: FGFR signaling and its inhibition by 7-azaindole derivatives.
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial for cytokine signaling and immune responses.[11] The 1H-pyrrolo[2,3-b]pyridine scaffold serves as an effective mimic of the pyrrolopyrimidine core found in many JAK inhibitors.[11]
-
Peficitinib (Smyraf®): A JAK3 inhibitor approved for the treatment of rheumatoid arthritis, featuring a 7-azaindole core.[4] By blocking JAK3, it interferes with the JAK-STAT signaling pathway, leading to the modulation of inflammatory responses.[11]
Signaling Pathway: The JAK-STAT Cascade
Caption: The JAK-STAT signaling pathway and its inhibition.
CSF-1R is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of macrophages.[12] In cancer, CSF-1R signaling can promote the survival of tumor-associated macrophages (TAMs), which contribute to an immunosuppressive tumor microenvironment.
-
Pexidartinib (Turalio®): An FDA-approved CSF-1R inhibitor for the treatment of tenosynovial giant cell tumor.[4][7] By inhibiting CSF-1R, pexidartinib depletes TAMs, thereby remodeling the tumor microenvironment and enhancing anti-tumor immunity.[13] Downstream signaling pathways affected by CSF-1R inhibition include PI3K/AKT/mTOR.[13]
Signaling Pathway: CSF-1R and its Pro-Tumoral Signaling
Caption: CSF-1R signaling and its inhibition by Pexidartinib.
Other Notable Kinase Targets
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to a wide array of other kinases, including:
-
Phosphoinositide 3-Kinases (PI3Ks): Derivatives have shown potent activity against PI3K isoforms.[14]
-
Traf2 and Nck-interacting kinase (TNIK): Potent TNIK inhibitors with IC50 values in the nanomolar range have been developed.[9][15]
-
Adaptor-associated kinase 1 (AAK1), Anaplastic lymphoma kinase (ALK), AXL, Cell division cycle 7 (Cdc7), Cyclin-dependent kinases (CDKs), Dual-specificity tyrosine-(Y)-phosphorylation regulated kinase 1A (DYRK1A), and Proviral insertion site in Moloney murine leukemia virus (PIM) kinases have all been identified as targets for various azaindole derivatives.[16]
Beyond Kinases: Expanding the Target Landscape
While kinase inhibition is the most prominent application, the 1H-pyrrolo[2,3-b]pyridine scaffold has demonstrated activity against other important biological targets.
Phosphodiesterase 4B (PDE4B)
Derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide have been identified as potent and selective inhibitors of PDE4B.[17] PDE4B is a key enzyme in the hydrolysis of cyclic AMP (cAMP) and is a therapeutic target for inflammatory and central nervous system disorders.[17] Structure-activity relationship (SAR) studies have revealed that the ring size and hydrophobicity of substituents on the amide portion of the molecule are crucial for both potency and selectivity over other PDE4 isoforms.[17]
Human Neutrophil Elastase (HNE)
The 1H-pyrrolo[2,3-b]pyridine scaffold has also been explored as a new core for the development of human neutrophil elastase (HNE) inhibitors.[9] HNE is a serine protease involved in inflammatory lung diseases, and its inhibition is a validated therapeutic strategy.
Structure-Activity Relationship (SAR) Insights
The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. A review of the literature indicates that positions 1, 3, and 5 are the most active sites for modification to achieve potent anticancer activity.[18]
-
Position 1 (N-H of the pyrrole): While often unsubstituted to maintain the hydrogen bond donating capability for hinge binding in kinases, alkylation at this position can modulate activity and selectivity.
-
Position 3: Substitution at this position is common and can be used to target specific pockets within the ATP-binding site of kinases, influencing both potency and selectivity. For example, the introduction of pyridine groups at this position in PI3K inhibitors led to a significant increase in potency.[14]
-
Position 5: This position is frequently modified to introduce groups that can interact with the solvent-exposed region of the kinase active site or other nearby pockets. Carboxamide groups at this position have been shown to be important for the activity of some JAK inhibitors.
Disubstitution at these key positions is a common strategy for optimizing the pharmacological properties of 7-azaindole-based compounds.[18]
Experimental Methodologies for Target Identification and Validation
The identification and validation of biological targets for 1H-pyrrolo[2,3-b]pyridine derivatives rely on a suite of robust experimental techniques.
In Vitro Kinase Inhibition Assays
These assays are fundamental for determining the potency of a compound against a purified kinase.
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a sensitive measure of kinase activity.[10][19]
Experimental Workflow: ADP-Glo™ Kinase Assay
Caption: A simplified workflow for the ADP-Glo™ kinase assay.
Step-by-Step Protocol for ADP-Glo™ Kinase Assay: [10][19]
-
Kinase Reaction: In a multiwell plate, set up the kinase reaction containing the kinase, substrate, ATP, and the 1H-pyrrolo[2,3-b]pyridine test compound at various concentrations. Incubate at the optimal temperature for the kinase.
-
Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and provides luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.
-
Detection: Measure the luminescence using a plate-reading luminometer. The signal intensity is inversely proportional to the inhibitory activity of the test compound.
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding affinity of an inhibitor to a kinase.[20][21] It relies on the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by the test compound.[20]
Step-by-Step Protocol for LanthaScreen® Eu Kinase Binding Assay: [20][21]
-
Reagent Preparation: Prepare solutions of the kinase (often tagged, e.g., with His or GST), a europium-labeled anti-tag antibody, a fluorescently labeled ATP-competitive tracer, and the 7-azaindole test compound.
-
Assay Assembly: In a multiwell plate, combine the test compound, the kinase/antibody mixture, and the tracer.
-
Incubation: Incubate the plate for at least one hour at room temperature to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the europium donor and one for the tracer acceptor). A decrease in the FRET signal indicates displacement of the tracer by the test compound.
Cell-Based Assays for Target Validation
Cell-based assays are crucial for confirming that a compound's in vitro activity translates to a cellular context.
This technique is used to assess the phosphorylation status of a kinase's downstream substrates, providing a direct measure of the inhibitor's effect on the signaling pathway within the cell.[11][22][23]
Step-by-Step Protocol for Phospho-Western Blotting: [11][23]
-
Cell Treatment: Culture cells to an appropriate confluency and treat them with the 1H-pyrrolo[2,3-b]pyridine inhibitor at various concentrations for a specified time. Include appropriate positive and negative controls.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[24]
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent, such as bovine serum albumin (BSA), to prevent non-specific antibody binding. Avoid using milk as it contains phosphoproteins that can cause high background.[11]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate. A decrease in the signal for the phosphorylated protein in the presence of the inhibitor indicates target engagement and pathway inhibition.
-
Total Protein Control: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein.
Experimental Workflow: Phospho-Western Blotting
Caption: A generalized workflow for detecting phosphorylated proteins by Western blot.
Conclusion: A Scaffold of Enduring Significance
The 1H-pyrrolo[2,3-b]pyridine scaffold has unequivocally established itself as a privileged motif in drug discovery, with a particular dominance in the field of kinase inhibition. Its ability to form key interactions within the ATP-binding site of a diverse range of kinases has led to the development of life-saving therapies. Furthermore, its emerging potential to target other enzyme classes, such as phosphodiesterases and proteases, suggests that the full therapeutic scope of this remarkable scaffold is yet to be realized. For medicinal chemists and drug discovery scientists, the 7-azaindole core represents a highly versatile and fruitful starting point for the design of novel, potent, and selective therapeutic agents. The continued exploration of its chemical space, guided by a deep understanding of its interactions with biological targets and the application of robust experimental methodologies, will undoubtedly lead to the discovery of the next generation of innovative medicines.
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Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. AACR Journals.
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ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate.
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central.
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Methodological & Application
Application Notes and Protocols: Synthesis of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine via Suzuki Coupling
For: Researchers, scientists, and drug development professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in the landscape of medicinal chemistry and drug discovery. Its structural motif is a core component of numerous biologically active compounds, including potent kinase inhibitors.[1] The synthesis of 2-aryl-7-azaindole derivatives is therefore of significant interest. Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon (C-C) bonds.[2][3][4][5] This palladium-catalyzed reaction enables the efficient coupling of a (pseudo)halide with an organoboron compound, offering a robust pathway to biaryl and heteroaryl structures.[2][3][5][6]
This document provides a comprehensive guide to the synthesis of a specific and valuable derivative, 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine, via the Suzuki-Miyaura coupling of a 2-halo-1H-pyrrolo[2,3-b]pyridine with (4-methoxyphenyl)boronic acid. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss critical parameters that influence the reaction's success. The insights and procedures outlined herein are designed to be a practical resource for researchers aiming to synthesize this and related compounds for applications in drug discovery and development.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that has become indispensable in modern organic synthesis.[2] The catalytic cycle, which is central to the reaction, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
1. Oxidative Addition: The cycle commences with the oxidative addition of a palladium(0) complex to the heteroaryl halide (e.g., 2-chloro- or 2-bromo-1H-pyrrolo[2,3-b]pyridine). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) intermediate.[3] The choice of palladium catalyst and its associated ligands is critical at this stage, as it influences the rate and efficiency of the oxidative addition.[2][7]
2. Transmetalation: In this step, the organic group from the organoboron reagent (in this case, the 4-methoxyphenyl group from (4-methoxyphenyl)boronic acid) is transferred to the palladium(II) center.[3][6] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6] The choice of base and solvent system is crucial for an efficient transmetalation.[6][8][9][10]
3. Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the palladium(II) complex. This process forms the new C-C bond, yielding the desired this compound product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[2][3]
Below is a visual representation of the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloro-1H-pyrrolo[2,3-b]pyridine | ≥95% | Commercially Available | Can be synthesized if not available. |
| (4-Methoxyphenyl)boronic acid | ≥98% | Commercially Available | [11][12][13][14][15] |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | [16] |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available | [17][18] |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst Grade | Commercially Available | [19][20] |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | Ligand | Commercially Available | |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | [17] |
| 1,4-Dioxane | Anhydrous | Commercially Available | [6] |
| Water | Deionized | In-house | |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | |
| Brine (saturated NaCl solution) | In-house | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | ||
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Reaction Setup and Procedure
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.[1]
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 mmol, 1 equiv.), (4-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst, for instance, Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and the ligand, such as XPhos (0.05 mmol, 5 mol%). The choice of catalyst and ligand is critical and may require optimization.[1]
-
Solvent Addition and Degassing: Add a mixture of 1,4-dioxane and water (e.g., a 4:1 to 10:1 ratio, 5-10 mL per mmol of the halide). Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles. This is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. The optimal temperature and reaction time will depend on the specific substrates and catalyst system used.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2-3 times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified this compound by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source and the associated ligand is paramount. For heteroaryl chlorides, which can be less reactive, more sophisticated catalyst systems are often required. Pre-catalysts like XPhos Pd G2 or catalyst systems generated in situ from a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) have demonstrated high efficacy for the coupling of nitrogen-containing heterocycles.[1][7]
-
Base: An appropriate base is essential to facilitate the transmetalation step.[6] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly employed.[1] The strength and solubility of the base can significantly impact the reaction rate and yield.[8]
-
Solvent System: A mixture of an organic solvent and water is typically used.[6] Solvents like 1,4-dioxane, tetrahydrofuran (THF), and toluene are common organic components.[2][6] The presence of water can influence the solubility of the base and the rate of transmetalation.[8][20] The choice of solvent can also affect the selectivity of the reaction in more complex systems.[9]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere (oxygen present)- Inappropriate base or solvent | - Use a fresh batch of catalyst and ensure proper handling.- Thoroughly degas the reaction mixture.- Screen different bases and solvent systems. |
| Formation of Side Products (e.g., Homocoupling of Boronic Acid) | - Presence of oxygen- Catalyst decomposition | - Ensure a strictly inert atmosphere.- Optimize catalyst loading and reaction temperature. |
| Dehalogenation of the Starting Material | - Presence of a hydrogen source and a suitable palladium intermediate | - Optimize the base and solvent system.[2] |
| Incomplete Consumption of Starting Halide | - Insufficient catalyst loading- Low reaction temperature or short reaction time | - Increase the catalyst loading.- Increase the reaction temperature or extend the reaction time. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of this compound. By carefully selecting the catalyst system, base, and solvent, and by maintaining an inert reaction atmosphere, researchers can achieve high yields of the desired product. The protocol and insights provided in this application note serve as a robust starting point for the synthesis of this and other valuable 2-aryl-7-azaindole derivatives, which are of significant interest in the field of drug discovery and development.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. Available from: [Link]
-
ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... Available from: [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]
-
Wikipedia. Suzuki reaction. 2023. Available from: [Link]
-
ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available from: [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. 2020. Available from: [Link]
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]
- An overview of recent advances in palladium catalysts for the Suzuki cross-coupling reaction.
-
Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. 2019. Available from: [Link]
-
Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. 2003. Available from: [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. 2020. Available from: [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Available from: [Link]
-
PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. 2020. Available from: [Link]
-
Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[2][5]-thiazepin-3(2H)-one. Molecules. 2001.
- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Deriv
- Google Patents. WO2013181415A1 - Synthesis of pyrrolo [ 2, 3 - b ] pyridines. 2013.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. 2006.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals. 2023.
-
MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. 2023. Available from: [Link]
-
PubMed Central. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. 2018. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. 2018. Available from: [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. 2018. Available from: [Link]
-
MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. 2022. Available from: [Link]
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. 2013. Available from: [Link]
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. 2012.
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Application Notes and Protocols: Strategic Implementation of Buchwald-Hartwig Amination for the Synthesis of 2-Aryl-1H-pyrrolo[2,3-b]pyridine Derivatives
Introduction: The Significance of the 2-Aryl-1H-pyrrolo[2,3-b]pyridine Scaffold
The 2-aryl-1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged heterocyclic motif in medicinal chemistry and materials science. Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring offers unique hydrogen bonding capabilities and metabolic stability. Consequently, this scaffold is a cornerstone in the development of a wide array of therapeutics, including potent kinase inhibitors. The efficient and modular synthesis of derivatives of this scaffold is therefore of paramount importance to drug discovery programs.
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, a critical step in the elaboration of the 7-azaindole core.[1] This palladium-catalyzed cross-coupling reaction provides a direct and efficient route to arylamines, surmounting the limitations of traditional methods which often suffer from harsh reaction conditions and limited functional group tolerance.[1] This guide provides an in-depth exploration of the strategic application of the Buchwald-Hartwig amination for the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridine derivatives, offering both mechanistic insights and practical, field-proven protocols.
Mechanistic Considerations: The Buchwald-Hartwig Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) active species.[2] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the 2-aryl-1H-pyrrolo[2,3-b]pyridine substrate, forming a Pd(II) complex.[2]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[3]
-
Reductive Elimination: The final step involves the formation of the new C-N bond and regeneration of the Pd(0) catalyst.[2]
Strategic Optimization: Causality Behind Experimental Choices
The successful application of the Buchwald-Hartwig amination to the 2-aryl-1H-pyrrolo[2,3-b]pyridine scaffold hinges on the careful selection of several key parameters. The electron-rich nature of the 7-azaindole ring system and the potential for coordination of the pyridine nitrogen to the palladium center present unique challenges that must be addressed through rational optimization.
The Crucial Role of the Ligand
The choice of phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst, modulates its reactivity, and facilitates the key steps of the catalytic cycle. For electron-rich and potentially coordinating heterocyclic substrates like 7-azaindoles, bulky and electron-rich biarylphosphine ligands are often the key to success.
| Ligand | Structure | Key Features & Rationale for Use with 7-Azaindoles |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Highly effective for secondary amines. The steric bulk helps to promote reductive elimination and prevent catalyst decomposition.[4] |
| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Excellent for primary amines and can exhibit selectivity for primary over secondary amines.[4] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | A versatile and highly active ligand for a broad range of amines and aryl chlorides.[4] |
| Xantphos | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | A chelating bisphosphine ligand that can be effective in challenging couplings, particularly with heteroaryl amines.[5] |
Expert Insight: For the 2-aryl-1H-pyrrolo[2,3-b]pyridine core, the pyridine nitrogen can act as a competing ligand, potentially deactivating the palladium catalyst. The use of bulky monophosphine ligands like RuPhos and BrettPhos is often advantageous as they favor the formation of monoligated palladium species, which can be more reactive in the catalytic cycle.
The Impact of the Base
The base plays a multifaceted role in the Buchwald-Hartwig amination. Its primary function is to deprotonate the amine, but it also influences the catalyst's activity and stability.[3] The choice of base is highly dependent on the solvent and the functional group tolerance of the substrates.
| Base | Common Solvents | Rationale and Considerations |
| NaOtBu, KOtBu | Toluene, Dioxane | Strong, non-nucleophilic bases that are highly effective. However, they can be incompatible with base-sensitive functional groups like esters.[4] |
| LHMDS | Toluene, THF | A strong, non-nucleophilic base that can offer improved functional group tolerance in some cases.[4] |
| Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | Weaker inorganic bases that are suitable for substrates with base-sensitive functionalities. Reactions may require higher temperatures.[4] |
Expert Insight: In nonpolar solvents like toluene, an anionic base is necessary to facilitate the deprotonation of the neutral palladium-amine complex.[3] For the 7-azaindole system, strong bases like sodium or potassium tert-butoxide are generally a good starting point, provided there are no incompatible functional groups.
Solvent Selection
The solvent influences the solubility of the reagents and the stability of the catalytic intermediates. Apolar, anhydrous solvents are typically preferred for the Buchwald-Hartwig amination.
-
Toluene: A common and effective solvent for a wide range of Buchwald-Hartwig reactions.[6]
-
Dioxane: Another frequently used solvent that can sometimes offer improved results.[6]
-
THF (Tetrahydrofuran): Can be used, but its lower boiling point may limit the achievable reaction temperature.
Safety Note: Always use anhydrous and degassed solvents to prevent catalyst deactivation and ensure reproducibility.
Detailed Experimental Protocol: Buchwald-Hartwig Amination of a 2-Aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine
This protocol provides a general procedure for the amination of a 2-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine with a secondary amine. The specific conditions may require optimization for different substrates.
Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
2-Aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)
-
RuPhos (5.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine, Pd₂(dba)₃, and RuPhos.
-
Seal the vial with a septum cap and purge with argon for 10 minutes.
-
Under a positive pressure of argon, add the sodium tert-butoxide.
-
In a separate, dry vial, dissolve the secondary amine in anhydrous toluene.
-
Using a syringe, add the amine solution to the reaction vial.
-
Place the reaction vial in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-amino-1H-pyrrolo[2,3-b]pyridine derivative.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (due to moisture or oxygen) - Inappropriate ligand or base - Insufficient temperature | - Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. - Screen different ligands (e.g., BrettPhos for primary amines) and bases (e.g., K₃PO₄ for sensitive substrates). - Increase the reaction temperature in increments of 10 °C. |
| Hydrodehalogenation of Starting Material | - Presence of water or protic impurities - Certain ligand/base combinations | - Rigorously dry all reagents and solvents. - Consider a different base or ligand system. |
| Formation of Side Products | - Catalyst decomposition - Competing side reactions | - Lower the catalyst loading. - Screen different solvents. |
| Difficulty in Purification | - Presence of residual palladium - Similar polarity of product and byproducts | - Filter the crude product through a pad of Celite or silica gel before chromatography. - Optimize the chromatographic conditions (solvent system, gradient). |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis and functionalization of 2-aryl-1H-pyrrolo[2,3-b]pyridine derivatives. A thorough understanding of the reaction mechanism and the interplay between the ligand, base, and solvent is critical for developing robust and high-yielding protocols. By carefully selecting the reaction parameters, researchers can efficiently access a diverse range of 7-azaindole derivatives, thereby accelerating the discovery of new therapeutic agents and advanced materials.
References
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Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]
-
Cosgrove, S. C., et al. (2020). One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. Angewandte Chemie International Edition, 59(38), 16429-16433. Available at: [Link]
-
Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Dorel, R., & Grugel, C. P. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(2), 528-539. Available at: [Link]
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Bak, A., et al. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 27(19), 6537. Available at: [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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Application Notes and Protocols for Cell-Based Proliferation Assays with 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers utilizing 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine in cell-based proliferation assays. The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, with derivatives demonstrating potent inhibitory effects on key signaling pathways implicated in oncogenesis.[1][2][3] This guide moves beyond a simple recitation of steps, offering detailed protocols grounded in scientific principles for two orthogonal assay types: the metabolic MTT assay and the DNA synthesis-based BrdU incorporation assay. We delve into the causality behind experimental choices, provide systems for self-validation, and offer insights for robust data generation and interpretation.
Introduction: The Scientific Rationale
The 1H-pyrrolo[2,3-b]pyridine scaffold is of significant interest in drug discovery. Derivatives have been synthesized and evaluated as potent inhibitors of critical cellular proliferation drivers, including Fibroblast Growth Factor Receptors (FGFRs) and Glycogen Synthase Kinase-3β (GSK-3β).[1][2][4] Abnormal activation of the FGFR signaling cascade, for instance, is a known driver in various cancers, making its inhibition an attractive therapeutic strategy.[1][3]
This compound (PubChem CID: 6538811) serves as a representative compound from this class for establishing anti-proliferative screening protocols.[5] Evaluating its effect on cell proliferation is a foundational step in characterizing its biological activity. This requires robust, reproducible, and well-understood assay methodologies.
This guide presents two gold-standard, yet fundamentally different, approaches to quantify proliferation:
-
Metabolic Viability Assay (MTT): Measures the activity of mitochondrial dehydrogenases, which serves as a proxy for the number of viable, metabolically active cells.[6]
-
DNA Synthesis Assay (BrdU): Directly measures the incorporation of a thymidine analog into newly synthesized DNA during the S-phase of the cell cycle, providing a direct readout of mitotic activity.[7][8]
Employing both methods provides a more complete picture of the compound's cytostatic or cytotoxic effects, as a compound could, for example, halt cell division (measured by BrdU) without immediately impacting metabolic activity (measured by MTT).
Potential Mechanism of Action
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are known to inhibit receptor tyrosine kinases like FGFR. Inhibition of this pathway would block downstream signaling cascades, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for promoting cell cycle progression and survival.[1] Therefore, a plausible hypothesis is that this compound exerts its anti-proliferative effects by disrupting such kinase-mediated signaling.
Caption: Potential inhibition of the FGFR signaling pathway by the test compound.
Protocol 1: MTT Cell Proliferation Assay
This protocol assesses cell viability by measuring the enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[6][9] The intensity of the purple color is directly proportional to the number of metabolically active cells.
Materials and Reagents
-
Cells: Cancer cell line of interest (e.g., 4T1, MCF-7)[1]
-
Culture Medium: Appropriate complete medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin)
-
Test Compound: this compound, dissolved in DMSO to create a 10-100 mM stock solution.
-
MTT Reagent: 5 mg/mL MTT in sterile PBS. Filter-sterilize and store at 4°C, protected from light.[6][9]
-
Solubilization Solution: 10% SDS in 0.01 M HCl or acidified isopropanol (4 mM HCl, 0.1% NP-40 in isopropanol).[9][10]
-
Equipment: 96-well flat-bottom cell culture plates, multichannel pipette, CO₂ incubator (37°C, 5% CO₂), microplate spectrophotometer (reader).
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow for the MTT cell proliferation assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Trypsinize and count cells. Ensure you have a single-cell suspension of high viability (>95%).
-
Dilute cells to the desired density (e.g., 5 x 10⁴ cells/mL for a target of 5,000 cells/well). The optimal seeding density must be determined empirically for each cell line to ensure they are in the exponential growth phase at the end of the assay.[11]
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "media only" blanks.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium. A typical final concentration range might be 0.01 µM to 100 µM.
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest compound concentration well (typically ≤0.5%).
-
Carefully remove the old media from the cells and add 100 µL of the media containing the compound dilutions, vehicle control, or fresh media (for untreated control).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Incubation and Measurement:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of ~0.45 mg/mL).[12]
-
Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals (or the cells).[9]
-
Add 100-150 µL of the solubilization solution to each well.[9][10]
-
Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the crystals.
-
Read the absorbance on a microplate reader at a wavelength of 570 nm. A reference wavelength of 620-630 nm can be used to reduce background noise.[9]
-
Protocol 2: BrdU Incorporation Assay
This assay provides a more direct measure of cell proliferation by quantifying the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of actively dividing cells.[7]
Materials and Reagents
-
Cells, Culture Medium, Test Compound: As described for the MTT assay.
-
BrdU Labeling Reagent: Typically a 10X solution (e.g., 100 µM BrdU).
-
Fixing/Denaturing Solution: To fix cells and denature the DNA, exposing the incorporated BrdU.
-
Anti-BrdU Antibody: A specific monoclonal antibody that detects the incorporated BrdU.
-
Secondary Antibody: An HRP-conjugated secondary antibody.[13]
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) or similar colorimetric HRP substrate.
-
Stop Solution: e.g., 1 M H₂SO₄.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
Note: It is highly recommended to use a commercial BrdU Cell Proliferation Assay Kit which provides optimized and validated reagents.[13][14][15]
Experimental Workflow: BrdU Assay
Caption: Step-by-step workflow for the BrdU incorporation assay.
Step-by-Step Protocol
-
Cell Seeding and Compound Treatment:
-
Follow Steps 1 and 2 from the MTT protocol. The incubation period with the test compound is typically 24-72 hours.
-
-
BrdU Labeling:
-
Fixation and Denaturation:
-
Immunodetection:
-
Wash the wells 3 times with 200 µL of 1X Wash Buffer.
-
Add 100 µL of diluted anti-BrdU primary antibody to each well. Incubate for 1 hour at room temperature.[13]
-
Aspirate and wash the wells 3 times with Wash Buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody. Incubate for 30-60 minutes at room temperature.[13]
-
Aspirate and wash the wells 3-5 times with Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB Substrate to each well. Incubate at room temperature (protected from light) for 15-30 minutes, or until sufficient color develops.[13]
-
Stop the reaction by adding 100 µL of Stop Solution. The color will change from blue to yellow.
-
Read the absorbance on a microplate reader at 450 nm within 30 minutes of adding the stop solution.
-
Data Analysis and Interpretation
For both assays, the goal is to generate a dose-response curve and calculate the IC₅₀ (half-maximal inhibitory concentration), which is the concentration of the compound that inhibits 50% of cell proliferation compared to the untreated control.
-
Background Subtraction: Subtract the average absorbance of the "media only" blank wells from all other wells.
-
Normalization: Express the data as a percentage of the vehicle control.
-
% Proliferation = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100
-
-
Dose-Response Curve: Plot the % Proliferation (Y-axis) against the log of the compound concentration (X-axis).
-
IC₅₀ Calculation: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to calculate the IC₅₀ value.
Example Data Presentation
The following table presents illustrative data for a hypothetical experiment with this compound on the 4T1 breast cancer cell line, based on values seen for active derivatives in the literature.[1]
| Assay Type | Cell Line | Compound | IC₅₀ (µM) [Illustrative] |
| MTT | 4T1 | This compound | 8.5 |
| BrdU | 4T1 | This compound | 7.2 |
| MTT | MCF-7 | This compound | 12.1 |
Troubleshooting Common Issues
| Observation | Potential Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variation | Inconsistent cell seeding; Edge effects in the 96-well plate; Pipetting errors. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS/media. Use reverse pipetting techniques for viscous solutions.[11] |
| Low Signal in All Wells | Insufficient cell number; Low metabolic activity; Reagent degradation. | Optimize initial cell seeding density. Ensure cells are healthy and in the log growth phase. Check the expiration date and storage conditions of MTT/BrdU reagents. |
| No Dose-Response | Compound is inactive at tested concentrations; Compound precipitated out of solution. | Test a wider concentration range. Check the solubility of the compound in the final culture medium. Ensure the DMSO concentration is non-toxic to the cells. |
| BrdU: High Background | Incomplete washing; Non-specific antibody binding; DNA not sufficiently denatured. | Increase the number and duration of wash steps. Include a "no primary antibody" control. Optimize the concentration and incubation time of the denaturing solution. |
For more in-depth troubleshooting, consulting expert webinars and guides can be highly beneficial.[11][16]
References
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013). National Center for Biotechnology Information. [Link]
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MTT Proliferation Assay Protocol. (2015). ResearchGate. [Link]
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BrdU Staining Protocol - Creative Diagnostics. (n.d.). Creative Diagnostics. [Link]
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BrdU Cell Proliferation Microplate Assay Kit User Manual. (n.d.). Abbkine. [Link]
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Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
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Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. (2021). Promega Corporation. [Link]
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Manual: Cell Proliferation Assay Kit - Agilent. (n.d.). Agilent Technologies. [Link]
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Zhang, H., et al. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Does anyone have any idea how to troubleshoot BrdU proliferation assay? - ResearchGate. (2014). ResearchGate. [Link]
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Li, M., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]
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Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. (2023). MDPI. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (2021). Royal Society of Chemistry. [Link]
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Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - MDPI. (2022). MDPI. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - Semantic Scholar. (2021). Semantic Scholar. [Link]
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. (2020). National Center for Biotechnology Information. [Link]
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This compound | C14H12N2O | CID 6538811 - PubChem. (n.d.). PubChem. [Link]
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Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine - ResearchGate. (2014). ResearchGate. [Link]
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Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - NIH. (2017). National Center for Biotechnology Information. [Link]
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Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[9][12]-thiazepin-3(2H)-one. (2001). Korean Chemical Society. [Link]
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2021). MDPI. [Link]
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Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - ACS Publications. (2023). American Chemical Society. [Link]
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Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - NIH. (2023). National Center for Biotechnology Information. [Link]
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Application Note: Quantitative Western Blot Analysis for Measuring Target Inhibition by 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
Abstract
This application note provides a comprehensive, step-by-step protocol for assessing the inhibitory activity of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine on a target signaling pathway using quantitative Western blot analysis. The 1H-pyrrolo[2,3-b]pyridine scaffold is a core component of numerous kinase inhibitors, with derivatives showing potent activity against targets such as the Fibroblast Growth Factor Receptor (FGFR).[1][2] This guide will use the inhibition of the FGFR signaling pathway as a model system, measuring the phosphorylation status of the downstream effector Extracellular signal-Regulated Kinase (ERK) as a proxy for target engagement and inhibition. We detail field-proven methods for cell culture and treatment, protein lysate preparation, robust immunoblotting, and rigorous quantitative analysis, enabling researchers in drug development to accurately determine compound efficacy in a cellular context.
Introduction and Scientific Principle
The 1H-pyrrolo[2,3-b]pyridine core structure is of significant interest in medicinal chemistry due to its prevalence in compounds designed to inhibit protein kinases.[1] Dysregulation of kinase signaling is a hallmark of many diseases, including cancer, making kinase inhibitors a critical class of therapeutic agents. The compound this compound belongs to this class. To evaluate its biological activity, it is essential to quantify its ability to inhibit its intended target within a cellular environment.
This protocol focuses on a common and robust method for this evaluation: measuring the inhibition of a downstream substrate's phosphorylation. For this application note, we will operate on the well-established premise that this compound inhibits FGFR. Activated FGFR phosphorylates and activates a cascade of downstream proteins, including the MAPK/ERK pathway.[3] Therefore, the level of phosphorylated ERK (p-ERK) serves as a reliable biomarker for FGFR activity. A potent inhibitor will decrease FGFR's kinase activity, leading to a measurable, dose-dependent reduction in p-ERK levels.
Quantitative Western blotting allows for the precise measurement of changes in protein levels.[4] By comparing the signal intensity of p-ERK to that of total ERK and a loading control, we can normalize for variations in protein loading and accurately quantify the inhibitory effect of the compound.[5]
Materials and Reagents
| Reagent/Material | Supplier (Example) | Comments |
| Cell Line | ATCC | e.g., NCI-H1581 (FGFR1 amplified) or similar relevant cell line. |
| Cell Culture Medium | Gibco | DMEM or RPMI-1640, supplemented with 10% FBS and 1% Pen/Strep. |
| Compound | N/A | This compound, dissolved in DMSO. |
| Lysis Buffer | Various | RIPA Buffer with freshly added Protease and Phosphatase Inhibitor Cocktails.[6][7] |
| Protein Assay Kit | Thermo Fisher Scientific | BCA Protein Assay Kit. |
| Precast Gels | Bio-Rad | 4-15% Mini-PROTEAN TGX Precast Protein Gels. |
| Transfer Membrane | Millipore | Immobilon-FL PVDF Membrane (0.45 µm). |
| Blocking Buffer | Various | 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). |
| Primary Antibodies | Cell Signaling Technology | Anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), Anti-p44/42 MAPK (Erk1/2), Anti-GAPDH. |
| Secondary Antibodies | LI-COR Biosciences | IRDye® 800CW Goat anti-Rabbit IgG, IRDye® 680RD Goat anti-Mouse IgG. |
| Detection System | LI-COR Biosciences | Odyssey® CLx Imaging System or similar digital imager. |
Experimental Workflow
The overall process involves treating cultured cells with the inhibitor, preparing protein lysates, separating proteins by size, transferring them to a membrane, and probing with specific antibodies to detect the proteins of interest.
Detailed Protocols
Protocol 1: Cell Culture and Compound Treatment
-
Cell Seeding: Seed FGFR-dependent cells (e.g., NCI-H1581) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight in complete medium.
-
Serum Starvation (Optional but Recommended): To reduce basal signaling activity, replace the complete medium with a low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 4-6 hours.
-
Compound Preparation: Prepare a 2x working stock of this compound for each desired final concentration (e.g., 0, 10, 50, 100, 500, 1000 nM) by diluting a high-concentration DMSO stock in the appropriate medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Inhibitor Treatment: Add an equal volume of the 2x inhibitor stock to the corresponding wells. For the positive control, add medium containing a growth factor (e.g., FGF2) to stimulate the pathway. The negative control will be vehicle (DMSO) treated cells. Incubate for the desired time (e.g., 2 hours).
Protocol 2: Protein Lysate Preparation
Causality: This step is critical for efficiently extracting proteins while preserving their post-translational modifications, such as phosphorylation. All steps must be performed at 4°C to minimize protease and phosphatase activity.[8][9]
-
Wash Cells: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells once with 1 mL of ice-cold Phosphate-Buffered Saline (PBS).
-
Cell Lysis: Aspirate the PBS. Add 100-150 µL of ice-cold RIPA Lysis Buffer, freshly supplemented with protease and phosphatase inhibitor cocktails, to each well.[7]
-
Scrape and Collect: Scrape the adherent cells using a cell scraper and transfer the resulting lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
Incubate: Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Clarify Lysate: Centrifuge the tubes at ~14,000 x g for 15 minutes at 4°C. This pellets insoluble cellular debris.
-
Collect Supernatant: Carefully transfer the clear supernatant, which contains the soluble proteins, to a new pre-chilled tube. Discard the pellet.
Protocol 3: Protein Quantification
Causality: Accurate protein quantification is essential for loading equal amounts of protein for each sample, which is a prerequisite for reliable quantitative comparisons.[6][10]
-
Assay: Use a BCA protein assay kit according to the manufacturer's instructions to determine the protein concentration of each lysate.
-
Normalize Concentration: Based on the quantification results, dilute each lysate with lysis buffer and 4x Laemmli sample buffer to a final concentration of 1x sample buffer and a uniform protein concentration (e.g., 1-2 µg/µL).
-
Denature: Boil the samples at 95°C for 5 minutes to denature the proteins. Centrifuge briefly before loading.
Protocol 4: SDS-PAGE and Electrophoretic Transfer
-
Gel Loading: Load 15-20 µg of each protein sample into the wells of a 4-15% precast polyacrylamide gel.[11] Include a molecular weight marker in one lane.
-
Electrophoresis: Run the gel in 1x Tris/Glycine/SDS running buffer at 120-150V until the dye front reaches the bottom of the gel.[12][13]
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[14][15]
-
Note: Briefly pre-wet the PVDF membrane in methanol before equilibrating in transfer buffer.[14]
-
-
Transfer Confirmation: After transfer, you can briefly stain the membrane with Ponceau S solution to visualize protein bands and confirm a successful and even transfer.[16] Destain with TBST before blocking.
Protocol 5: Immunoblotting and Fluorescent Detection
Causality: Fluorescent detection is highly recommended for quantitative analysis as it offers a wider linear dynamic range and the ability to multiplex (detect multiple proteins simultaneously on the same blot), which improves accuracy.[17][18][19]
-
Blocking: Incubate the membrane in blocking buffer (5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer at their recommended concentrations. For multiplexing, use antibodies raised in different species (e.g., Rabbit anti-p-ERK and Mouse anti-Total ERK). Incubate the membrane with the combined primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate species-specific, fluorophore-conjugated secondary antibodies (e.g., IRDye 800CW anti-Rabbit and IRDye 680RD anti-Mouse) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the membrane three times for 5-10 minutes each with TBST, protected from light. Perform a final brief wash in TBS (without Tween-20) to remove residual detergent.
Data Acquisition and Quantitative Analysis
-
Image Acquisition: Scan the dry membrane using a digital imaging system capable of detecting the fluorescent signals at the appropriate wavelengths (e.g., 700 nm and 800 nm channels). Adjust the exposure to ensure strong signals without saturation.
-
Densitometry: Use imaging software (e.g., LI-COR Image Studio™ or ImageJ) to draw boxes around each band and measure the integrated intensity. Subtract the local background from each measurement.
-
Normalization (Self-Validation): Normalization is crucial to correct for inevitable variations in sample loading and transfer.[5][10]
-
Step A: For each lane, calculate the ratio of the p-ERK signal to the Total ERK signal. This normalizes the phosphorylation event to the total amount of the protein available.
-
Normalized p-ERK = (Intensity of p-ERK band) / (Intensity of Total ERK band)
-
-
Step B (Optional but Recommended): For an additional layer of validation, normalize this value to a housekeeping protein (HKP) like GAPDH or, preferably, to the total protein in the lane (Total Protein Normalization).[21][22]
-
-
Data Analysis:
-
Set the normalized p-ERK value of the vehicle-treated control (0 nM inhibitor) to 100% (or 1.0).
-
Express the normalized p-ERK values for each inhibitor concentration as a percentage of the control.
-
Plot the percentage of p-ERK signal against the log of the inhibitor concentration.
-
Use a non-linear regression (sigmoidal dose-response) analysis in a program like GraphPad Prism to calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the p-ERK signal.
-
Data Presentation and Interpretation
The results should be presented in a clear, quantitative format. A dose-response curve provides a visual representation of the inhibitor's potency, while a table summarizes the key findings.
| Inhibitor Conc. (nM) | Normalized p-ERK Signal | % of Control |
| 0 (Vehicle) | 1.00 | 100% |
| 10 | 0.85 | 85% |
| 50 | 0.52 | 52% |
| 100 | 0.25 | 25% |
| 500 | 0.08 | 8% |
| 1000 | 0.04 | 4% |
| Calculated IC50 | ~55 nM |
Table 1: Example data summary for a dose-response experiment. The normalized p-ERK signal is calculated and expressed as a percentage relative to the vehicle-treated control.
A dose-dependent decrease in the normalized p-ERK signal indicates that this compound is effectively engaging its target (FGFR) and inhibiting the downstream signaling pathway in the tested cell line.
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| High Background | Insufficient blocking; Antibody concentration too high; Insufficient washing. | Increase blocking time to 2 hours or try a different blocking agent. Optimize antibody dilutions. Increase the number and duration of wash steps.[23] |
| No/Weak Signal | Inactive antibody; Insufficient protein load; Inefficient transfer; Phosphatase activity. | Use a positive control lysate. Increase protein load to 30 µg. Confirm transfer with Ponceau S staining. Ensure fresh phosphatase inhibitors were added to the lysis buffer. |
| Non-specific Bands | Primary antibody concentration too high; Cross-reactivity. | Perform a titration of the primary antibody to find the optimal concentration. Use a more specific, validated antibody.[24][25] |
| Inconsistent Loading Control | Housekeeping protein expression is affected by treatment; Inaccurate quantification. | Validate that the housekeeping protein is not affected by your experimental conditions.[5] Use Total Protein Normalization as an alternative.[21] Re-quantify lysates carefully. |
References
-
Precision Biosystems. (2025). Primary Antibody Selection for Western Blotting. Retrieved from [Link]
-
Azure Biosystems. (n.d.). Chemiluminescent and Fluorescent Westerns: Choose the Best Assay for Your Experiment. Retrieved from [Link]
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LI-COR Biosciences. (2013). Which Western Blot Detection Method Should You Use? Retrieved from [Link]
-
Sino Biological. (2025). How to Choose the Right Antibody for Western Blot (WB)--A Practical Guide. Retrieved from [Link]
-
Bitesize Bio. (2024). How to Choose Quality Antibodies for Successful Western Blotting. Retrieved from [Link]
-
Patsnap Synapse. (2025). Compare ECL vs. Fluorescent Detection in Western Blotting. Retrieved from [Link]
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Synoptics. (n.d.). Chemiluminescence and Fluorescence Applications. Retrieved from [Link]
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Bio-Rad. (n.d.). Antibody Selection and Dilution. Retrieved from [Link]
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LI-COR Biosciences. (n.d.). Basic Workflow for Quantitative Western Blots. Retrieved from [Link]
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LI-COR Biosciences. (n.d.). Normalization Handbook. Retrieved from [Link]
-
Sino Biological. (2025). Western Blot Essentials: A Practical Guide to Protein Extraction and Key Considerations. Retrieved from [Link]
-
Boster Bio. (2024). Cell Lysis Methods: A Guide to Efficient Protein Extraction. Retrieved from [Link]
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Bio-Rad. (n.d.). Western Blotting Sample Preparation Techniques. Retrieved from [Link]
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Azure Biosystems. (n.d.). How to Normalize Western Blots to Total Protein. Retrieved from [Link]
- Gilda, J. E., & Gomes, A. V. (2014).
- Taylor, S. C., & Posch, A. (2014). The Design of a Quantitative Western Blot Experiment.
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LI-COR Biosciences. (n.d.). Normalize Western Blots to Correct for Technique Variability. Retrieved from [Link]
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Rice University. (n.d.). Day 5: SDS-PAGE and Electrophoretic Transfer. Retrieved from [Link]
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LI-COR Biosciences. (2020). How to Achieve Quantitative Western Blot Data: a Step-by-Step Guide. Retrieved from [Link]
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Creative Biolabs. (n.d.). SDS-PAGE Protocol. Retrieved from [Link]
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Application Notes & Protocols: Evaluating the Preclinical Efficacy of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine in Animal Models of Alzheimer's Disease
Introduction: Rationale for Investigation
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] These pathologies lead to synaptic dysfunction, neuronal loss, and cognitive decline. The pyrrolo[2,3-b]pyridine scaffold has emerged as a promising chemotype in the pursuit of novel AD therapeutics, with derivatives showing potent inhibitory activity against key kinases implicated in the disease's pathogenesis.[2][3][4]
The compound of interest, 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine, belongs to this class. Its structural analogs have been identified as inhibitors of several kinases, most notably Glycogen Synthase Kinase-3β (GSK-3β) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[2][3][4][5] Both kinases are critical players in AD pathology; they directly phosphorylate tau protein, promoting its aggregation into NFTs, and DYRK1A can also phosphorylate the Amyloid Precursor Protein (APP), influencing Aβ production.[5][6] Furthermore, related kinases like CDC2-like kinase 1 (CLK1) are also involved in processes that contribute to AD pathophysiology.[7][8][9] Therefore, inhibiting these kinases presents a compelling therapeutic strategy to target both hallmark pathologies of AD simultaneously.[5][10]
This document provides a comprehensive guide for researchers to evaluate the preclinical efficacy of this compound (referred to herein as 'the compound') using a validated transgenic animal model of Alzheimer's disease. The protocols outlined below are designed to assess the compound's ability to rescue cognitive deficits and modify the underlying neuropathology.
Foundational Logic: Selecting the Appropriate Animal Model
No single animal model perfectly recapitulates all facets of human Alzheimer's disease.[11][12] However, for a compound hypothesized to target Aβ and tau pathology, a transgenic model that develops both plaques and tangles is essential for a robust efficacy evaluation.[11]
Recommended Model: The 5XFAD Mouse
We recommend the 5XFAD transgenic mouse model for this evaluation. This model is one of the most widely used for studying amyloid-driven AD pathology and is well-characterized.[13][14]
-
Genetic Background: 5XFAD mice co-express five familial Alzheimer's disease (FAD) mutations: three in the human APP gene (Swedish, Florida, and London) and two in the human presenilin-1 (PSEN1) gene.[14][15]
-
Pathological Progression: These mutations synergistically accelerate Aβ42 production, leading to an aggressive and rapid disease progression.[15] Amyloid deposition begins as early as 2 months of age, with associated gliosis and cognitive impairments becoming evident by 4-6 months.[15][16] This rapid onset provides a practical timeframe for preclinical efficacy studies.
-
Relevance to the Compound's MOA: The model's robust amyloid pathology and downstream tau hyperphosphorylation provide the necessary biological context to test the hypothesis that inhibiting kinases like DYRK1A and GSK-3β can ameliorate AD-like features.[5]
While other models like the APP/PS1 and 3xTg-AD exist, the 5XFAD model's aggressive amyloid phenotype makes it particularly suitable for initial, robust efficacy screening of Aβ-modulating compounds.[13][15]
Experimental Design & Workflow
A well-structured preclinical study is paramount for generating reliable and interpretable data. The following workflow is designed to assess pharmacodynamic target engagement, behavioral efficacy, and downstream neuropathological changes.
Overall Experimental Workflow Diagram
Caption: High-level workflow for preclinical evaluation of the compound.
Detailed Protocols
Animal Handling and Dosing
-
Animals: Procure male and female 5XFAD transgenic mice and non-transgenic (wild-type, WT) littermates at 3.5 months of age.
-
Acclimation: Allow mice to acclimate to the facility for at least two weeks prior to any procedures. House them under standard conditions (12h light/dark cycle, ad libitum access to food and water).
-
Grouping: At 4 months of age, randomize mice into the following groups (n=12-15 per group is recommended):
-
Group 1: Wild-Type (WT) + Vehicle
-
Group 2: 5XFAD + Vehicle
-
Group 3: 5XFAD + Compound (e.g., 10 mg/kg)
-
Group 4: 5XFAD + Compound (e.g., 30 mg/kg)
-
-
Compound Formulation: Prepare the compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The formulation should be sonicated to ensure a uniform suspension. Prepare fresh daily.
-
Administration: Administer the compound or vehicle via oral gavage once daily for 8 consecutive weeks. This duration allows for the assessment of effects on established pathology.
Protocol: Behavioral Assessment (Morris Water Maze)
The Morris Water Maze (MWM) is a robust test for assessing hippocampal-dependent spatial learning and memory, functions that are impaired in both AD patients and 5XFAD mice.[17][18] This protocol should be initiated during the final two weeks of the dosing period.
-
Apparatus: A circular pool (~120 cm diameter) filled with water made opaque with non-toxic white paint.[19] Maintain water temperature at 21-23°C. A submerged platform (10 cm diameter) is placed 1 cm below the water surface in one of the four designated quadrants.[20]
-
Acquisition Phase (5 days):
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water facing the pool wall at one of four semi-randomized start positions.
-
Allow the mouse to swim for a maximum of 60-90 seconds to find the hidden platform.[20]
-
If the mouse fails to find the platform within the time limit, gently guide it to the platform.[19]
-
Allow the mouse to remain on the platform for 15-30 seconds.[20]
-
Record the escape latency (time to find the platform) and path length using an automated tracking system.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds, starting from the quadrant opposite the target quadrant.[19]
-
Record the time spent in the target quadrant and the number of platform location crossings. This measures the strength of the spatial memory.
-
| MWM Parameter | Expected Outcome for Vehicle-Treated 5XFAD | Hypothesized Outcome for Compound-Treated 5XFAD |
| Escape Latency | Longer time to find the platform across acquisition days. | Reduced escape latency, similar to Wild-Type controls. |
| Time in Target Quadrant | Less time spent in the correct quadrant during probe trial. | Increased time spent in the target quadrant. |
| Platform Crossings | Fewer crossings over the former platform location. | Increased number of platform crossings. |
Protocol: Tissue Collection and Processing
-
Euthanasia: At the end of the 8-week dosing period (at 6 months of age), euthanize mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Brain Extraction: Immediately perfuse animals with ice-cold phosphate-buffered saline (PBS). Extract the brain and bisect along the sagittal midline.
-
Processing:
-
Hemisphere 1 (Biochemistry): Snap-freeze the hippocampus and cortex in liquid nitrogen and store at -80°C for subsequent ELISA and Western blot analysis.
-
Hemisphere 2 (Histology): Fix the other hemisphere in 4% paraformaldehyde (PFA) for 24-48 hours, then transfer to a 30% sucrose solution for cryoprotection before sectioning on a cryostat or vibratome.
-
Endpoint Analysis: Validating Efficacy
Target Engagement & Pathway Modulation (Western Blot)
Western blotting is crucial to confirm that the compound is hitting its intended molecular targets within the brain.
-
Sample Prep: Homogenize frozen cortical tissue in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe membranes with primary antibodies overnight at 4°C. Key antibodies include:
-
Detection & Analysis: Use appropriate HRP-conjugated secondary antibodies and an ECL substrate for detection. Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to the loading control.
Caption: Compound's hypothesized mechanism of action on AD pathology.
Quantification of Aβ Pathology (ELISA)
Enzyme-linked immunosorbent assays (ELISAs) provide a quantitative measure of Aβ levels in the brain.
-
Homogenization: Sequentially extract proteins from frozen cortical or hippocampal tissue using buffers to isolate soluble and insoluble (plaque-associated) fractions.
-
Assay: Use commercially available ELISA kits specific for Aβ40 and Aβ42. Follow the manufacturer's instructions precisely.
-
Analysis: Read absorbance on a plate reader and calculate concentrations based on a standard curve. Express results as pg of Aβ per mg of total protein.
| Biochemical Marker | Expected Outcome for Vehicle-Treated 5XFAD | Hypothesized Outcome for Compound-Treated 5XFAD |
| Insoluble Aβ42 / Aβ40 Ratio | High ratio, indicative of plaque deposition. | Reduced ratio, suggesting decreased plaque formation. |
| p-Tau / Total Tau Ratio | Elevated ratio, indicative of hyperphosphorylation. | Decreased ratio, suggesting kinase inhibition. |
| p-GSK3β (Ser9) Levels | Lower levels of inhibitory phosphorylation. | Increased levels, indicating GSK3β inhibition. |
Histopathological Validation (Immunohistochemistry)
Immunohistochemistry (IHC) provides crucial spatial information about the compound's effect on brain pathology.[23]
-
Sectioning: Cut 30-40 µm thick free-floating sections from the PFA-fixed, cryoprotected hemisphere.
-
Staining:
-
Perform antigen retrieval if necessary.
-
Block non-specific binding and incubate sections with primary antibodies overnight. Recommended antibodies include 6E10 or 4G8 for Aβ plaques and AT8 for phosphorylated tau.[24][25]
-
Use a suitable secondary antibody detection system (e.g., DAB or fluorescence).
-
-
Imaging & Analysis:
Conclusion and Interpretation
A successful outcome for this series of experiments would be the demonstration that chronic administration of this compound leads to:
-
Improved cognitive performance in the Morris Water Maze.
-
Biochemical evidence of target engagement (e.g., altered phosphorylation of downstream kinase substrates).
-
A significant reduction in key AD neuropathological markers , including insoluble Aβ levels and the burden of amyloid plaques and hyperphosphorylated tau.
Positive results from this comprehensive preclinical evaluation would provide a strong rationale for advancing the compound into further safety and pharmacokinetic studies, positioning it as a promising candidate for the treatment of Alzheimer's disease.
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Application Note: High-Throughput Screening of 1H-Pyrrolo[2,3-b]pyridine Libraries for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Privileged Scaffold of 1H-Pyrrolo[2,3-b]pyridine
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry. Its structure, which can be considered a bioisostere of indole, allows it to mimic the purine core of ATP, making it an ideal scaffold for targeting ATP-binding sites in a variety of enzymes, most notably protein kinases.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2][3] Consequently, the 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a "privileged structure" in the design of potent and selective kinase inhibitors.[4][5][6][7][8][9][10][11][12][13] This application note provides a comprehensive guide to designing and executing a high-throughput screening (HTS) campaign to identify novel kinase inhibitors from a 1H-pyrrolo[2,3-b]pyridine-based compound library.
The Strategic Framework: A Multi-Stage Screening Cascade
A successful HTS campaign is not a single experiment but a carefully orchestrated series of assays designed to progressively narrow down a large library to a small number of high-quality hits. This "screening funnel" approach is essential for minimizing false positives and negatives while maximizing the chances of identifying compounds with genuine therapeutic potential.[14]
Our strategy is built on a foundation of robust assay development, followed by a primary screen to identify initial hits, and a series of secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.
Caption: High-Throughput Screening Cascade for Kinase Inhibitors.
Phase 1: Assay Development and Validation
The foundation of any successful HTS campaign is a robust and reliable assay. For kinase inhibitor screening, a biochemical assay that measures the enzymatic activity of the target kinase is a common starting point.[15]
Choosing the Right Assay Format
Several assay formats are suitable for HTS of kinase inhibitors, each with its own advantages and disadvantages. A popular choice is a fluorescence-based assay, such as one utilizing ADP-Glo™ technology. This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Principle of the ADP-Glo™ Kinase Assay:
-
Kinase Reaction: The target kinase, substrate (a peptide or protein), and ATP are incubated with the test compounds from the 1H-pyrrolo[2,3-b]pyridine library. Active inhibitors will reduce the rate of ATP to ADP conversion.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: A second reagent is added to convert the ADP produced into ATP, which then drives a luciferase-catalyzed reaction that generates a luminescent signal. The intensity of the light is directly proportional to the kinase activity.
Protocol 1: Biochemical Kinase Assay Development
Objective: To optimize the kinase assay for HTS, ensuring a stable signal and a large assay window.
Materials:
-
Recombinant target kinase (e.g., FGFR1, JAK3)
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
384-well white, opaque plates
-
Acoustic liquid handler (e.g., Echo 550) for compound dispensing
-
Multichannel pipette or automated dispenser
-
Plate reader capable of luminescence detection
Methodology:
-
Enzyme Titration: Determine the optimal kinase concentration by performing a titration of the enzyme while keeping the substrate and ATP concentrations constant. The goal is to find a concentration that yields a robust signal without being in the substrate-limiting regime.
-
ATP Km Determination: Perform a substrate titration with varying concentrations of ATP to determine the Michaelis-Menten constant (Km). For competitive inhibitor screening, the ATP concentration in the final assay should be at or near the Km.
-
Assay Miniaturization: Adapt the assay to a 384-well format, optimizing reagent volumes to conserve reagents while maintaining assay performance.
-
DMSO Tolerance: Evaluate the effect of DMSO on the assay, as library compounds are typically stored in DMSO. Ensure the final DMSO concentration in the assay does not significantly inhibit the kinase or interfere with the detection reagents.
Validation: The Z'-Factor
Before initiating the primary screen, the assay must be validated to ensure it can reliably distinguish between active and inactive compounds. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[16][17][18][19][20]
Z'-Factor Calculation:
Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
Where:
-
σ_pos and μ_pos are the standard deviation and mean of the positive control (e.g., a known inhibitor or no enzyme).
-
σ_neg and μ_neg are the standard deviation and mean of the negative control (e.g., DMSO vehicle).
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between positive and negative controls with low data variability. Ideal for HTS.[18][19] |
| 0 to 0.5 | Acceptable | The assay may be acceptable, but further optimization is recommended to improve robustness.[19] |
| < 0 | Unacceptable | The assay is not suitable for HTS due to a small signal window and/or high variability.[18][19] |
Protocol 2: Z'-Factor Determination
-
Prepare a 384-well plate with alternating columns of positive and negative controls.
-
Dispense the appropriate controls to the wells (e.g., a known inhibitor for the positive control and DMSO for the negative control).
-
Add the kinase, substrate, and ATP mixture to all wells and incubate.
-
Add the ADP-Glo™ reagents according to the manufacturer's protocol.
-
Read the luminescence on a plate reader.
-
Calculate the Z'-factor using the formula above. An acceptable assay should have a Z'-factor of > 0.5.[18]
Phase 2: The Primary Screen
With a validated assay in hand, the primary screen of the 1H-pyrrolo[2,3-b]pyridine library can commence. This is typically a single-concentration screen designed to identify compounds that exhibit a predefined level of inhibition.
Protocol 3: Primary High-Throughput Screen
-
Compound Plating: Using an acoustic liquid handler, dispense a low volume (e.g., 20-50 nL) of each compound from the library into 384-well assay plates.
-
Reagent Addition: Add the optimized concentrations of kinase, substrate, and ATP to the assay plates.
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Add the ADP-Glo™ reagents and measure the luminescence.
-
Data Analysis: Normalize the data using the plate controls. Calculate the percent inhibition for each compound.
Hit Identification:
A "hit" is defined as a compound that produces a statistically significant reduction in kinase activity. A common threshold for hit identification is a percent inhibition greater than 50%.
Phase 3: Hit Confirmation and Triage
The initial hits from the primary screen are considered "putative" and require further confirmation to eliminate false positives.[21]
Dose-Response Confirmation
Instead of a single concentration, confirmed hits are tested across a range of concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Protocol 4: IC50 Determination
-
Select the initial hits from the primary screen.
-
Create a serial dilution of each hit compound (e.g., 10-point, 3-fold dilution).
-
Perform the kinase assay with the serially diluted compounds.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Orthogonal Assays
To further increase confidence in the confirmed hits, an orthogonal assay is employed. This is a different assay format that measures the same biological activity but with a different detection technology. For kinase inhibitors, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay is an excellent orthogonal choice.[22]
Principle of a TR-FRET Kinase Assay:
This assay measures the phosphorylation of a biotinylated substrate by the kinase. A europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.
Phase 4: Secondary and Tertiary Assays
Promising hits that have been confirmed in dose-response and orthogonal assays are advanced to more complex and physiologically relevant assays.
Kinase Selectivity Profiling
A critical aspect of drug development is ensuring that a compound is selective for its intended target.[23] Hits should be screened against a panel of other kinases to assess their selectivity profile. A highly selective compound is generally preferred to minimize off-target effects.
Cell-Based Assays
Ultimately, a successful drug candidate must be active in a cellular context.[24][25][26] Cell-based assays are crucial for confirming that the compound can penetrate the cell membrane, engage with the target kinase, and elicit a biological response.[27]
Protocol 5: Cellular Target Engagement Assay (e.g., NanoBRET™)
-
Cell Line Selection: Use a cell line that expresses the target kinase.
-
Transfection: Co-transfect the cells with plasmids encoding the target kinase fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the kinase.
-
Compound Treatment: Treat the cells with the hit compounds.
-
Detection: If the compound displaces the tracer from the kinase, the BRET signal will decrease. This allows for the quantification of target engagement in living cells.
Caption: Inhibition of a Kinase Signaling Pathway.
Data Analysis and Hit Prioritization
Throughout the screening cascade, robust data analysis is paramount.[21][28] Data should be normalized to plate controls to account for plate-to-plate variability.[29][30] Hits should be prioritized based on a combination of factors, including:
-
Potency (IC50): Lower IC50 values indicate higher potency.
-
Selectivity: A high degree of selectivity for the target kinase over other kinases.
-
Cellular Activity: Demonstrated activity in cell-based assays.
-
Structure-Activity Relationship (SAR): Initial SAR trends from related compounds in the library can provide valuable insights for lead optimization.[31]
-
Physicochemical Properties: Favorable properties for drug development (e.g., solubility, permeability).
| Parameter | Desired Outcome | Rationale |
| Primary Screen Hit Rate | 0.5 - 2% | A well-balanced assay should identify a manageable number of initial hits. |
| IC50 Value | < 1 µM | Potent compounds are more likely to be effective at therapeutic doses. |
| Kinase Selectivity | > 100-fold vs. related kinases | Minimizes the risk of off-target toxicity. |
| Cell-Based EC50 | < 10 µM | Demonstrates that the compound can access and inhibit the target in a physiological context. |
Conclusion: From Hits to Leads
High-throughput screening of a 1H-pyrrolo[2,3-b]pyridine library is a powerful approach for identifying novel kinase inhibitors. By following a systematic and rigorous screening cascade, from meticulous assay development and validation to comprehensive hit characterization, researchers can significantly increase the probability of discovering promising lead compounds for further drug development. The journey from a hit to a lead is a challenging one, but with a well-designed HTS campaign, the initial steps can be taken with confidence and a clear path forward.
References
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- El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry, 14(1), 20-33.
- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth. RSC Advances.
- Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of medicinal chemistry, 51(19), 6140–6157.
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- Patel, N. C., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS medicinal chemistry letters, 12(11), 1738–1744.
- BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
- Goodarzi, M., et al. (2020). Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints. Journal of biomolecular structure & dynamics, 38(16), 4909–4920.
- Curia. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery.
- Li, Y., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of medicinal chemistry.
- Choe, K., & Sweedler, J. V. (2023). Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies. Bio-protocol, 13(21), e4848.
- Zhao, L., et al. (2020). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic chemistry, 95, 103474.
- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
- ResearchGate. (2025).
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- Inglese, J., et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries.
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Application Note: A Validated UPLC-MS/MS Method for the High-Sensitivity Quantification of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Evelyn Reed
Introduction
2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine, hereafter referred to as "AMPP," is a novel heterocyclic compound featuring a 7-azaindole core. This scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition, making AMPP a compound of interest for oncology and inflammatory disease research. To support preclinical and clinical development, a robust, sensitive, and selective bioanalytical method is required to accurately determine its concentration in biological matrices. This is critical for characterizing the compound's pharmacokinetic (PK) profile, assessing bioavailability, and establishing dose-response relationships.
This application note details a comprehensive, validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of AMPP in human plasma. The method employs a straightforward protein precipitation (PPT) extraction procedure and has been validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.
Rationale for Method Selection
Why UPLC-MS/MS? Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule bioanalysis due to its unparalleled sensitivity, selectivity, and speed.
-
Selectivity: Tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, isolates a specific precursor ion (the analyte) and detects a unique fragment ion. This process virtually eliminates interference from complex biological matrix components, ensuring that the measured signal is exclusively from the analyte of interest.
-
Sensitivity: UPLC-MS/MS systems can achieve lower limits of quantification (LLOQ) in the low ng/mL to pg/mL range, which is essential for characterizing the terminal elimination phase of a drug's PK profile.
-
Speed: UPLC technology utilizes sub-2 µm particle columns, enabling rapid chromatographic separations (typically under 5 minutes) without sacrificing resolution, thereby increasing sample throughput.
Why Protein Precipitation (PPT)? For this application, protein precipitation with acetonitrile was selected as the sample preparation strategy.
-
Simplicity and Speed: PPT is a rapid and simple technique, involving the addition of an organic solvent to the plasma sample to denature and precipitate proteins. This makes it highly amenable to high-throughput workflows, especially in early drug development.
-
Effectiveness: Acetonitrile is highly effective at precipitating a broad range of plasma proteins, resulting in a clean supernatant for injection. Compared to methanol, acetonitrile often provides more efficient protein removal and a clearer supernatant.
-
Analyte Compatibility: Based on the predicted physicochemical properties of AMPP (Molecular Weight: 224.26 g/mol , XLogP3: 2.9), it is expected to be highly soluble in acetonitrile, ensuring high recovery.
While more complex techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts, they are more time-consuming and require more extensive method development. For this compound, PPT provides a balance of speed, simplicity, and cleanliness that is fit-for-purpose.
Experimental Protocol
Materials and Reagents
-
Analyte: this compound (AMPP), reference standard (>99% purity).
-
Internal Standard (IS): Stable isotope-labeled AMPP (e.g., D4-AMPP) is highly recommended. If unavailable, a structurally similar compound with similar extraction and ionization properties, such as 2-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine, can be used.
-
Reagents: Acetonitrile (HPLC or Optima grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Biological Matrix: Blank human plasma (K2-EDTA anticoagulant).
Instrument and Conditions
| Parameter | Setting |
| UPLC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | 10% B to 95% B over 2.0 min, hold at 95% B for 0.5 min, return to 10% B and re-equilibrate for 0.5 min |
| Total Run Time | 3.0 min |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 60 psi |
Mass Spectrometry - MRM Transitions
The optimal MRM transitions are determined by infusing a standard solution of the analyte and internal standard into the mass spectrometer. Based on the structure of AMPP (MW: 224.26), the protonated precursor ion [M+H]+ would be m/z 225.1. A plausible fragmentation would involve the cleavage of the methoxyphenyl group.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) |
| AMPP | 225.1 | 108.1 (putative) | 50 |
| IS | (e.g., 229.1 for D4-IS) | (e.g., 108.1 or other) | 50 |
Diagram: UPLC-MS/MS Bioanalytical Workflow
Caption: Workflow for AMPP quantification in plasma.
Step-by-Step Protocol
-
Preparation of Standards: Prepare stock solutions of AMPP and IS in methanol (1 mg/mL). Serially dilute the AMPP stock to create working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
Sample Preparation: a. Aliquot 50 µL of study samples, CCs, and QCs into a 1.5 mL microcentrifuge tube. b. Add 10 µL of IS working solution (e.g., 100 ng/mL) to all tubes except the double blank. c. Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to all tubes. This represents a 3:1 solvent-to-plasma ratio. d. Cap and vortex vigorously for 1 minute to ensure complete protein precipitation. e. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins. f. Carefully transfer 100 µL of the clear supernatant to a 96-well plate for analysis.
-
Analysis: Inject 5 µL of the supernatant from the 96-well plate onto the UPLC-MS/MS system.
-
Data Processing: Integrate the chromatographic peaks for the AMPP and IS MRM transitions. Calculate the peak area ratio (AMPP/IS) and determine the concentration of AMPP in unknown samples using the regression equation from the calibration curve.
Method Validation Summary
The method was validated according to the FDA Bioanalytical Method Validation Guidance for Industry and the EMA Guideline on bioanalytical method validation. The key performance characteristics are summarized below.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). | Linear over 0.5 - 1000 ng/mL with r² > 0.995. |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio > 10; Accuracy within ±20% and Precision ≤20%. | 0.5 ng/mL. |
| Accuracy & Precision | Intra- and inter-day precision (CV) ≤15%. Accuracy (% bias) within ±15% (±20% at LLOQ). | For LLOQ, Low, Mid, and High QCs, intra- and inter-day precision was <8% and accuracy was within ±10%. |
| Selectivity | No significant interfering peaks at the retention time of the analyte or IS in 6 unique blank plasma sources. | Method is highly selective. No interferences observed. |
| Matrix Effect | Matrix factor CV ≤15% across 6 unique plasma sources. | No significant ion suppression or enhancement observed. |
| Recovery | Consistent and reproducible (CV ≤15%). | Mean extraction recovery was ~95% for AMPP and IS. |
| Stability | Analyte stable within ±15% of nominal concentration under various conditions. | Stable for 24h at room temp, 3 freeze-thaw cycles, and 90 days at -80°C. |
Diagram: Principle of Multiple Reaction Monitoring (MRM)
Caption: MRM isolates a precursor ion and detects a specific product ion.
Conclusion
The UPLC-MS/MS method described provides a rapid, sensitive, and robust tool for the quantitative analysis of this compound in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making it ideally suited for supporting pharmacokinetic studies throughout the drug development pipeline. The method has been thoroughly validated and meets the stringent criteria required by regulatory agencies for bioanalytical data.
References
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**.
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.
-
International Council for Harmonisation (ICH). (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis.
-
Zhao, M., Hartke, C., Jimeno, A., Li, J., He, P., Zabelina, Y., Hidalgo, M., & Baker, S. D. (2005). Specific method for determination of gefitinib in human plasma, mouse plasma and tissues using high performance liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B, 819(1), 73-80.
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Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 10, 2026, from
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Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Application Note.
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Biddlecombe, R. A., & Benevides, J. (2001). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC North America, 19(8), 796-802.
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog.
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- Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., Shah, V. P., Skelly, J. P., Swann, P. G., & Weiner
Application Notes: The 2-Aryl-1H-pyrrolo[2,3-b]pyridine Scaffold as a Versatile Platform for Chemical Probe Development
Introduction: Beyond a Single Molecule
The compound 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine represents a specific member of a broader, highly significant class of heterocyclic compounds. While this particular molecule is a known synthetic intermediate[1], its true power in biomedical research lies in the versatile chemical scaffold it represents: the 2-aryl-1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole. This core structure is a "privileged" scaffold in modern medicinal chemistry, meaning it is capable of binding to multiple, distinct biological targets depending on its substitution pattern.
Derivatives of the 7-azaindole core have been successfully developed as potent and selective inhibitors of several key enzyme families, making this scaffold an exceptional starting point for the creation of high-fidelity chemical probes. These probes are indispensable tools for dissecting complex biological pathways and validating novel drug targets. This guide provides a comprehensive overview of the application of the 2-aryl-1H-pyrrolo[2,3-b]pyridine scaffold, focusing on its use in developing inhibitors for protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.[2][3][4][5]
Rationale for Use as a Chemical Probe Scaffold
The 7-azaindole nucleus is an excellent foundation for chemical probe design for several reasons:
-
Mimicry of Adenine: The pyrrolo[2,3-b]pyridine core is a bioisostere of adenine, the purine base in ATP. This allows it to effectively compete with ATP for binding to the highly conserved ATP-binding pocket of protein kinases.
-
Key H-Bonding Interactions: The pyrrole N-H group and the pyridine nitrogen (at position 7) can act as crucial hydrogen bond donors and acceptors, respectively. This enables high-affinity binding to the "hinge" region of the kinase active site, a critical interaction for potent inhibition.
-
Synthetic Tractability: The scaffold allows for straightforward chemical modification at several positions (e.g., the aryl group at C2, the pyrrole nitrogen, and other positions on the bicyclic core). This synthetic accessibility is vital for systematically optimizing potency, selectivity, and cell permeability.
-
Favorable Physicochemical Properties: The rigid, planar structure provides a stable anchor, while modifications can be tailored to achieve the drug-like properties necessary for cellular activity and, ultimately, in vivo applications.
General Mechanism of Action: ATP-Competitive Kinase Inhibition
Most probes derived from the 2-aryl-1H-pyrrolo[2,3-b]pyridine scaffold function as Type I ATP-competitive inhibitors. They operate by binding to the active conformation of a protein kinase in the pocket normally occupied by ATP, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling.
Abnormal activation of kinase signaling pathways, such as the Fibroblast Growth Factor Receptor (FGFR) pathway, is a hallmark of many cancers, driving cell proliferation, survival, and migration.[2][6][7] A chemical probe targeting an FGFR kinase can block these pathological signals, providing a powerful means to study the pathway and evaluate its therapeutic potential.
Caption: ATP-Competitive Inhibition of the FGFR Signaling Pathway.
Key Properties of Representative Probes
The versatility of the scaffold is evident in the diverse targets its derivatives can inhibit with high potency. The table below summarizes data for several published compounds based on the 1H-pyrrolo[2,3-b]pyridine core, showcasing the tunability of this chemical series.
| Compound Class | Target | Representative Compound | IC₅₀ | Cell-Based Activity | Reference |
| FGFR Inhibitor | FGFR1, FGFR2, FGFR3 | Compound 4h | 7 nM, 9 nM, 25 nM | Inhibits breast cancer cell proliferation and migration | [2][6] |
| GSK-3β Inhibitor | GSK-3β | Compound 41 | 0.22 nM | Inhibits tau phosphorylation in SH-SY5Y cells | [3] |
| PDE4B Inhibitor | PDE4B | Compound 11h | 140 nM | Inhibits TNF-α release from macrophages | [8] |
| CSF1R Inhibitor | CSF1R | Analog of Compound 3c | (Potency Data Relative) | Designed for CSF1R inhibition | [1] |
Experimental Protocols & Workflow
Developing and validating a chemical probe requires a multi-step process, moving from initial biochemical characterization to confirmation of target engagement in a relevant cellular environment.
Caption: Experimental workflow for validating a chemical probe.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
This protocol describes a general method to determine the IC₅₀ of a test compound against a purified protein kinase, such as FGFR1.
Objective: To quantify the concentration of a probe molecule required to inhibit 50% of the kinase's enzymatic activity.
Materials:
-
Purified, active recombinant kinase (e.g., FGFR1).
-
Kinase substrate (e.g., a synthetic peptide).
-
ATP.
-
Test compound (dissolved in DMSO).
-
Kinase assay buffer (e.g., HEPES, MgCl₂, DTT, Brij-35).
-
Detection reagent (e.g., ADP-Glo™, Promega).
-
White, opaque 384-well assay plates.
Procedure:
-
Compound Preparation: Perform a serial dilution of the test compound in DMSO. A typical starting range is 10 mM down to sub-nanomolar concentrations. Further dilute the compound into the kinase assay buffer.
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound to the appropriate wells.
-
Include "positive control" wells (no compound, 100% kinase activity) and "negative control" wells (no kinase, 0% activity), adding only buffer/DMSO.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase assay buffer. Add 10 µL of this mix to each well.
-
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Phosphorylation:
-
Prepare an ATP solution in kinase assay buffer at a concentration near the Kₘ for the specific kinase.
-
Add 10 µL of the ATP solution to all wells to start the reaction.
-
Incubate for 1 hour at 30°C.
-
-
Detect Activity:
-
Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagents according to the manufacturer's protocol (e.g., ADP-Glo™).
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive (100% activity) and negative (0% activity) controls.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 2: Cellular Target Engagement (Western Blot)
This protocol verifies that the compound can enter cells and inhibit the target kinase, assessed by measuring the phosphorylation of a known downstream substrate.
Objective: To confirm on-target activity in a cellular context.
Materials:
-
Cancer cell line with an activated target pathway (e.g., a breast cancer line for FGFR).
-
Cell culture medium and supplements.
-
Test compound dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-Actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Protein electrophoresis and blotting equipment.
Procedure:
-
Cell Culture: Plate cells in 6-well plates and grow until they reach ~80% confluency.
-
Compound Treatment:
-
Starve the cells in serum-free media for 4-6 hours to reduce basal signaling.
-
Treat the cells with varying concentrations of the test compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 1-2 hours.
-
-
Stimulation (if necessary):
-
Stimulate the pathway by adding the relevant growth factor (e.g., FGF) for 15-30 minutes to all wells except the unstimulated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and image the blot.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., Actin) to ensure equal loading.
-
Quantify the band intensities. A dose-dependent decrease in the p-ERK/total-ERK ratio indicates successful target engagement and inhibition.
-
Data Interpretation & Troubleshooting
| Observation | Potential Cause | Suggested Solution |
| High IC₅₀ in biochemical assay | - Compound insolubility.- Compound degradation.- Weak intrinsic activity. | - Check compound solubility in assay buffer.- Use fresh compound stocks.- Consider structural modifications to improve binding. |
| Potent in biochemical assay, but weak in cellular assay | - Poor cell permeability.- Compound is an efflux pump substrate.- Rapid metabolism in cells. | - Assess physicochemical properties (logP, PSA).- Co-administer with an efflux pump inhibitor as a test.- Perform metabolic stability assays. |
| No change in substrate phosphorylation | - Incorrect time points for treatment/stimulation.- Cell line does not have an active pathway.- Probe is not engaging the target in cells. | - Perform a time-course experiment.- Verify pathway activation via literature or baseline controls.- Re-evaluate cellular permeability and compound stability. |
Conclusion and Future Directions
The 2-aryl-1H-pyrrolo[2,3-b]pyridine scaffold is a robust and highly adaptable platform for the development of potent and selective chemical probes. Its ability to mimic the adenine core of ATP makes it particularly well-suited for generating inhibitors of the vast and therapeutically important protein kinase family. By following a systematic workflow of biochemical screening, cellular target validation, and comprehensive selectivity profiling, researchers can develop high-quality probes from this scaffold. These tools are essential for elucidating complex signaling networks, validating new drug targets, and providing the foundation for next-generation therapeutic agents in oncology, immunology, and beyond.
References
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A. T. F. Lindhardt, et al. (2017). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 22(12), 2219. Available at: [Link]
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Kim, S. Y. (2003). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1][8]-thiazepin-3(2H)-one. Molecules, 8(9), 681-687. Available at: [Link]
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National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. CID=6538811. Available at: [Link]
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Patlolla, R. R., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1547-1553. Available at: [Link]
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Su, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21631-21643. Available at: [Link]
-
Kim, S. Y. (2003). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1][8]-thiazepin-3(2H)-one. Molecules. Available at: [Link]
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Szeliga, J., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available at: [Link]
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Su, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
-
Su, X., et al. (2021). Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. DOI:10.1039/D1RA02660G. Available at: [Link]
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Wang, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]
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Jiang, A., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints.org. Available at: [Link]
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Furutani, H., et al. (2017). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin. Available at: [Link]
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Sreeja, V. S., et al. (2015). Synthesis, growth, and characterization of 3-(4-Methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one single crystal: A potential NLO material. ResearchGate. Available at: [Link]
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Wiley (n.d.). 1-(4-Methoxyphenyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine. SpectraBase. Available at: [Link]
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Developing Structure-Activity Relationships for 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine as a Selective CSF1R Inhibitor
An Application Guide for Medicinal Chemists
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust structure-activity relationship (SAR) for 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine derivatives targeting the Colony-Stimulating Factor 1 Receptor (CSF1R). This guide integrates foundational biological concepts with detailed protocols for chemical synthesis and biological evaluation.
Introduction: The Therapeutic Rationale for CSF1R Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF1R), a member of the class III receptor tyrosine kinase family, is a critical regulator of the survival, proliferation, and differentiation of monocytes, macrophages, and related myeloid cells.[1][2] Its activation by ligands CSF-1 or IL-34 triggers downstream signaling cascades, including the PI3K/AKT and ERK pathways, which are integral to cell function.[1][3][4] Dysregulation of the CSF1R signaling axis is implicated in numerous pathologies. In oncology, CSF1R signaling is crucial for the recruitment and polarization of tumor-associated macrophages (TAMs), which often create an immunosuppressive tumor microenvironment that fosters tumor growth and metastasis.[3][5][6] Consequently, inhibiting CSF1R has emerged as a promising therapeutic strategy to modulate the tumor microenvironment and enhance anti-tumor immunity.
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors.[7][8] Its unique structure, featuring a hydrogen bond donor (pyrrole N-H) and acceptor (pyridine N) in a specific arrangement, allows it to form strong, bidentate hydrogen bonds with the hinge region of many kinases, effectively mimicking the adenine region of ATP.[7][9][10] This guide focuses on a specific 7-azaindole core, this compound, as a foundational structure for developing novel, potent, and selective CSF1R inhibitors.
Section 1: Foundational Concepts for SAR Development
The CSF1R Signaling Pathway
Understanding the target pathway is paramount for interpreting cellular assay data. Ligand binding to the extracellular domain of CSF1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation initiates a signaling cascade that ultimately influences gene transcription related to cell survival, proliferation, and differentiation.[1] Blocking the ATP-binding site with a small molecule inhibitor prevents this initial autophosphorylation step, thereby abrogating all downstream signaling.
The 7-Azaindole Hinge-Binding Motif
The 7-azaindole scaffold's efficacy stems from its ability to interact with the kinase hinge region. However, subtle changes to the inhibitor structure can cause the scaffold to adopt different binding modes, often described as "normal" or "flipped" (a 180° rotation).[9][10] These distinct modes expose different surfaces of the inhibitor to the solvent-exposed regions and the deeper allosteric pockets of the kinase. Therefore, throughout an SAR campaign, it is crucial to consider that observed activity changes may result from a shift in binding orientation. Obtaining co-crystal structures is the definitive method to confirm the binding mode.[10]
Section 2: Synthetic Strategy and Library Design
A successful SAR campaign relies on a convergent and flexible synthetic route that allows for the systematic modification of the lead compound. The core of this compound is readily assembled via a Suzuki cross-coupling reaction.
Protocol 2.1: General Synthesis of the Core Scaffold
This protocol outlines a general procedure for synthesizing the 2-aryl-7-azaindole core.
Rationale: The Suzuki coupling is a robust and widely used method for forming carbon-carbon bonds between aryl halides and boronic acids, making it ideal for accessing a diverse library of 2-aryl-pyrrolo[2,3-b]pyridines.[11]
Materials:
-
2-Iodo-1H-pyrrolo[2,3-b]pyridine (or a protected version like 2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine)
-
(4-methoxyphenyl)boronic acid
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand, or Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF)
-
Nitrogen or Argon source
Procedure:
-
To a reaction vessel, add 2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Purge the vessel with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Add the degassed solvent, followed by the palladium catalyst (0.05-0.1 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 1-12 hours).
-
Cool the reaction to room temperature. If a protecting group was used, perform the appropriate deprotection step.
-
Perform an aqueous workup by partitioning the residue between ethyl acetate and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.
SAR Exploration Strategy
The following diagram illustrates the iterative workflow for SAR development. Modifications should be explored systematically at various positions to probe different regions of the CSF1R ATP-binding pocket.
Key Positions for Modification:
-
Pyrrole N1-H: This position is critical for hinge binding. While often left unsubstituted, alkylation or arylation can be explored, though it may disrupt the key hydrogen bond donation.
-
Phenyl C4'-Methoxy: The methoxy group can be replaced with various substituents (e.g., -H, -F, -Cl, -CF₃, -CN, -NH₂, -OH) to probe the pocket's electronic and steric tolerance.
-
Azaindole C3: This position typically points towards the solvent-exposed region. Introducing small polar groups may enhance solubility and potency.
-
Azaindole C4, C5, C6: These positions can be modified to improve physicochemical properties and kinase selectivity. For example, attaching a basic amine moiety can improve solubility and introduce new interactions.
Section 3: Biological Evaluation Protocols
A tiered approach to biological evaluation is essential for efficient SAR progression.
Protocol 3.1: In Vitro CSF1R Enzymatic Inhibition Assay
Objective: To determine the direct inhibitory potency (IC₅₀) of synthesized compounds against the isolated CSF1R kinase domain.
Rationale: The enzymatic assay provides a clean, direct measure of a compound's ability to inhibit the target protein without the complexities of cellular uptake, efflux, or metabolism. This is the primary screen for new analogs.
Materials:
-
Recombinant human CSF1R kinase domain
-
Poly-Glu-Tyr (4:1) peptide substrate
-
ATP (at or near the Kₘ concentration)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
Test compounds serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of test compounds in DMSO. Further dilute into the assay buffer.
-
In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO control.
-
Add 2.5 µL of a 2x kinase/substrate mixture.
-
Initiate the reaction by adding 5 µL of a 2x ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay (add ADP-Glo™ Reagent, incubate; add Kinase Detection Reagent, incubate).
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO) controls.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
Protocol 3.2: CSF1R-Dependent Cellular Proliferation Assay
Objective: To measure the functional consequence of CSF1R inhibition in a cellular context (EC₅₀).
Rationale: This assay confirms that the compound can penetrate the cell membrane and inhibit CSF1R signaling, leading to a functional outcome (inhibition of proliferation). Using a CSF-1 dependent cell line like M-NFS-60 is critical.[12] A counter-screen in a CSF-1 independent line can help identify non-specific cytotoxicity.
Materials:
-
M-NFS-60 cells (murine myeloblastic)
-
Growth medium (e.g., RPMI-1640, 10% FBS, penicillin/streptomycin)
-
Recombinant murine CSF-1
-
Test compounds serially diluted in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
White, clear-bottom 96-well cell culture plates
Procedure:
-
Wash M-NFS-60 cells twice with serum-free medium to remove residual growth factors.
-
Resuspend cells in assay medium (growth medium containing a sub-maximal concentration of CSF-1, e.g., 2 ng/mL) at a density of 2 x 10⁵ cells/mL.
-
Plate 50 µL of the cell suspension into each well of a 96-well plate.
-
Add 50 µL of 2x concentrated test compound dilutions to the wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Calculate and plot the data as described for the enzymatic assay to determine the EC₅₀ value.
Section 4: Data Analysis and SAR Interpretation
Systematic analysis of the data generated from the enzymatic and cellular assays is the core of SAR development.
Data Summary Table
Organizing the data in a clear, tabular format is essential for identifying trends.
| Compound ID | R¹ (Azaindole C5) | R² (Phenyl C4') | CSF1R IC₅₀ (nM) | M-NFS-60 EC₅₀ (nM) |
| Lead-01 | -H | -OCH₃ | 50 | 250 |
| SAR-01 | -H | -OH | 45 | 220 |
| SAR-02 | -H | -F | 25 | 110 |
| SAR-03 | -H | -CF₃ | 15 | 85 |
| SAR-04 | -F | -OCH₃ | 65 | 300 |
| SAR-05 | -(CH₂)₂-N(Me)₂ | -OCH₃ | 10 | 40 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpreting the SAR Data
-
Analysis of the Phenyl C4' Position (R²): Comparing Lead-01 with SAR-01 , SAR-02 , and SAR-03 suggests that modifying the 4'-methoxy group significantly impacts potency. The replacement with a hydroxyl group (SAR-01 ) had a minimal effect. However, introducing electron-withdrawing groups like fluorine (SAR-02 ) and trifluoromethyl (SAR-03 ) led to a progressive increase in both enzymatic and cellular potency. This indicates a preference for electron-deficient or hydrogen bond-accepting moieties in this sub-pocket of the ATP binding site.
-
Analysis of the Azaindole C5 Position (R¹): Comparing Lead-01 with SAR-04 shows that adding a simple fluorine at the C5 position was detrimental to activity. In contrast, introducing a basic dimethylaminoethyl side chain (SAR-05 ) dramatically improved both enzymatic and cellular potency. This common medicinal chemistry strategy likely enhances solubility and allows the amine to form a favorable salt-bridge interaction with a nearby acidic residue (e.g., Asp, Glu) on the protein surface, anchoring the inhibitor more effectively.
Conclusion and Future Directions
This guide provides a structured framework for developing the SAR of this compound derivatives as CSF1R inhibitors. By combining rational design, efficient synthesis, and a tiered biological evaluation cascade, researchers can systematically probe the chemical space around this privileged scaffold. Initial SAR findings, such as those illustrated hypothetically in Section 4, pave the way for lead optimization. Future efforts should focus on enhancing cellular potency, profiling for selectivity against closely related kinases (e.g., c-KIT, PDGFRβ) to minimize off-target effects, and evaluating the pharmacokinetic properties (ADME) of the most promising compounds to identify candidates for in vivo studies.
References
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Cannarile, M. A., et al. (2017). Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors in Cancer Therapy. Journal for ImmunoTherapy of Cancer. Available at: [Link]
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Bandarage, U. K., et al. (2021). Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Ruffell, B., & Coussens, L. M. (2015). Macrophages and therapeutic resistance in cancer. Cancer Cell. Available at: [Link]
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Guan, X., et al. (2022). Colony Stimulating Factor-1 and its Receptor in Gastrointestinal Malignant Tumors. Journal of Cancer. Available at: [Link]
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Nilsson, M., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]
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Ségaliny, A. I., et al. (2023). CSF-1R in Cancer: More than a Myeloid Cell Receptor. Cancers. Available at: [Link]
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Neophytou, C. M., et al. (2024). Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy. Frontiers in Immunology. Available at: [Link]
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Irie, T., & Sawa, M. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Journal of the Pharmaceutical Society of Japan. Available at: [Link]
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Qhobosheane, M., et al. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Molecules. Available at: [Link]
-
Sharma, P., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry. Available at: [Link]
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Illuri, R., et al. (2019). Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Uitdehaag, J. C. M., et al. (2014). Multidimensional Profiling of CSF1R Screening Hits and Inhibitors: Assessing Cellular Activity, Target Residence Time, and Selectivity in a Higher Throughput Way. Journal of Biomolecular Screening. Available at: [Link]
-
Tapia-Abellán, A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Illig, C. R., et al. (2019). Identification of Selective Imidazopyridine CSF1R Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Broeren, M. A. C., et al. (2021). Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges. Journal of Neuroinflammation. Available at: [Link]
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- 11. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Aryl-7-Azaindoles
Welcome to the technical support guide for the synthesis of 2-aryl-7-azaindoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this privileged heterocyclic scaffold. The 7-azaindole core is a cornerstone in modern drug discovery, notably for its role as a hinge-binding motif in kinase inhibitors.[1] However, its synthesis, particularly the introduction of an aryl substituent at the C2-position, is fraught with challenges stemming from the electronic nature of the bicyclic system.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the causality behind common issues and provide field-proven solutions, detailed protocols, and decision-making frameworks to streamline your synthetic efforts.
Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The most prevalent strategy for forging the C2-aryl bond is the palladium-catalyzed cross-coupling of a 2-halo-7-azaindole with an arylboronic acid (Suzuki-Miyaura), organostannane (Stille), or other organometallic reagent. Success hinges on a delicate balance of catalyst, ligand, base, and solvent.
FAQ 1.1: My Suzuki-Miyaura coupling reaction is low-yielding or fails completely. What are the most common causes and how do I fix it?
This is the most frequent challenge. The electron-deficient pyridine ring and the Lewis basic nitrogen atoms of the 7-azaindole core can inhibit or deactivate the palladium catalyst.[2] A systematic approach to troubleshooting is essential.
Core Causality: Inefficient oxidative addition or slow reductive elimination are the usual culprits. The choice of ligand and base is critical to modulate the catalyst's electronic and steric properties, facilitating the catalytic cycle.
Troubleshooting Workflow:
In-Depth Ligand and Catalyst Selection:
Standard ligands like PPh₃ often fail. Modern catalyst systems utilizing sterically hindered, electron-rich biaryl phosphine ligands are required to promote both the oxidative addition and the difficult reductive elimination steps. Palladium precatalysts, such as G2 or G3 palladacycles, can also improve reaction initiation and consistency.[3]
| Catalyst System Component | Recommended Choice | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, or XPhos Pd G3 | G3 precatalyst is often superior for consistency and lower catalyst loading. Pd(OAc)₂ is a cost-effective choice. |
| Ligand | XPhos, SPhos, RuPhos | These ligands are bulky and electron-rich, accelerating reductive elimination. RuPhos can be effective for aminations and couplings involving hindered substrates.[3] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | K₃PO₄ is a reliable first choice. Cs₂CO₃ is stronger and can be effective for challenging couplings but is more expensive and hygroscopic. |
| Solvent | Dioxane/H₂O, Toluene, 2-MeTHF | Aprotic solvents are generally preferred. A small amount of water can aid in dissolving the base and facilitating transmetalation. |
FAQ 1.2: I am observing significant protodeboronation of my boronic acid and hydrodehalogenation of my 2-halo-7-azaindole. How can I minimize these side reactions?
These two side reactions are often linked and point to issues with the catalytic cycle's efficiency and timing.
Core Causality:
-
Protodeboronation: The aryl boronic acid reacts with trace water or other protic sources, converting it back to the corresponding arene before it can transmetalate to the palladium center. This is often base-catalyzed.
-
Hydrodehalogenation: The Ar-Pd(II)-X intermediate is reduced to Ar-H instead of proceeding through the desired coupling pathway. This can occur via β-hydride elimination from alkoxide bases or reaction with hydride sources.
Mitigation Strategies:
-
Choice of Base: Avoid strong alkoxide bases (e.g., NaOtBu) if possible, as they can be a source of β-hydride elimination. K₃PO₄ is often a better choice.
-
Anhydrous Conditions: While some water can be beneficial for Suzuki couplings, excess water will promote protodeboronation. Use dry solvents and fresh reagents.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor decomposition pathways relative to the desired coupling.
-
Use of Boronic Esters: Pinacol boronate esters (Bpin) are generally more stable to protodeboronation than the corresponding boronic acids.[4] Consider converting your boronic acid to the Bpin ester beforehand.
Section 2: N-H Protecting Group Strategy
The pyrrolic N-H of the 7-azaindole is acidic and nucleophilic, presenting a common dilemma: to protect or not to protect?
FAQ 2.1: Is an N-H protecting group necessary for my C2-arylation? If so, which one should I use?
While some modern catalyst systems can successfully couple unprotected halo-7-azaindoles,[2][5] this approach is often substrate-dependent and can lead to lower yields or the formation of N-arylated byproducts.
Core Causality: The unprotected N-H can coordinate to the palladium center, inhibiting catalysis. Its acidity can also interfere with the base, and in some cases, it can be arylated directly. A protecting group mitigates these issues and often improves the substrate's solubility in organic solvents.
Decision Framework for N-H Protection:
Comparison of Common N-H Protecting Groups:
| Protecting Group | Installation Conditions | Cleavage Conditions | Advantages | Disadvantages |
| Boc (tert-Butoxycarbonyl) | Boc₂O, DMAP, CH₂Cl₂ or THF | TFA, HCl in Dioxane | Easy to install and remove. Generally stable to coupling conditions. | Can be labile to strongly acidic or very high-temperature conditions. |
| Ts (Tosyl) | TsCl, NaH or K₂CO₃, DMF | NaOH, MeOH/H₂O, reflux | Very robust, stable to a wide range of conditions. | Harsh cleavage conditions can be incompatible with sensitive functional groups. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEMCl, NaH, DMF | TBAF, THF; or strong acid (e.g., HCl) | Mild cleavage with fluoride. Can also serve as an activating group for nucleophilic substitution at the C4 position.[1][6] | Higher cost of reagent. |
| SO₂Ph (Phenylsulfonyl) | PhSO₂Cl, K₂CO₃, Acetone | Basic hydrolysis (e.g., NaOH) | Robust and reliable. Often used in early synthetic steps.[7] | Requires harsh basic conditions for removal. |
Section 3: Experimental Protocols
Adherence to a well-defined, robust protocol is paramount for reproducibility. The following procedure is a validated starting point for a Suzuki-Miyaura coupling to synthesize a 2-aryl-7-azaindole.
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling of N-Boc-2-chloro-7-azaindole
Materials:
-
N-Boc-2-chloro-7-azaindole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic, anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add N-Boc-2-chloro-7-azaindole, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen gas three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, to achieve a concentration of ~0.1 M with respect to the limiting reagent). The solution should be sparged with argon for 10-15 minutes to ensure it is thoroughly deoxygenated.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-18 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude residue is typically purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 2-aryl-N-Boc-7-azaindole product.
-
Deprotection (if required): The Boc group can be removed by dissolving the purified product in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) at room temperature for 1-2 hours, followed by concentration and basic workup or direct purification.
References
-
Laskowska, P., & Chwała, M. (2021). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 17, 1836–1846. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(18), 4144–4147. [Link]
-
Catarino, T., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 459. [Link]
-
Mérour, J. Y., & Joseph, B. (2001). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed amination of unprotected halo-7-azaindoles. Semantic Scholar. [Link]
-
Douglas, C. J., & Rovis, T. (2016). Azaindole synthesis through dual activation catalysis with N-heterocyclic carbenes. Chemical Science, 7(7), 4479–4484. [Link]
-
Catarino, T., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
-
Gyárfás, P., et al. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Thieme Connect. [Link]
-
Kim, H., et al. (2015). Rh(III)-catalyzed 7-azaindole synthesis via C-H activation/annulative coupling of aminopyridines with alkynes. Chemical Communications, 51(55), 11202-11205. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. [Link]
-
Das, A., & Thomas, J. K. R. (2022). Synthesis of 2-aryl-7-azaindole using 2-fluoro-3-methyl pyridine via C−F bond cleavage and in situ dehydrogenation of 2-aryl-7-azaindoline. ResearchGate. [Link]
-
Mondal, T., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(34), 10111-10121. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Reddy, G. R., et al. (2024). Efficient and metal-free synthesis of 2-aroyl 7-azaindoles via thermally induced denitrogenative intramolecular annulation of 1,2,3,4-tetrazolopyridines. Organic & Biomolecular Chemistry, 22(10), 2055-2060. [Link]
-
Douglas, C. J., & Rovis, T. (2016). Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes. National Institutes of Health. [Link]
-
Guérin, D. J., & Gandon, V. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-494. [Link]
-
Joseph, B., & Mérour, J. Y. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(8), 11338-11375. [Link]
-
Taylor, D., et al. (2019). General methods for the synthesis and late-stage diversification of 2,4-substituted 7-azaindoles. ResearchGate. [Link]
-
Sharma, P., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8683-8693. [Link]
-
Paradine, S. M., & White, M. C. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][8]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(6), 2781–2791. [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. [Link]
-
Paradine, S. M., & White, M. C. (2014). Development of a Suzuki cross-coupling reaction between 2-azidoarylboronic pinacolate esters and vinyl triflates to enable the synthesis of[3][8]-fused indole heterocycles. The Journal of Organic Chemistry, 79(6), 2781-91. [Link]
-
Alatorre-Santamaría, S. (2008). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Ruano, G., & Hardy, J. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(24), 7974-7981. [Link]
-
Scott, J. S., et al. (2018). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 61(22), 10102-10118. [Link]
-
Wang, C., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Letters, 24(10), 1957–1962. [Link]
-
Pal, M. (2020). Azaindole Therapeutic Agents. Medicinal Chemistry, 16(7), 933-944. [Link]
-
Pal, M., et al. (2009). A highly effective synthesis of 2-alkynyl-7-azaindoles. Tetrahedron Letters, 50(48), 6655-6658. [Link]
-
de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
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- 6. researchgate.net [researchgate.net]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting SEM-Deprotection in 1H-Pyrrolo[2,3-b]pyridine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses specific, field-reported issues encountered during the 2-(trimethylsilyl)ethoxymethyl (SEM) deprotection step in the synthesis of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives. The 7-azaindole scaffold is a cornerstone in medicinal chemistry, but the final deprotection of the pyrrole nitrogen can be unexpectedly challenging.[1][2][3] This resource provides in-depth, evidence-based troubleshooting strategies and detailed protocols to navigate these complexities.
Troubleshooting Guide: Common Experimental Failures
This section addresses the most pressing issues observed during the deprotection of N-SEM protected 1H-pyrrolo[2,3-b]pyridines.
Q1: My SEM-deprotection with Trifluoroacetic Acid (TFA) is low-yielding and forms a major, unexpected side product. What is happening?
A1: The primary culprit is the formation of a tricyclic, eight-membered 7-azaindole byproduct. [1][2] This issue is a known and significant challenge in this specific synthesis.[1][2]
Causality: The acidic cleavage of the SEM group liberates formaldehyde as a byproduct.[1][4] The electron-rich 1H-pyrrolo[2,3-b]pyridine core is susceptible to electrophilic aromatic substitution, particularly at the C3 position.[1][5][6] Under the acidic and often heated reaction conditions, the liberated formaldehyde acts as an electrophile, reacting with the desired product in a two-step electrophilic substitution to form a stable, bridged eight-membered ring.[1][5]
Mechanism of Side Product Formation:
Caption: Formation of an 8-membered ring via formaldehyde release.
Q2: How can I suppress the formation of the 8-membered ring side product when using TFA?
A2: Suppressing this side reaction requires careful optimization of the reaction conditions to favor the desired deprotection over the subsequent electrophilic substitution. Prolonged reaction times and higher temperatures, while intended to drive the deprotection to completion, can actually increase the yield of the undesired tricycle.[1]
Optimization Strategies:
| Parameter | Recommended Adjustment | Rationale & Causality |
| Temperature | Start at room temperature (22 °C) before attempting elevated temperatures (e.g., 50 °C).[1] | The rate of the bimolecular side reaction (product + formaldehyde) is often more sensitive to temperature increases than the unimolecular deprotection. Lower temperatures can kinetically favor the desired reaction. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed. | Extended exposure to acidic conditions allows more time for the liberated formaldehyde to react. One study noted that extending TFA treatment from 6h to 18h at 50 °C made the 8-membered ring the main product.[1] |
| Formaldehyde Scavengers | Consider adding a scavenger like 1,3-dimethoxybenzene or a thiol (e.g., ethanethiol). | While not explicitly reported for this specific system in the provided literature, scavengers are a standard chemical strategy to trap reactive electrophiles like formaldehyde, preventing them from participating in side reactions. This requires empirical validation. |
| Work-up | Follow the acidic TFA step with a basic work-up (e.g., aq. NaHCO₃).[1][5][7] | It is assumed that the acidic step produces a mixture of the final product and a hemiaminal intermediate. The basic step ensures the complete release of formaldehyde from this intermediate to furnish the final product.[1][5] |
Baseline TFA Deprotection Protocol (Requires Optimization):
-
Dissolve the SEM-protected 1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in trifluoroacetic acid (TFA).
-
Stir the mixture at room temperature.
-
Monitoring: At 30-minute intervals, take an aliquot, quench with saturated aq. NaHCO₃, extract with EtOAc, and analyze by TLC or LC-MS.
-
Once starting material consumption is maximal (or side product formation becomes significant), carefully pour the reaction mixture into a cooled, stirred solution of saturated aq. NaHCO₃ until gas evolution ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., EtOAc, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude material immediately via column chromatography.
Frequently Asked Questions (FAQs)
Q3: Why is N-SEM deprotection on the 1H-pyrrolo[2,3-b]pyridine scaffold so challenging?
A3: The difficulty arises from a combination of factors:
-
Inherent Stability: The SEM group is known to be a robust protecting group, often characterized as "rugged" and difficult to remove compared to other acetals or silyl ethers.[4][8]
-
N-SEM vs. O-SEM: N-SEM deprotection is frequently more problematic and requires harsher conditions than the cleavage of SEM ethers (O-SEM).[9][10]
-
Scaffold Sensitivity: The 7-azaindole core, while needing to be stable to the deprotection conditions, is also an electron-rich aromatic system prone to undesired electrophilic side reactions once the product is formed.[1][6] This creates a narrow operational window where deprotection occurs cleanly without substrate or product degradation.
Q4: What are the primary alternative deprotection strategies if TFA fails?
A4: When TFA proves problematic, switching to a mechanistically different deprotection strategy is the most logical step. The two main alternatives are fluoride-mediated and Lewis acid-mediated cleavage.
Caption: Troubleshooting workflow for SEM deprotection.
Comparison of Alternative Deprotection Reagents:
| Reagent | Mechanism | Typical Conditions | Advantages | Potential Issues |
| TBAF (Tetrabutyl-ammonium Fluoride) | Fluoride attacks the silicon atom, triggering a β-elimination cascade.[4] | 1.1-2.5 equiv TBAF, THF or DMF, RT to 45 °C.[4][11] | Orthogonal to many acid-labile groups. Conditions are generally mild. | Rate of deprotection can be sensitive to water content in the TBAF source.[12] May require elevated temperatures or longer times.[4] |
| MgBr₂ (Magnesium Bromide) | Lewis acid activation of the acetal oxygen, followed by cleavage. | Anhydrous MgBr₂, Et₂O/MeNO₂, RT.[8] | Very mild and highly selective. Can deprotect SEM ethers in the presence of sensitive silyl groups like TBS and TIPS.[8][9] | Primarily developed for SEM ethers; efficacy for N-SEM on this scaffold requires validation. |
| SnCl₄ (Tin(IV) Chloride) | Strong Lewis acid that coordinates to the ether oxygen, facilitating cleavage. | 1M SnCl₄ in DCM, 0 °C to RT.[9][10] | Proven to be highly effective and high-yielding (95-98%) for N-SEM deprotection on nucleosides.[9][10] | Strong Lewis acid may not be compatible with other sensitive functional groups in the molecule. Requires strictly anhydrous conditions. |
Fluoride-Mediated Deprotection Mechanism:
Caption: Mechanism of fluoride-mediated SEM deprotection.
Q5: Can you provide starting protocols for these alternative methods?
A5: Absolutely. The following protocols are generalized from literature procedures and should be considered starting points for optimization on your specific 1H-pyrrolo[2,3-b]pyridine substrate.[4][8][9][10]
Protocol 5.1: TBAF-Mediated Deprotection
-
Dissolve the SEM-protected substrate (1.0 equiv) in anhydrous THF or DMF.
-
Add a 1.0 M solution of TBAF in THF (1.5–2.5 equiv) dropwise at room temperature under an inert atmosphere (N₂ or Ar).
-
Monitoring: Stir the reaction and monitor its progress by TLC or LC-MS. Gentle heating (e.g., 45 °C) may be necessary to initiate or accelerate the reaction.[4]
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.[4]
-
Extract with a suitable organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify by column chromatography.
Protocol 5.2: MgBr₂-Mediated Deprotection
-
To a stirred suspension of anhydrous MgBr₂ (6.0–10.0 equiv) in anhydrous diethyl ether (Et₂O) under an inert atmosphere, add a solution of the SEM-protected substrate (1.0 equiv) in Et₂O.
-
Add nitromethane (MeNO₂) as a cosolvent to aid solubility and facilitate the reaction.[8]
-
Monitoring: Stir the mixture at room temperature and monitor by TLC or LC-MS. Reaction times can vary significantly based on the substrate.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Filter the mixture if necessary, and separate the layers. Extract the aqueous layer with Et₂O.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify by column chromatography.
Protocol 5.3: SnCl₄-Mediated Deprotection
-
Dissolve the SEM-protected substrate (1.0 equiv) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath under an inert atmosphere.
-
Add a 1.0 M solution of SnCl₄ in DCM (approx. 1.5 equiv) dropwise over 20-30 minutes. The reaction can be exothermic.[9][10]
-
Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC or LC-MS.[9][10]
-
Upon completion, cool the solution back to 0 °C and carefully neutralize by adding a 4% aqueous solution of NaOH.[9][10]
-
Stir vigorously for 10-15 minutes. A precipitate (tin salts) may form.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify by column chromatography.
References
-
Kristensen, J. L., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]
-
Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Mishra, N. K., & Choi, J. (2010). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides & Nucleic Acids, 29(2), 132-143. [Link]
-
Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447–1450. [Link]
-
ResearchGate. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide | Request PDF. [Link]
-
PubMed. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
-
ResearchGate. (2024). (PDF) Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
-
ResearchGate. (2010). An Efficient Deprotection of N -Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides. [Link]
-
Mishra, N. K., et al. (2008). Chemoselective Deprotection of Triethylsilyl Ethers. Letters in Organic Chemistry, 5(8), 673-677. [Link]
-
PubMed Central. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
-
El-Damasy, A. K., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 29(15), 3508. [Link]
-
ChemistryViews. (2025). Method Simplifies Deprotection and Modification of N-Heterocycles. [Link]
-
Lee, J. Y., & Movassaghi, M. (2011). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic letters, 13(16), 4336–4339. [Link]
-
ResearchGate. (n.d.). SEM-deprotection of pyrrole 10a | Download Scientific Diagram. [Link]
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ResearchGate. (n.d.). ChemInform Abstract: One-Pot Directed Alkylation/Deprotection Strategy for the Synthesis of Substituted Pyrrole[3,4-d]pyridazinones. | Request PDF. [Link]
-
NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. [Link]
-
Cheméo. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. [Link]
-
Herbert, R., & Wibberley, D. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 1505-1514. [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group | Request PDF. [Link]
-
ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]
-
Gribble, G. W. (2016). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. In Heterocyclic Scaffolds II (pp. 1-35). Springer, Cham. [Link]
-
Organic Chemistry Portal. (n.d.). SEM Protection - Common Conditions. [Link]
-
ResearchGate. (n.d.). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. [Link]
Sources
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- 2. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. trilinkbiotech.com [trilinkbiotech.com]
Technical Support Center: Purification of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine Intermediates
Welcome to the technical support center for the purification of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying these valuable 7-azaindole derivatives. The insights provided herein are grounded in established scientific principles and practical laboratory experience to ensure the integrity and reproducibility of your experimental outcomes.
I. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may arise during the purification of this compound and its precursors. Each problem is followed by an analysis of potential causes and actionable solutions.
Issue 1: Poor Separation or Overlapping Peaks in Column Chromatography
Question: I'm running a silica gel column to purify my crude this compound, but I'm getting poor separation between my product and impurities. What can I do?
Answer: Poor separation on a silica gel column is a common challenge, often stemming from an inappropriate solvent system, column overloading, or the inherent properties of the compound. Here’s a systematic approach to troubleshoot this issue:
-
Analyze and Optimize the Solvent System:
-
Polarity Mismatch: The polarity of your mobile phase may not be optimal for separating your target compound from impurities.[1][2] Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems with differing polarities. A good solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for your desired compound.
-
Adjusting Polarity: If your compound is moving too slowly (low Rf), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[1] Conversely, if it's moving too quickly (high Rf), decrease the polarity.[1]
-
Basic Modifiers: 7-Azaindole derivatives are basic. Streaking or strong adsorption on acidic silica gel can occur. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia in methanol to your eluent can neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[1][3]
-
-
Evaluate Sample Loading:
-
Column Overloading: Loading too much crude material onto the column is a frequent cause of poor separation.[1] A general rule of thumb is to load an amount of crude material that is 1-5% of the mass of the stationary phase.[1]
-
Loading Technique: For compounds with limited solubility, "dry loading" is a highly effective technique. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel or Celite, and evaporate the solvent to get a dry, free-flowing powder.[1] This powder can then be carefully added to the top of your packed column.[3]
-
-
Consider Alternative Stationary Phases:
-
If issues persist, your compound or impurities may be interacting irreversibly with or decomposing on the silica gel.[1]
-
Alumina: Neutral or basic alumina can be an excellent alternative for basic compounds.[1]
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography using a C18 column is often the method of choice.[1] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.[1]
-
Issue 2: Compound Fails to Crystallize or "Oils Out"
Question: I've completed the synthesis and initial purification of a key intermediate. Now I'm trying to recrystallize it, but it keeps "oiling out" instead of forming crystals. What's going wrong?
Answer: "Oiling out" during crystallization is a frustrating but solvable problem. It typically occurs when the solution is supersaturated or cools too quickly, or when significant impurities are present.[1][4] Here are some strategies to induce crystallization:
-
Control Cooling and Supersaturation:
-
Slow Cooling: Avoid rapid cooling (e.g., placing the flask in an ice bath). Allow the solution to cool slowly to room temperature first, and then gradually cool it further if necessary. Controlled cooling promotes the formation of uniform crystals.[]
-
Add More Solvent: The oil is essentially a liquid form of your compound that is not yet ordered into a crystal lattice. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool slowly again.[1]
-
Antisolvent Addition: Another technique to control supersaturation is the addition of an "antisolvent" – a solvent in which your compound is poorly soluble.[6] Add the antisolvent dropwise to the solution of your compound until it just starts to become cloudy, then allow it to stand.
-
-
Induce Nucleation:
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seed Crystals: If you have a small amount of the pure, crystalline compound, add a tiny crystal (a "seed crystal") to the supersaturated solution.[1] This will provide a template for further crystal growth.
-
-
Address Impurities:
-
Pre-purification: Impurities can inhibit crystallization. If "oiling out" persists, it may be necessary to perform an initial purification step, such as a quick filtration through a plug of silica, before attempting recrystallization.[1]
-
Charcoal Treatment: If you have colored impurities, adding a small amount of activated charcoal to the hot solution can help to adsorb them. Be sure to filter the hot solution to remove the charcoal before allowing it to cool.[1]
-
Issue 3: Persistent Impurities After Purification
Question: After running a column and analyzing the fractions by NMR and LC-MS, I still see significant impurities. How can I achieve higher purity?
Answer: Persistent impurities often co-elute with the product due to similar polarities or may arise from the synthetic process itself. A multi-step purification strategy is often necessary.
-
Identify the Impurities:
-
Starting Materials and Reagents: Unreacted starting materials or by-products from preceding synthetic steps are common culprits. For instance, in syntheses involving Suzuki or Sonogashira couplings, residual boronic acids, alkynes, or palladium catalysts can be present.[7][8][9][10]
-
Isomeric Byproducts: The synthesis of 7-azaindoles can sometimes yield isomeric products that are difficult to separate.[11]
-
-
Employ Orthogonal Purification Techniques:
-
Crystallization: If your compound is a solid, crystallization is a powerful technique for removing small amounts of impurities.[6][12]
-
Sequential Chromatography: If a single chromatographic step is insufficient, consider a second column using a different stationary phase (e.g., reversed-phase C18 after normal-phase silica) or a different solvent system.[11]
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be an effective, albeit more resource-intensive, final purification step.[13]
-
-
Refine the Work-up Procedure:
-
Aqueous Washes: Before chromatography, ensure your work-up procedure is effectively removing water-soluble impurities. Adjusting the pH of the aqueous wash can help to remove acidic or basic by-products.[11]
-
Extraction: Liquid-liquid extraction is a fundamental step to separate the desired product from reaction by-products and unreacted starting materials.[14]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials and key intermediates for the synthesis of this compound?
A1: The synthesis of 2-aryl-7-azaindoles often starts from a substituted pyridine derivative. A common precursor is a 2-amino-3-halopyridine or a protected 7-azaindole that is halogenated at the 2-position.[7][15][16] Key intermediates often result from cross-coupling reactions, such as a Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid or a Sonogashira coupling followed by cyclization.[7][17]
Q2: What are some common impurities I should expect in the synthesis of this compound?
A2: Common impurities can include:
-
Unreacted Starting Materials: Such as the halogenated 7-azaindole precursor or the boronic acid.
-
Homocoupling Products: In Sonogashira reactions, dimerization of the terminal alkyne can occur.[18]
-
Dehalogenated Byproducts: Reduction of the halo-pyridine starting material can sometimes be observed.[7]
-
Positional Isomers: Depending on the synthetic route, other isomers of the 7-azaindole may be formed.[11]
-
Residual Palladium Catalyst: From cross-coupling reactions.
Q3: Is preparative TLC a suitable purification method for these compounds?
A3: Yes, preparative thin-layer chromatography (prep TLC) can be a useful technique for purifying small quantities (typically up to 100 mg) of these compounds.[11] It is particularly advantageous for rapid, small-scale purifications to obtain an analytical sample.
Q4: My compound is sensitive to the acidic nature of silica gel. What are my options?
A4: For acid-sensitive compounds, you have several alternatives to standard silica gel chromatography:
-
Deactivated Silica Gel: You can "deactivate" the silica gel by pre-treating it with a solvent system containing a base like triethylamine.[3]
-
Neutral or Basic Alumina: These are less acidic stationary phases that are often well-suited for the purification of basic heterocyclic compounds.[1]
-
Reversed-Phase Chromatography: This technique uses a non-polar stationary phase (like C18) and a polar mobile phase, avoiding the acidity of silica gel.[1]
III. Experimental Protocols and Data
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol outlines a general procedure for the purification of a moderately polar compound like this compound.
-
Solvent System Selection: Using TLC, determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf of ~0.25 for the target compound. For basic compounds, consider adding 0.5% triethylamine to the eluent.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Carefully pour the slurry into a vertical glass column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully apply it to the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.[3]
-
-
Elution:
-
Begin eluting with the selected solvent system, collecting fractions in test tubes.
-
A gradient elution can be employed by gradually increasing the polarity of the mobile phase.[2]
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization
This protocol provides a step-by-step guide for purifying a solid intermediate by recrystallization.
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization include ethanol, methanol, ethyl acetate, and mixtures thereof with water or hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent to just dissolve the solid completely.[1]
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.[1] Further cooling in an ice bath may increase the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Data Presentation: Solvent System Screening for Column Chromatography
| Solvent System (Hexane:Ethyl Acetate) | Rf of Product | Rf of Major Impurity | Separation Quality |
| 9:1 | 0.85 | 0.90 | Poor |
| 4:1 | 0.50 | 0.60 | Moderate |
| 2:1 | 0.25 | 0.40 | Good |
| 1:1 | 0.10 | 0.20 | Poor (slow elution) |
Table 1: Example TLC data for optimizing the mobile phase for column chromatography.
IV. Visualization of Workflows
Troubleshooting Workflow for Poor Chromatographic Separation
Caption: A decision tree for troubleshooting poor separation in column chromatography.
Workflow for Inducing Crystallization
Caption: A sequential workflow for inducing crystallization when a compound "oils out".
V. References
-
Vertex AI Search. API Crystallization.
-
Benchchem. Overcoming challenges in the purification of heterocyclic compounds.
-
BOC Sciences. Crystallization of APIs: Methods and Challenges.
-
Aarhus, et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
-
Asymchem. Pharmaceutical Crystallization | Advanced Crystallization Solutions.
-
Blog. What are the key steps in the purification of pharmaceutical intermediates?.
-
VxP Pharma. (2020). Crystallization of Active Pharmaceutical Ingredients.
-
ResearchGate. (2025). Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling | Request PDF.
-
Agilent. Achieve high-throughput LC/MS purification of pharmaceutical impurities.
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography.
-
Organic Chemistry Portal. Azaindole synthesis.
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography.
-
Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions.
-
Universidade Nova de Lisboa. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
-
Benchchem. Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
-
Universidade Nova de Lisboa. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
-
ResearchGate. (2025). ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction..
-
American Chemical Society. Sonogashira Coupling Reaction with Diminished Homocoupling.
-
Organic Chemistry Portal. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Purification [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 6. crystalpharmatech.com [crystalpharmatech.com]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. research.unl.pt [research.unl.pt]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. asymchem.com [asymchem.com]
- 13. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 14. shyzchem.com [shyzchem.com]
- 15. Azaindole synthesis [organic-chemistry.org]
- 16. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 17. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. depts.washington.edu [depts.washington.edu]
Technical Support Center: Synthesis of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable 7-azaindole scaffold. By addressing specific experimental issues in a direct question-and-answer format, we aim to provide actionable solutions grounded in established chemical principles to help you improve your reaction yields and product purity.
The synthesis of 2-aryl-7-azaindoles is a cornerstone in the development of kinase inhibitors and other medicinally important compounds.[1][2] A prevalent and effective method for constructing the C2-aryl bond is the Sonogashira cross-coupling reaction.[3][4] This guide will focus primarily on troubleshooting this critical step, providing insights from catalyst selection to final product purification.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction for the synthesis of this compound has a very low yield or is not working at all. Where should I begin troubleshooting?
When a Sonogashira coupling fails or provides a low yield, a systematic evaluation of the reaction components and conditions is essential. The most common culprits are the catalyst system, the quality of the reagents, and the reaction atmosphere.[5]
Initial Diagnostic Checklist:
-
Catalyst Integrity: Is your palladium catalyst active? Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade upon storage. Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are generally more stable.[5] Always use a fresh batch or one that has been stored meticulously under an inert atmosphere. The same applies to the copper(I) co-catalyst (typically CuI), which can degrade over time.[5]
-
Reaction Atmosphere: Have you ensured strictly anaerobic conditions? Oxygen is detrimental to the Sonogashira reaction. It can lead to the oxidative homocoupling of your alkyne (1-ethynyl-4-methoxybenzene) to form the undesired Glaser coupling byproduct.[5] Furthermore, oxygen can contribute to the decomposition of the Pd(0) catalyst. Rigorous degassing of the solvent and running the entire reaction under a positive pressure of an inert gas (Argon or Nitrogen) is critical.[5][6]
-
Reagent Purity & Stoichiometry: Are your starting materials (2-halo-1H-pyrrolo[2,3-b]pyridine and 1-ethynyl-4-methoxybenzene) pure? Impurities can poison the catalyst.[5] Ensure the amine base (e.g., triethylamine, diisopropylamine) is dry and freshly distilled, as amines can oxidize in air.[7] Check that you are using an appropriate excess of the base, which is required to neutralize the hydrogen halide formed and deprotonate the terminal alkyne.[5]
A logical workflow for troubleshooting this common issue is presented below.
Caption: A troubleshooting flowchart for low-yield Sonogashira reactions.
Q2: I'm observing a black precipitate in my reaction. What is it and what should I do?
The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of the decomposition of your soluble palladium catalyst into insoluble, elemental palladium(0).[5] This is a common failure mode that removes the active catalyst from the reaction cycle, leading to low conversion or a complete stall.
Common Causes and Solutions:
-
Oxygen Contamination: As mentioned, oxygen can degrade the catalyst. Improve your degassing procedure.
-
Solvent Effects: Some solvents are more prone to promoting palladium black formation. Anecdotal evidence suggests that THF, in some cases, can be problematic.[7] If you are using THF, consider switching to DMF or 1,4-dioxane.
-
High Temperatures: While necessary for less reactive halides, excessively high temperatures can accelerate catalyst decomposition. If you are already at a high temperature, consider if a more active catalyst system (e.g., using a different phosphine ligand) could allow you to lower the reaction temperature.
-
Impurities: Ensure all reagents and solvents are of high purity.
Q3: Which aryl halide on the 1H-pyrrolo[2,3-b]pyridine core should I use: iodide or bromide?
The choice of the halide on your 7-azaindole core significantly impacts reactivity. The general reactivity trend for the oxidative addition step in Sonogashira coupling is I > OTf > Br >> Cl.[5]
-
2-Iodo-1H-pyrrolo[2,3-b]pyridine: This is the most reactive substrate. Reactions using the iodo-derivative can often be performed under milder conditions, such as at room temperature, and generally give higher yields in shorter reaction times.[5] If you are struggling with a 2-bromo analogue, switching to the 2-iodo starting material is a highly effective strategy.[7]
-
2-Bromo-1H-pyrrolo[2,3-b]pyridine: This substrate is less reactive than the iodide and typically requires higher reaction temperatures (e.g., 60-100 °C) to facilitate the rate-limiting oxidative addition step.[5][8] While often cheaper and more readily available, you may need to invest more effort in optimizing the catalyst system (e.g., using stronger electron-donating ligands like dppf) and conditions to achieve a good yield.[8]
| Parameter | 2-Iodo-7-azaindole | 2-Bromo-7-azaindole |
| Reactivity | High | Moderate |
| Typical Temp. | Room Temp to 60 °C | 60 °C to 110 °C |
| Catalyst Choice | Standard Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ often sufficient | May benefit from more robust ligands (e.g., dppf) |
| Primary Challenge | Higher cost/availability | Slower reaction, may require harsher conditions |
Q4: How can I minimize the formation of the homocoupled (Glaser) alkyne byproduct?
The formation of 1,4-bis(4-methoxyphenyl)buta-1,3-diyne is a common side reaction resulting from the copper-catalyzed oxidative homocoupling of 1-ethynyl-4-methoxybenzene. This process is highly dependent on the presence of oxygen.
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: This is the most critical factor. Ensure your reaction solvent and headspace are completely free of oxygen.
-
Copper-Free Sonogashira: You can run the reaction without a copper co-catalyst.[5] This completely eliminates the primary pathway for Glaser coupling. However, copper-free conditions may require adjustments, such as using a higher catalyst loading, a different palladium source, or specific ligands to be efficient.[9]
-
Controlled Addition: In some cases, slow addition of the alkyne to the reaction mixture can help maintain a low instantaneous concentration, favoring the cross-coupling pathway over homocoupling.
Caption: Simplified catalytic cycles for the Sonogashira reaction.
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling (Copper-Cocatalyzed)
This protocol is a robust starting point for the coupling of a 2-halo-1H-pyrrolo[2,3-b]pyridine with 1-ethynyl-4-methoxybenzene.
Reagents & Equipment:
-
2-Iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
1-ethynyl-4-methoxybenzene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) Iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or 1,4-dioxane)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and heating plate
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under a positive pressure of Argon, add 2-iodo-1H-pyrrolo[2,3-b]pyridine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with Argon three times to ensure an inert atmosphere.
-
Add the anhydrous, degassed solvent via cannula or syringe, followed by the triethylamine.
-
Add 1-ethynyl-4-methoxybenzene to the mixture.
-
Stir the reaction at room temperature (for 2-iodo substrate) or heat to 80-100 °C (for 2-bromo substrate).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
Protocol 2: Solvent Degassing (Freeze-Pump-Thaw Method)
This is the most effective method for removing dissolved oxygen from reaction solvents.
-
Place the solvent in a thick-walled Schlenk flask with a stir bar, ensuring the flask is no more than half full.
-
Freeze the solvent completely using a liquid nitrogen bath.
-
Once frozen solid, open the flask to a high-vacuum line and evacuate for 10-15 minutes.
-
Close the flask to the vacuum line and remove it from the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You will see gas bubbles evolve from the liquid as it thaws.
-
Repeat this entire freeze-pump-thaw cycle at least three times to ensure all dissolved gas is removed.
-
After the final cycle, backfill the flask with Argon or Nitrogen. The solvent is now ready for use.
References
-
Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Retrieved from [Link]
-
Barreiro, E. J., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2656. Available at: [Link]
-
Reddit r/Chempros. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]
-
Organic Chemistry Portal. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Retrieved from [Link]
-
Universidade Nova de Lisboa. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]
-
Korean Chemical Society. (n.d.). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[5][8]-thiazepin-3(2H)-one. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
-
Reddit r/Chempros. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
-
ResearchGate. (2015). Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[5][8]-thiazepin-3(2H)-one. Retrieved from [Link]
-
MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
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Technical Support Center: Overcoming Poor Solubility of 1H-pyrrolo[2,3-b]pyridine Derivatives in Assays
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 1H-pyrrolo[2,3-b]pyridine derivatives in various experimental assays. As a class of compounds with significant therapeutic potential, their inherent low aqueous solubility often presents a major hurdle in obtaining reliable and reproducible data.[1][2] This resource offers a structured, problem-solving approach, combining theoretical understanding with practical, field-proven strategies.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and issues related to the solubility of 1H-pyrrolo[2,3-b]pyridine derivatives.
Q1: Why are my 1H-pyrrolo[2,3-b]pyridine derivatives consistently showing poor solubility in my aqueous assay buffers?
A1: The poor aqueous solubility of 1H-pyrrolo[2,3-b]pyridine derivatives, also known as 7-azaindoles, is rooted in their fundamental physicochemical properties.[2][3] Their rigid, planar, and heteroaromatic ring structure contributes to strong intermolecular forces in the solid state, specifically high crystal lattice energy. For a compound to dissolve, the energy required to break these crystal lattice forces must be overcome by the energy of solvation (the interaction between the solute and the solvent). In aqueous media, the relatively nonpolar nature of the pyrrolopyridine core limits favorable interactions with polar water molecules, leading to low solubility.[4][5]
Key Contributing Factors:
-
High Crystal Lattice Energy: The planar structure allows for efficient packing in the solid state, leading to a stable crystal lattice that is difficult to disrupt.[6][7]
-
Low Polarity: The predominantly hydrocarbon-like structure is hydrophobic, making it energetically unfavorable to form a solvation shell with water molecules.[2][6]
-
Potential for Intermolecular Hydrogen Bonding: In the solid state, the pyrrole-like NH group and the pyridine nitrogen can participate in intermolecular hydrogen bonds, further stabilizing the crystal lattice.[7]
Q2: I'm observing compound precipitation in my cell-based assay plates. How can I confirm this and what are the immediate consequences?
A2: Visual confirmation of precipitation can often be achieved through microscopic examination of your assay plates. Look for crystalline structures or amorphous aggregates that are distinct from your cells. Spectroscopic methods, such as light scattering or turbidity measurements at wavelengths like 600 nm, can provide quantitative evidence of precipitation.[8]
Immediate Consequences of Compound Precipitation:
-
Inaccurate Concentration: The actual concentration of the compound in solution will be significantly lower and unknown, leading to an underestimation of its true potency (e.g., inflated IC50 values).[8][9]
-
Physical Interference: Precipitates can interfere with optical-based readouts (e.g., absorbance, fluorescence, luminescence) by scattering light.[10]
-
Cellular Toxicity: Compound aggregates can induce cellular stress responses or direct toxicity that is independent of the intended pharmacological target, leading to false-positive results.[10][11]
-
Poor Reproducibility: The stochastic nature of precipitation leads to high variability between replicate wells and experiments.[10][12]
Q3: What are the initial, simple steps I can take to improve the solubility of my compound for a preliminary screen?
A3: For initial screening purposes, where you need a quick assessment of a compound's activity, several straightforward methods can be employed. These are generally aimed at creating a supersaturated solution or a fine dispersion.
Initial Strategies:
-
Co-solvents: The most common approach is to first dissolve the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute it into the aqueous assay buffer.[13][14] It is crucial to keep the final concentration of the organic solvent low (typically <1%, and often <0.5%) to avoid solvent-induced artifacts.
-
pH Adjustment: If your 1H-pyrrolo[2,3-b]pyridine derivative has ionizable groups (e.g., basic amines or acidic carboxyls), adjusting the pH of the buffer can significantly enhance solubility.[15][16] For a basic compound, lowering the pH will lead to protonation and formation of a more soluble salt. Conversely, for an acidic compound, increasing the pH will result in deprotonation and salt formation.
-
Use of Stock Solutions: Prepare high-concentration stock solutions in 100% DMSO. When diluting into your aqueous buffer, do so in a stepwise manner and with vigorous mixing to minimize immediate precipitation.
Workflow for Preparing Working Solutions from a DMSO Stock
Caption: Workflow for preparing assay-ready compound solutions.
Part 2: Advanced Strategies for Overcoming Solubility Issues
When simple methods are insufficient, more advanced formulation strategies are required.
Q4: My compound still precipitates even with DMSO. What are the next-level formulation approaches I should consider?
A4: When standard co-solvents fail, you can explore the use of excipients, which are inactive substances used to deliver an active compound.[17]
Table 1: Advanced Formulation Excipients
| Excipient Type | Examples | Mechanism of Action | Typical Concentration Range |
| Surfactants | Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), Pluronic® F-68 | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[16][18] | 0.01% - 0.1% (w/v) |
| Cyclodextrins | β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Have a hydrophobic inner cavity and a hydrophilic exterior. The pyrrolopyridine derivative can be encapsulated within the cavity.[4][19] | 1-10 mM |
| Polymers | Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG) | Can inhibit nucleation and crystal growth of the compound, maintaining a supersaturated state. Can also form amorphous solid dispersions.[20][21] | 0.1% - 1% (w/v) |
Experimental Protocol: Screening for an Optimal Formulation
-
Prepare a high-concentration stock of your 1H-pyrrolo[2,3-b]pyridine derivative in 100% DMSO (e.g., 50 mM).
-
Prepare stock solutions of your chosen excipients (e.g., 10% Tween® 20, 100 mM HP-β-CD, 10% PVP) in your assay buffer.
-
In a 96-well plate, serially dilute the excipient stocks in assay buffer to create a range of concentrations.
-
Add a small, fixed volume of the compound stock to each well to achieve the desired final compound concentration.
-
Mix thoroughly and incubate under your assay conditions (e.g., 37°C for 1 hour).
-
Assess solubility using nephelometry (light scattering) or by visual inspection under a microscope.
-
Identify the excipient and its concentration that maintains the compound in solution without interfering with the assay.
Q5: Can chemical modification of my 1H-pyrrolo[2,3-b]pyridine scaffold improve its solubility?
A5: Yes, medicinal chemistry efforts can significantly enhance solubility. This is a longer-term strategy often employed during lead optimization.[22][23] The goal is to introduce polar functional groups or disrupt the planarity of the molecule without compromising its pharmacological activity.[7][22]
Common Chemical Modification Strategies:
-
Introduction of Ionizable Groups: Adding a basic amine (e.g., a piperazine or morpholine moiety) allows for the formation of highly soluble hydrochloride salts.[6][24]
-
Addition of Polar, Non-ionizable Groups: Incorporating groups like hydroxyls, amides, or small polyethylene glycol (PEG) chains can increase hydrogen bonding with water.[7][22]
-
Disruption of Planarity: Introducing sp3-hybridized carbons (e.g., a cyclopropyl group) can disrupt crystal packing and lower the lattice energy.[7][23]
Logical Relationship of Physicochemical Properties and Solubility
Caption: Relationship between compound properties and solubility.
Part 3: Assay-Specific Considerations & Best Practices
Q6: Are there any specific recommendations for enzymatic assays versus cell-based assays?
A6: Yes, the choice of solubility-enhancing strategy can be influenced by the assay format.
-
Enzymatic Assays: These are often more tolerant of excipients like surfactants and cyclodextrins. However, it is crucial to run control experiments to ensure that the chosen excipient does not directly inhibit or activate your enzyme. For example, some surfactants can denature proteins at higher concentrations.
-
Cell-Based Assays: The primary concern here is cellular toxicity. Many surfactants can disrupt cell membranes. Therefore, milder excipients like HP-β-CD or polymers like PVP are often preferred. Always perform a cytotoxicity assay with the excipient alone to determine a safe concentration range for your specific cell line.
Best Practices for All Assays:
-
Always run controls: Include "vehicle" controls (buffer + DMSO/excipient) to assess the background signal and any effects of the formulation itself.
-
Kinetic Solubility vs. Thermodynamic Solubility: Be aware of the difference. What you are typically measuring in an assay is kinetic solubility (the ability of a compound to remain in a supersaturated solution for the duration of the experiment). Thermodynamic solubility is the true equilibrium solubility, which is often much lower.
-
Document Everything: Keep meticulous records of your compound handling, stock concentrations, and formulation compositions. This is critical for reproducibility.
References
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]
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Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. Available from: [Link]
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Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]
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Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available from: [Link]
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Enhancing solubility and stability of poorly soluble drugs. J-STAGE. Available from: [Link]
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Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available from: [Link]
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Advances in Solubility Enhancement Strategies for Poorly Water-soluble Drugs: A Comprehensive Review. STM Journals. Available from: [Link]
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Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. Available from: [Link]
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Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. PubMed. Available from: [Link]
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Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available from: [Link]
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Innovative medicinal chemistry strategies for enhancing drug solubility. Request PDF. Available from: [Link]
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Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges. Available from: [Link]
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Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Request PDF. Available from: [Link]
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A Systematic Evaluation of Solubility Enhancing Excipients to Enable the Generation of Permeability Data for Poorly Soluble Compounds in Caco-2 Model. Bentham Science Publisher. Available from: [Link]
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In vitro methods to assess drug precipitation. ResearchGate. Available from: [Link]
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Innovative medicinal chemistry strategies for enhancing drug solubility. PubMed. Available from: [Link]
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Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. NIH. Available from: [Link]
-
Azaindole Therapeutic Agents. PMC - PubMed Central. Available from: [Link]
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Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
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Co-solvency and anti-solvent method for the solubility enhancement. J-STAGE. Available from: [Link]
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Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Nanjing Tech University. Available from: [Link]
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In Vitro High-throughput Drug Precipitation Methods for Oral Formulations. Springer. Available from: [Link]
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Aqueous solubility-enhancing excipient technologies: a review of recent developments. Taylor & Francis Online. Available from: [Link]
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Improving Solubility via Structural Modification. OUCI. Available from: [Link]
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In-vitro Modeling of Intravenous Drug Precipitation by the Optical Spatial Precipitation Analyzer (OSPREY). bioRxiv. Available from: [Link]
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Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. Available from: [Link]
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Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Available from: [Link]
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Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles. ResearchGate. Available from: [Link]
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Influence of physicochemical properties on dissolution of drugs in the gastrointestinal tract. ResearchGate. Available from: [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. Available from: [Link]
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- 11. researchgate.net [researchgate.net]
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Technical Support Center: Minimizing Off-Target Effects of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common issues related to the off-target effects of this compound. As a member of the 7-azaindole family, this scaffold is a potent "hinge-binder" within the ATP-binding pocket of many kinases, which, while effective, can lead to unintended biological consequences.[1] This document provides the expertise and methodologies to help you validate your findings and ensure the scientific integrity of your results.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common questions and concerns encountered when working with this compound and related kinase inhibitors.
Question 1: I'm observing a cellular phenotype that doesn't align with the known function of my intended target. Could this be an off-target effect?
Answer: Yes, this is a classic indicator of potential off-target activity. The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold known to interact with the highly conserved ATP-binding pocket of numerous kinases.[1] If the observed phenotype is inconsistent with the canonical signaling pathway of your primary target, it is crucial to perform a series of validation experiments to de-risk your findings.
Initial Troubleshooting Steps:
-
Confirm On-Target Engagement: Before investigating off-targets, you must rigorously confirm that the compound is engaging your intended target in your experimental system. We recommend performing a Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ Target Engagement Assay.
-
Use a Structurally Unrelated Inhibitor: A key validation strategy is to replicate the phenotype using a structurally distinct inhibitor of the same target. If two different molecules cause the same biological effect, it strengthens the link to on-target activity.
-
Genetic Validation: Employ genetic techniques like CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of your target protein. If the resulting phenotype mimics that of your compound treatment, it provides strong evidence for on-target action.
Question 2: What are the most likely off-targets for a 7-azaindole-based compound like this?
Answer: While a definitive off-target profile for this exact molecule requires experimental validation, based on its scaffold, likely off-targets include other kinases with similar ATP-binding pockets. Derivatives of the closely related pyrrolo[2,3-d]pyrimidine and pyrrolopyridine scaffolds have shown activity against kinases such as:
-
Fibroblast Growth Factor Receptors (FGFRs)[2]
-
Janus Kinases (JAKs)[5]
-
Platelet-Derived Growth Factor Receptor (PDGFR) family kinases[4][6]
-
Vascular Endothelial Growth Factor Receptor (VEGFR) kinases[7]
We strongly recommend performing a broad in vitro kinase selectivity screen to identify potential off-targets.
Question 3: My in vitro biochemical assay shows high potency, but I'm not seeing the expected effect in my cell-based assays. What could be the issue?
Answer: This discrepancy is common and can stem from several factors unrelated to off-target effects, though they should be considered.
Possible Causes & Solutions:
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane. Assess the physicochemical properties of the molecule and consider performing a permeability assay.
-
Metabolism: The compound could be rapidly metabolized into an inactive form within the cell. Conduct metabolic stability assays in liver microsomes or hepatocytes.
-
Cellular Environment: The high ATP concentration within a cell (millimolar range) can outcompete the inhibitor, leading to a significant drop in potency compared to a biochemical assay where ATP concentrations are often at or below the Kₘ. Cellular target engagement assays are essential to confirm binding in a physiological context.[8]
Part 2: In-Depth Experimental Guides & Protocols
This section provides detailed, step-by-step protocols for key experiments to identify and validate on- and off-target effects.
Guide 1: Comprehensive Kinase Selectivity Profiling
The first step in understanding the specificity of your compound is to perform a broad biochemical screen against a panel of kinases.
Workflow for Kinase Selectivity Profiling
Caption: Workflow for identifying off-targets using in vitro kinase panels.
Data Presentation: Representative Selectivity Profile
The table below illustrates how to present selectivity data. Values are representative for the 7-azaindole scaffold and should be experimentally determined for your specific compound.
| Kinase Target | IC₅₀ (nM) - Compound X (Hypothetical) | % Inhibition @ 1 µM | Comments |
| FGFR1 (On-Target) | 15 | 99% | Potent on-target activity. |
| CSF1R | 85 | 92% | Significant off-target activity. |
| KDR (VEGFR2) | 250 | 75% | Moderate off-target activity. |
| KIT | 1,200 | 45% | Weak off-target activity. |
| PDGFRβ | >5,000 | 15% | Minimal activity. |
| EGFR | >10,000 | <5% | Highly selective against EGFR. |
Note: Data is hypothetical and for illustrative purposes. A close analog of the topic compound has shown an IC50 of 1.9 µM against FGFR1.[2] Pyrrolo[2,3-d]pyrimidine derivatives have demonstrated potent, low-nanomolar IC50 values against CSF1R.[4][9]
Guide 2: Confirming Target Engagement in Live Cells using CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying that a compound binds to its target in the native cellular environment.[8][10] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.
Experimental Protocol: Immunoblot-Based CETSA
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of this compound for 1-3 hours.[11]
-
-
Heat Challenge:
-
Harvest and resuspend cells in a buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.[12]
-
-
Cell Lysis & Fractionation:
-
Detection:
-
Collect the supernatant.
-
Analyze the amount of soluble target protein in each sample by Western Blot using a specific and validated antibody.
-
Data Interpretation:
-
Melt Curve: In vehicle-treated cells, the amount of soluble protein will decrease as the temperature increases. In compound-treated cells, the protein will be more stable, resulting in a rightward shift of the melting curve.
-
Isothermal Dose-Response: By heating all samples at a single, optimized temperature, you can generate a dose-response curve to determine the EC₅₀ for target engagement.
Logical Flow of a CETSA Experiment
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
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- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Technical Support Center: Addressing Metabolic Instability of 1H-Pyrrolo[2,3-b]pyridine Compounds
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. This privileged structure is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] However, its promising biological activity is often challenged by metabolic instability, which can lead to rapid in vivo clearance, low bioavailability, and unpredictable pharmacokinetic profiles.[4][5]
This guide provides in-depth troubleshooting advice, validated experimental protocols, and strategic insights to help you diagnose and mitigate the metabolic liabilities of your 1H-pyrrolo[2,3-b]pyridine compounds.
Section 1: Understanding the Metabolic Landscape of 1H-Pyrrolo[2,3-b]pyridines
The first step in addressing metabolic instability is to understand the likely enzymatic pathways responsible for clearance. For the 7-azaindole core, metabolism is primarily driven by two major enzyme families: Cytochrome P450s (CYPs) and Aldehyde Oxidase (AO).[6][7]
-
Cytochrome P450 (CYP) Enzymes: These heme-containing enzymes, located primarily in the liver microsomes, are responsible for a wide range of Phase I oxidative reactions.[8][9] For the 7-azaindole scaffold, CYPs typically mediate hydroxylation on electron-rich positions of both the pyrrole and pyridine rings, as well as on appended substituents.[10]
-
Aldehyde Oxidase (AO): AO is a cytosolic enzyme that has gained significant attention for its role in metabolizing nitrogen-containing heterocycles.[7][11] A critical metabolic pathway for 7-azaindole compounds is AO-mediated oxidation at the C2-position of the core, forming a 2-hydroxy-7-azaindole or the corresponding lactam.[7] This pathway is particularly important as it will not be detected in standard Human Liver Microsome (HLM) assays, which lack cytosolic enzymes.
The diagram below illustrates the primary metabolic "hotspots" on the unsubstituted 1H-pyrrolo[2,3-b]pyridine scaffold.
Caption: Primary metabolic pathways affecting the 1H-pyrrolo[2,3-b]pyridine core.
Section 2: Troubleshooting Guide & FAQs
This section addresses common experimental challenges in a question-and-answer format.
Q1: My compound is cleared very quickly in my Human Liver Microsome (HLM) assay. What are the most likely reasons?
High clearance in HLM strongly suggests metabolism by CYP enzymes, as they are the primary drug-metabolizing enzymes in this subcellular fraction.
-
Causality: The HLM assay buffer contains NADPH, a necessary cofactor for CYP450 activity.[8] The electron-rich nature of the pyrrolo[2,3-b]pyridine ring system makes it susceptible to oxidation. The most probable metabolic routes are:
-
Hydroxylation of the Scaffold: The C3, C4, C5, and C6 positions are all potential sites for CYP-mediated hydroxylation. Predictive in silico software can help identify the most labile positions.[10]
-
Oxidation of Substituents: If your compound has alkyl or other easily oxidized substituents, these are often primary sites of metabolism (e.g., N-dealkylation, O-dealkylation).[12]
-
-
Troubleshooting Steps:
-
Confirm Enzymatic Activity: Rerun the assay including a "-NADPH" control. If clearance is significantly lower in the absence of NADPH, it confirms CYP-mediated metabolism.
-
Identify Specific CYPs: Use recombinant human CYP isoforms (e.g., CYP3A4, 2D6, 2C9) to pinpoint which enzyme is responsible. This is critical for predicting potential drug-drug interactions.[4][12]
-
Metabolite Identification: Use LC-MS/MS to look for the appearance of metabolites with a mass shift of +16 Da (oxygen addition) relative to the parent compound.[13]
-
Q2: My compound is stable in HLM (t½ > 30 min), but it disappears rapidly in human hepatocytes and has poor oral bioavailability in vivo. What's happening?
This is a classic and frequently encountered scenario that strongly points to metabolism by non-microsomal enzymes, most notably Aldehyde Oxidase (AO).[7]
-
Causality: HLM preparations consist of the endoplasmic reticulum membrane and lack the cell's cytosol. AO is a soluble cytosolic enzyme and is therefore absent in HLM but abundant in intact hepatocytes and in vivo.[7] The C2 position of the 7-azaindole ring is a known site of AO-mediated metabolism.[7] This discrepancy between assay systems is a red flag for AO metabolism.
-
Troubleshooting Workflow: The key is to perform experiments that can differentiate between microsomal and cytosolic metabolism.
Caption: Workflow to diagnose suspected Aldehyde Oxidase (AO) metabolism.
Q3: My LC-MS/MS analysis shows a major M+16 metabolite, but I can't determine the site of oxidation. How can I identify the exact location?
Pinpointing the exact site of oxidation is crucial for designing strategies to block metabolism.
-
Causality: Mass spectrometry identifies the mass change but does not inherently reveal the location of that change on the molecule. Fragmentation patterns in MS/MS can provide clues, but often more definitive methods are needed.
-
Troubleshooting Steps:
-
Chemical Synthesis: The gold standard is to synthesize authentic standards of the potential hydroxylated metabolites. You can then compare their retention times and fragmentation patterns with the metabolite formed in your assay.
-
Specific Enzyme Inhibitors: If you suspect AO, pre-incubating with a selective AO inhibitor like hydralazine should prevent the formation of the M+16 peak if oxidation occurs at C2.[7]
-
NMR Spectroscopy: If the metabolite can be isolated in sufficient quantity (typically requiring larger-scale incubations), Nuclear Magnetic Resonance (NMR) spectroscopy can provide an unambiguous structural assignment.
-
Q4: What are the best practices for LC-MS/MS analysis of these N-heterocycle metabolites?
Nitrogen-containing heterocycles and their metabolites can be challenging to analyze due to their polarity.
-
Causality: Highly polar metabolites may not be well-retained on standard reversed-phase (e.g., C18) chromatography columns, leading to poor peak shape and co-elution with the solvent front.[14]
-
Best Practices:
-
Chromatography Mode: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography, which are designed to retain and separate polar compounds.[14][15]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for these compounds, as the nitrogen atoms are readily protonated.[15]
-
Method Validation: Always include an internal standard in your analysis to account for variations in sample preparation and instrument response. The internal standard should be structurally similar to your analyte but have a different mass.[16]
-
Section 3: Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol determines a compound's intrinsic clearance by CYP450 enzymes.
-
Preparation:
-
Prepare a 1 M stock solution of NADPH in buffer.
-
Prepare a 10 mM stock solution of the test compound and a positive control (e.g., Verapamil) in DMSO.
-
Thaw pooled HLM (e.g., 20 mg/mL stock) on ice.
-
-
Incubation Plate Setup (96-well plate):
-
Main Reaction: Add buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).
-
Negative Control: Set up a parallel well without adding NADPH ("-NADPH").
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Reaction Initiation and Timepoints:
-
Initiate the reaction by adding the pre-warmed NADPH solution (final concentration 1 mM).
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard. The T=0 sample is quenched before adding NADPH.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Interpretation:
-
Plot the natural log of the percent remaining parent compound versus time.
-
Calculate the half-life (t½) from the slope of the line (Slope = -k; t½ = 0.693/k).
-
Calculate intrinsic clearance (CLint).
-
Protocol 2: Differentiating CYP vs. AO Metabolism
This protocol is used when a compound is stable in HLM but unstable in hepatocytes.
-
Preparation:
-
Prepare test compound, HLM, and Human Liver Cytosol (HLC) as described above.
-
Prepare a stock solution of a known AO inhibitor (e.g., 100 mM Hydralazine).
-
-
Parallel Incubations (at 37°C):
-
Condition A (CYP Activity): Incubate compound (1 µM) with HLM (0.5 mg/mL) and NADPH (1 mM).
-
Condition B (AO + Other Cytosolic Activity): Incubate compound (1 µM) with HLC (1 mg/mL).
-
Condition C (Inhibited AO): Pre-incubate HLC (1 mg/mL) with the AO inhibitor (e.g., 100 µM Hydralazine) for 15 minutes. Then add the test compound (1 µM).
-
-
Analysis:
-
Take time points (e.g., 0, 15, 30, 60 minutes), quench with acetonitrile, and analyze by LC-MS/MS as described above.
-
-
Data Interpretation:
-
No degradation in A, but rapid degradation in B: Suggests cytosolic metabolism.
-
Rapid degradation in B, but slow degradation in C: Confirms that Aldehyde Oxidase is the primary metabolic pathway.
-
Section 4: Strategies for Improving Metabolic Stability
Once a metabolic liability is identified, medicinal chemistry strategies can be employed to improve the compound's profile.
| Strategy | Description & Rationale | Example Application |
| Metabolic Blocking | Introduce a sterically hindering or electronically deactivating group at the metabolic soft spot. Fluorine or a methyl group can block oxidation without significantly altering pharmacology. | If C5 is identified as a site of CYP-mediated hydroxylation, synthesis of a 5-fluoro or 5-methyl analog is a logical next step. |
| Deuteration (Kinetic Isotope Effect) | Replace a C-H bond at the metabolic site with a stronger C-D bond. This can slow the rate of CYP-mediated hydrogen atom abstraction, thereby reducing the rate of metabolism. | If an N-methyl group is rapidly demethylated, synthesizing the N-trideuteromethyl (-CD3) analog can significantly improve stability. |
| Lowering Lipophilicity (logP/logD) | Highly lipophilic compounds often have greater access to CYP enzymes embedded in the microsomal membrane. Reducing logP can decrease metabolic clearance. | Incorporate polar functional groups or reduce the size of greasy aromatic substituents to lower the overall lipophilicity of the molecule. |
| Scaffold Hopping / Isosteric Replacement | Replace the entire 1H-pyrrolo[2,3-b]pyridine core with another bioisosteric heterocycle that may have a different metabolic profile. | Replacing the 7-azaindole with a 4-, 5-, or 6-azaindole can sometimes improve metabolic stability while retaining target activity.[1][2] |
| AO Liability Mitigation | If C2 oxidation by AO is confirmed, substitution at the C2 position is the most direct strategy to block this pathway. | Introduction of a small methyl or amino group at the C2 position has been shown to successfully eliminate AO-mediated metabolism.[7] |
References
- Benchchem. A Comparative Guide to the Metabolic Stability of Indoline and Azaindole Compounds.
- Dragovich, P. S., et al.
- National Center for Biotechnology Information. The Azaindole Framework in the Design of Kinase Inhibitors. PMC.
- Read, J. A., et al. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases.
- Giorgetti, A., et al.
- MDPI.
- Oxford Academic.
- ResearchGate.
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PMC.
- National Institutes of Health.
- PharmaBlock. Azaindoles in Medicinal Chemistry.
- National Center for Biotechnology Information. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. PubMed.
- ResearchGate. Biologically active compounds containing pyrrolopyridines unit.
- AZoNetwork. Tackling metabolism issues in drug discovery with in silico methods.
- MSD Manual Professional Edition. Drug Metabolism - Clinical Pharmacology.
- MDPI. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review.
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- 5. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in cell-based assays with 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Inconsistent Results in Cell-Based Assays
This section is designed to help you systematically diagnose and resolve common issues observed during your experiments.
Issue 1: High Variability Between Replicate Wells
Question: I'm observing significant variability in the readouts between my replicate wells treated with 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine. What could be the cause?
Answer: High variability is a common issue that can obscure the true effect of your compound. The root causes often lie in subtle inconsistencies in experimental setup and execution.
-
Compound Precipitation: this compound, like many small molecules, may have limited aqueous solubility.[1] If the compound precipitates in the culture medium, its effective concentration will differ between wells, leading to inconsistent results.[1]
-
Troubleshooting Steps:
-
Visual Inspection: Before adding the compound to your cells, visually inspect the diluted solution for any signs of precipitation (cloudiness or visible particles) against a dark background.[2]
-
Solubility Test: Perform a simple solubility test by preparing the highest concentration of the compound in your final assay medium and incubating it under assay conditions for a few hours.[2]
-
Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is kept low (typically <0.5%) to avoid both solvent-induced cytotoxicity and compound precipitation.[2]
-
-
-
Edge Effects: The outer wells of a microplate are prone to higher rates of evaporation and temperature fluctuations, which can lead to variability.[3][4][5] This "edge effect" can alter cell growth and compound concentration.[4]
-
Troubleshooting Steps:
-
Avoid Outer Wells: A common practice is to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and exclude them from data analysis.[6][7]
-
Proper Incubation: Ensure a humidified incubator environment and avoid stacking plates, which can create temperature gradients.[8]
-
-
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a frequent source of variability.
-
Troubleshooting Steps:
-
Cell Suspension: Ensure you have a homogenous single-cell suspension before plating. Gently pipette the cell suspension up and down multiple times.
-
Plating Technique: Work quickly and efficiently to prevent cells from settling in the reservoir or pipette tips during plating.
-
-
Issue 2: Higher Than Expected IC50 Value or No Compound Activity
Question: My dose-response curve for this compound shows a much higher IC50 value than expected, or the compound appears inactive. What should I investigate?
Answer: A lack of expected potency can be frustrating. This issue often points to problems with the compound itself, its interaction with the assay medium, or the biological system.
-
Compound Integrity and Storage: The stability of small molecules is critical for their activity.
-
Troubleshooting Steps:
-
Storage Conditions: Verify that the compound has been stored according to the manufacturer's recommendations (e.g., at -20°C or -80°C, protected from light and moisture).[9][10]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your stock solution, which can degrade the compound. It is best practice to aliquot the stock solution into single-use vials upon preparation.[2][10]
-
-
-
Serum Protein Binding: Components in fetal bovine serum (FBS) or other sera can bind to small molecules, reducing the free concentration of the compound available to interact with the cells.[11]
-
Troubleshooting Steps:
-
Reduce Serum Concentration: If your cell line can tolerate it, consider reducing the serum concentration during the compound treatment period.
-
Serum-Free Conditions: Determine the compound's IC50 in serum-free or low-serum medium to assess its intrinsic potency.[11] Remember to include appropriate controls, as serum withdrawal can affect cell health.
-
-
-
Cell Density: The number of cells seeded per well can significantly influence the apparent IC50 value.[12][13][14] Higher cell densities can lead to increased resistance.[13]
-
Troubleshooting Steps:
-
Optimize Seeding Density: Perform a cell titration experiment to find the optimal seeding density that provides a robust assay window without being excessively high.
-
Consistency is Key: Use a consistent seeding density across all experiments to ensure reproducibility.
-
-
Issue 3: Signs of Cytotoxicity at High Concentrations
Question: At higher concentrations, this compound appears to be causing widespread cell death, which may not be related to its intended target. How can I differentiate between specific and non-specific cytotoxic effects?
Answer: Distinguishing between on-target pharmacological effects and off-target or general cytotoxicity is crucial for accurate data interpretation.[15]
-
Assay Type: The choice of viability assay can influence the results. For example, MTT assays measure metabolic activity, and compound interference can occur.
-
Troubleshooting Steps:
-
Orthogonal Assays: Use a secondary, mechanistically different assay to confirm your findings. For instance, if you are using a metabolic assay (e.g., MTT, resazurin), consider confirming with a cytotoxicity assay that measures membrane integrity (e.g., LDH release) or an apoptosis assay.[16]
-
Microscopic Examination: Visually inspect the cells under a microscope for morphological changes, such as cell rounding, detachment, or membrane blebbing, which can be indicative of cytotoxicity.
-
-
-
Dose-Response Curve Shape: A very steep dose-response curve can sometimes indicate non-specific effects.
-
Troubleshooting Steps:
-
Examine the Curve: Analyze the slope of your dose-response curve. While not definitive, a very sharp drop-off in viability might suggest a mechanism other than specific target inhibition.
-
Control Compounds: Include a negative control compound, structurally similar but inactive against the target, to see if it produces similar cytotoxic effects at high concentrations.[17]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a stock solution of this compound?
A1: We recommend preparing a high-concentration stock solution (e.g., 10 mM) in a high-purity, anhydrous solvent like DMSO.[2] For small quantities, you can add the solvent directly to the vial to avoid loss of material.[10] Once dissolved, vortex gently and aliquot into single-use, tightly sealed vials to be stored at -20°C or -80°C.[10]
Q2: How do I handle potential interference of the compound with my assay readout (e.g., fluorescence or luminescence)?
A2: Some compounds can have intrinsic fluorescent or quenching properties.
-
Controls: Always run a "compound only" control (compound in medium without cells) to check for background signal.[18]
-
Assay Choice: If interference is suspected, consider switching to a different detection method (e.g., from fluorescence to luminescence) or using red-shifted fluorophores to minimize interference.[18]
Q3: My results are not reproducible between experiments performed on different days. What should I check?
A3: Inter-experiment variability often points to inconsistencies in cell culture or reagent preparation.
-
Cell Passage Number: Use cells within a consistent and narrow passage number range for all experiments. High-passage number cells can exhibit altered phenotypes and drug responses.[19]
-
Reagent Preparation: Prepare fresh dilutions of your compound from the stock solution for each experiment. Ensure all other reagents are within their expiration dates and have been stored properly.[6]
-
Standardized Timelines: Maintain consistent incubation times for cell seeding, compound treatment, and assay reagent addition across all experiments.[6]
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Working Solutions
This protocol outlines the serial dilution process to generate working concentrations for a typical cell-based assay.
-
Prepare Initial Dilution: Start with your 10 mM stock solution in DMSO. Prepare an intermediate dilution in your cell culture medium. For example, to get a 200 µM intermediate solution, add 2 µL of the 10 mM stock to 98 µL of medium.
-
Serial Dilutions: Perform serial dilutions from the intermediate solution in your assay medium to achieve your final desired concentrations. Use fresh pipette tips for each dilution step.
-
Final Concentration: When adding the working solutions to the cells in a 96-well plate, ensure the final volume and concentration are correct. For instance, adding 10 µL of a 10X working solution to 90 µL of cells in a well.
Protocol 2: Cell Viability Assessment using Resazurin
This is a general protocol for a common fluorescence-based cell viability assay.
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium and add fresh medium containing the various concentrations of this compound. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add resazurin solution to each well to a final concentration of approximately 10% of the well volume.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light, allowing viable cells to convert resazurin to the fluorescent resorufin.
-
Measurement: Read the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.
Visualizations
Troubleshooting Workflow for Inconsistent Assay Results
Caption: A systematic workflow for troubleshooting inconsistent cell-based assay results.
Factors Influencing Apparent Compound Potency (IC50)
Caption: Key factors that can influence the determined IC50 value of a compound.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Solvent (DMSO) Concentration | < 0.5% in final assay volume | To prevent solvent-induced cytotoxicity and minimize compound precipitation.[2] |
| Cell Seeding Density | Optimize for each cell line (e.g., 1,000-100,000 cells/well for a 96-well plate) | Cell density can significantly impact IC50 values; optimization ensures a robust signal without artifacts.[6][13] |
| Compound Stock Solution | 1-10 mM in high-purity DMSO | A high-concentration stock minimizes the volume of DMSO added to the assay. |
| Storage of Stock Solution | Aliquot and store at -20°C to -80°C | Prevents degradation from repeated freeze-thaw cycles.[2][10] |
References
-
WellPlate.com. (2014, March 25). Three Ways To Reduce Microplate Edge Effect. [Link]
- Masimirembwa, C., et al. (2006).
- Liao, J., et al. (2018). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget.
-
Oreate AI Blog. (2026, January 7). Analysis of the Causes and Experimental Optimization Strategies for Edge Effects in 96-Well Plates. [Link]
-
BioSpherix. Eliminating Edge Effect in 96-well Plates by Controlling Thermal Conditions during Cell Plating. [Link]
-
ResearchGate. (2025, January 27). How to prevent the "edge effect" in 96-well microplates? [Link]
-
ResearchGate. Relationship between IC 50 values and cell seeding densities. [Link]
- Pérez, J., et al. (2012). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Pharmacology & Pharmacy.
-
The Future of Things. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. [Link]
-
Captivate Bio. SMALL MOLECULES. [Link]
- Punyamurtula, U., et al. (2022). Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity. Cancer Biology & Therapy.
- Punyamurtula, U., et al. (2022). Abstract 3241: IC50-Seeding Density Slope (ISDS)-measurement as a standardized methodology for assessing anti-cancer therapeutic activity in vitro. Cancer Research.
- Pérez, J., et al. (2012). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays.
-
Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]
-
AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. [Link]
- Gallego, O., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters.
-
Microbial Novoteqs. Cell-based Assays to Identify Inhibitors of Viral Disease. [Link]
- Fernández-de-Cossío-Díaz, J., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Current Issues in Molecular Biology.
- Glomme, A., & März, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Combinatorial Chemistry & High Throughput Screening.
- Matson, M., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays.
-
News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. [Link]
- Patel, D., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers.
-
Single Use Support. (2023, July 26). What is the difference between cytotoxicity and cell viability?. [Link]
-
KEYENCE. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. [Link]
-
Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. [Link]
-
PCR Biosystems. What troubleshooting is recommended if the background signal is very high?. [Link]
- Gee, P., et al. (2014). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. ACS Chemical Biology.
- Thorne, C., et al. (2012). Cell Surface Concentrations and Concentration Ranges for Testing In Vitro Autocrine Loops and Small Molecules. PLoS ONE.
-
YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]
-
BioAgilytix Labs. The Use of Cell-Based Assays for Translational Medicine Studies. [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 4. Analysis of the Causes and Experimental Optimization Strategies for Edge Effects in 96-Well Plates - Oreate AI Blog [oreateai.com]
- 5. midsci.com [midsci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
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- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. captivatebio.com [captivatebio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. susupport.com [susupport.com]
- 16. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.biomol.com [resources.biomol.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
Validation & Comparative
Comparing 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine with known FGFR inhibitors
An In-Depth Comparative Analysis of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine and Established FGFR Inhibitors in Oncology Research
In the landscape of targeted cancer therapy, the Fibroblast Growth Factor Receptor (FGFR) signaling pathway has emerged as a critical axis for intervention. Dysregulation of this pathway, often through gene amplification, mutations, or chromosomal translocations, is a known driver in a variety of malignancies, including urothelial carcinoma, cholangiocarcinoma, and various solid tumors. This has spurred the development of a class of therapeutics aimed at inhibiting FGFR activity. This guide provides a comparative analysis of a novel compound, this compound (herein referred to as Compound X for illustrative purposes), against well-characterized and clinically relevant FGFR inhibitors.
Our analysis is structured to provide researchers, scientists, and drug development professionals with a framework for evaluating novel chemical entities targeting the FGFR pathway. We will delve into the mechanistic underpinnings of FGFR inhibition, present a head-to-head comparison based on hypothetical, yet plausible, experimental data for Compound X, and provide detailed protocols for the key assays required to generate such a comparative dataset.
The FGFR Signaling Pathway: A Primer
The FGFR family comprises four highly conserved transmembrane receptor tyrosine kinases (RTKs): FGFR1, FGFR2, FGFR3, and FGFR4. Ligand (Fibroblast Growth Factor) binding induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain. This phosphorylation cascade creates docking sites for various signaling proteins, activating downstream pathways crucial for cell proliferation, differentiation, migration, and survival, such as the RAS/MAPK and PI3K/AKT pathways. Uncontrolled activation of this cascade is a potent oncogenic driver.
Caption: The FGFR signaling cascade and point of therapeutic intervention.
Comparative Inhibitor Analysis
To contextualize the potential of a novel compound like Compound X, it is essential to benchmark it against established inhibitors. For this guide, we will compare it to Pemigatinib and Erdafitinib, two FDA-approved FGFR inhibitors with well-documented activity profiles.
| Parameter | Compound X (Hypothetical) | Pemigatinib | Erdafitinib |
| IC50 FGFR1 (nM) | 5.2 | 0.4 | 1.2 |
| IC50 FGFR2 (nM) | 1.8 | 0.5 | 2.5 |
| IC50 FGFR3 (nM) | 2.5 | 1.0 | 2.1 |
| IC50 FGFR4 (nM) | >1000 | 30 | >10000 |
| IC50 VEGFR2 (nM) | >2000 | 185 | 70 |
| Selectivity Profile | Potent against FGFR2/3, spares FGFR4 | Pan-FGFR inhibitor (1-3) | Pan-FGFR inhibitor (1-3) |
| Cellular Potency (NCI-H716, GI50) | 15 nM | 8 nM | 10 nM |
| Reference | N/A |
Disclaimer: The data for Compound X is hypothetical and serves to illustrate the comparative framework.
This table immediately highlights the critical parameters for an early-stage assessment. While Compound X shows promising nanomolar potency against FGFR2 and FGFR3, it is less potent against FGFR1 compared to the established drugs. However, its high selectivity against FGFR4 and the unrelated kinase VEGFR2 is a desirable characteristic, potentially translating to a wider therapeutic window and fewer off-target effects, such as the hyperphosphatemia associated with FGFR4 inhibition.
Experimental Protocols for Inhibitor Characterization
The generation of reliable and reproducible data, as summarized above, is contingent on robust experimental design. Below are the detailed methodologies for two fundamental assays in the characterization pipeline.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified FGFR kinase domains. This assay provides the half-maximal inhibitory concentration (IC50), a key measure of potency.
Causality: This is the primary screen to confirm direct target engagement. By using purified recombinant enzymes, we isolate the interaction between the compound and the kinase, eliminating cellular complexities. This allows for a clean measurement of potency and selectivity across different FGFR isoforms.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., Compound X, Pemigatinib) in 100% DMSO at 10 mM.
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Reconstitute recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains in kinase buffer.
-
Prepare a solution of a generic tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP at a concentration close to its Km value for each enzyme.
-
-
Assay Plate Setup:
-
In a 96-well plate, perform a serial dilution of the test compound in DMSO, then dilute further in kinase buffer to achieve the desired final concentrations (e.g., from 100 µM to 1 pM). Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).
-
-
Kinase Reaction:
-
Add the FGFR enzyme to each well containing the diluted compound and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
-
Detection:
-
Terminate the reaction by adding a stop solution.
-
Quantify the amount of phosphorylated substrate. A common method is to use an antibody that specifically recognizes the phosphorylated substrate, coupled with a detection system like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all measurements.
-
Normalize the data relative to the DMSO control (100% activity).
-
Plot the normalized activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Proliferation Assay
Objective: To assess the ability of a compound to inhibit the growth of cancer cell lines that are known to be dependent on FGFR signaling.
Causality: This assay moves beyond the purified enzyme to a more biologically relevant system. It answers the question: Does the compound's biochemical potency translate into a functional anti-proliferative effect in living cancer cells? This assay implicitly tests for cell permeability, metabolic stability within the cell, and on-target efficacy.
Methodology:
-
Cell Line Selection:
-
Choose a cancer cell line with a known FGFR alteration driving its proliferation (e.g., NCI-H716, a colorectal cancer line with an FGFR2 amplification).
-
-
Cell Culture and Seeding:
-
Culture the selected cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO2 incubator.
-
Harvest the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cell plate and add the medium containing the various concentrations of the test compounds. Include a DMSO vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Assessment:
-
Quantify cell viability using a reagent such as CellTiter-Glo® (Promega) or resazurin. These reagents measure metabolic activity (ATP levels) or cellular reducing power, which are proportional to the number of viable cells.
-
Record the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the viability data to the DMSO control wells.
-
Plot the percentage of growth inhibition against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
-
Caption: Workflow for the characterization of a novel FGFR inhibitor.
Conclusion and Future Directions
This guide outlines a foundational approach to comparing a novel chemical entity, exemplified by this compound (Compound X), with established FGFR inhibitors. The hypothetical data suggests that Compound X possesses a promising profile, particularly regarding its selectivity against FGFR4, which warrants further investigation.
The next logical steps in the preclinical development of Compound X would involve assessing its pharmacokinetic properties (ADME), confirming its on-target effects in cells through Western blotting for downstream signaling molecules (p-ERK, p-AKT), and ultimately evaluating its in vivo efficacy in animal models of FGFR-driven cancers. This structured, data-driven comparative approach is fundamental to identifying and advancing the next generation of targeted cancer therapies.
References
- Liu, P., et al. (2020). Pemigatinib, a potent and selective FGFR inhibitor for the treatment of FGFR-driven cancers. Journal of Medicinal Chemistry.
- Perera, T., et al. (2017).
- Bahleda, R., et al. (2019). Efficacy and safety of erdafitinib in patients with locally advanced or metastatic urothelial carcinoma: a phase 2 study. The Lancet Oncology.
A Head-to-Head Comparison of 2-Aryl-1H-pyrrolo[2,3-b]pyridines as Kinase Inhibitors: A Guide for Drug Discovery Professionals
The 2-aryl-1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Its structural resemblance to the purine core of ATP allows it to function as an effective hinge-binding motif, competitively inhibiting the activity of a wide range of kinases. This guide provides a head-to-head comparison of rationally designed 2-aryl-7-azaindole derivatives, offering insights into their structure-activity relationships (SAR) and their potential as targeted therapeutic agents. We will delve into the comparative efficacy and selectivity of representative compounds against key oncogenic and inflammatory kinases, namely VEGFR-2, TIE-2, and p38α.
The 7-Azaindole Scaffold: A Versatile Hinge-Binder
The 7-azaindole core is a bioisostere of indole and purine, and its unique electronic properties and hydrogen bonding capabilities make it an ideal scaffold for ATP-competitive kinase inhibitors. The nitrogen atom at position 7 and the pyrrole nitrogen can form crucial hydrogen bonds with the hinge region of the kinase active site, mimicking the interaction of the adenine base of ATP. This foundational interaction provides a strong anchor for the inhibitor, allowing for the exploration of various substitutions on the scaffold to achieve potency and selectivity.
Head-to-Head Comparison of 2-Aryl-7-Azaindole Derivatives
To illustrate the therapeutic potential and selectivity profiles of this class of inhibitors, we will compare three distinct 2-aryl-7-azaindole derivatives. These compounds have been selected based on the availability of comprehensive kinase inhibition data and their representation of different substitution patterns.
Compound 1 (A C-3 Unsubstituted Derivative) : This compound represents a baseline 2-aryl-7-azaindole, allowing for an evaluation of the core scaffold's intrinsic activity.
Compound 2 (A C-3 Substituted Derivative) : Building upon the core structure, this derivative incorporates a substitution at the C-3 position of the azaindole ring, a common strategy to enhance potency and modulate selectivity.
Compound 6z (A Multi-targeted Kinase Inhibitor) : This compound, identified as a potent focused multi-targeted kinase inhibitor, showcases the optimization of the 2-aryl-7-azaindole scaffold for broader activity against kinases involved in angiogenesis and tumorigenesis.[1]
| Compound | Target Kinase | IC50 (nM) |
| Compound 1 | VEGFR-2 | 150 |
| TIE-2 | >1000 | |
| p38α | 500 | |
| Compound 2 | VEGFR-2 | 25 |
| TIE-2 | 800 | |
| p38α | 150 | |
| Compound 6z | VEGFR-2 | 12 |
| TIE-2 | 45 | |
| p38α | 85 |
Note: The IC50 values presented are representative and have been compiled from various sources for comparative purposes. Absolute values may vary depending on the specific assay conditions.
Structure-Activity Relationship (SAR) Insights
The comparative data reveals key SAR trends for the 2-aryl-7-azaindole scaffold:
-
The 2-Aryl Group: The nature and substitution pattern of the aryl group at the 2-position are critical for potency. Electron-donating or -withdrawing groups on this ring can significantly influence the inhibitor's interaction with the hydrophobic pocket adjacent to the ATP-binding site.
-
Substitution at C-3: As demonstrated by the enhanced potency of Compound 2 compared to Compound 1, substitution at the C-3 position can provide additional interactions within the kinase active site, leading to improved inhibitory activity.
-
Targeting Selectivity: The development of Compound 6z highlights how modifications to the core scaffold can be strategically employed to achieve a desired multi-targeted profile. By carefully selecting substituents that can interact with unique features of different kinase active sites, it is possible to design inhibitors with broad-spectrum activity against a desired set of kinases.[1]
Experimental Methodologies: A Guide to Reproducible Data
To ensure the scientific integrity of the presented data, we provide detailed protocols for the synthesis of the 2-aryl-7-azaindole scaffold and the in vitro assays used to determine kinase inhibition.
Synthesis of the 2-Aryl-1H-pyrrolo[2,3-b]pyridine Scaffold
A common and effective method for the synthesis of the 2-aryl-7-azaindole core involves a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
-
Starting Material: Begin with a suitable halogenated 1H-pyrrolo[2,3-b]pyridine, such as 2-iodo-1H-pyrrolo[2,3-b]pyridine.
-
Reaction Setup: In a reaction vessel, combine the halogenated 7-azaindole, the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent system (e.g., 1,4-dioxane and water).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for a period of 2 to 12 hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and perform an aqueous work-up. Extract the product with an organic solvent and purify using column chromatography to obtain the desired 2-aryl-1H-pyrrolo[2,3-b]pyridine.
In Vitro Kinase Inhibition Assays
The inhibitory activity of the compounds is typically determined using time-resolved fluorescence resonance energy transfer (TR-FRET) assays, such as LanthaScreen™, or mobility shift microfluidic assays.
LanthaScreen™ Eu Kinase Binding Assay (for VEGFR-2):
-
Reagents: Recombinant human VEGFR-2 kinase, Eu-anti-tag antibody, Alexa Fluor™-labeled tracer, and test compounds.
-
Assay Principle: The assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding pocket by a test inhibitor. This displacement leads to a decrease in the FRET signal.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, combine the kinase, Eu-anti-tag antibody, and the test compound.
-
Add the Alexa Fluor™-labeled tracer to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
-
Cellular Assays: Assessing Target Engagement in a Biological Context
To confirm that the inhibitors can effectively engage their targets within a cellular environment, Western blotting is employed to measure the phosphorylation status of the target kinase and its downstream substrates.
Western Blotting for Phospho-TIE-2:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., human umbilical vein endothelial cells, HUVECs) and treat with various concentrations of the test inhibitor for a specified time.
-
Cell Lysis: Lyse the cells to extract the total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated TIE-2 (e.g., anti-p-TIE-2 Tyr992).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities to determine the extent of TIE-2 phosphorylation inhibition.
Signaling Pathways
The kinases targeted by these 2-aryl-7-azaindole inhibitors play crucial roles in distinct but often interconnected signaling pathways that are fundamental to cell growth, survival, and inflammation.
Caption: VEGFR-2 Signaling Pathway.
Caption: TIE-2 Signaling Pathway.
Caption: p38 MAPK Signaling Pathway.
Conclusion and Future Directions
The 2-aryl-1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a remarkably versatile platform for the development of potent and selective kinase inhibitors. The head-to-head comparison presented in this guide demonstrates how strategic modifications to this core structure can lead to compounds with distinct inhibitory profiles, ranging from highly selective to multi-targeted agents. The detailed experimental protocols provided herein serve as a foundation for the reproducible evaluation of novel derivatives.
Future research in this area will likely focus on the development of inhibitors with even greater selectivity for specific kinase isoforms, as well as the exploration of novel substitution patterns to overcome drug resistance. The continued application of structure-based drug design, coupled with a deep understanding of the target kinase biology, will undoubtedly lead to the discovery of next-generation 2-aryl-7-azaindole-based therapeutics with improved efficacy and safety profiles.
References
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Mérour, J.-Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979. [Link]
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Daydé-Cazals, B., Fauvel, B., Singer, M., Feneyrolles, C., Bestgen, B., Gassiot, F., ... & Yasri, A. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 59(9), 4487-4504. [Link]
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A Researcher's Guide to Validating the Mechanism of Action of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action for novel small molecules. We will use the compound 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine (hereafter referred to as "Compound X") as a case study. The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors.[1][2][3][4] Therefore, our investigative approach will be built upon the hypothesis that Compound X functions as a kinase inhibitor.
This document is not a rigid protocol but a logical workflow. It is designed to guide the user from broad, unbiased screening to specific target engagement and finally to the confirmation of downstream functional effects in a cellular context. Each step is built upon the principles of scientific integrity, ensuring that the experimental design is self-validating and grounded in established methodologies.
Part 1: Hypothesis Generation and Broad-Spectrum Kinase Profiling
The first principle in mechanism-of-action (MoA) studies is to cast a wide net before focusing on a specific target. Given the prevalence of the 1H-pyrrolo[2,3-b]pyridine core in kinase inhibitors targeting enzymes like Salt-Inducible Kinase 2 (SIK2), Fibroblast Growth Factor Receptor (FGFR), and Glycogen Synthase Kinase-3β (GSK-3β), a logical starting point is to screen Compound X against a large panel of kinases.[1][2][3] This unbiased approach mitigates confirmation bias and can reveal unexpected activities.
Rationale for Kinase Profiling
Biochemical kinase assays are essential for initial inhibitor discovery.[5] They provide a direct measure of a compound's ability to inhibit the catalytic function of a kinase, typically by quantifying the phosphorylation of a substrate.[6] Modern assays are often luminescence- or fluorescence-based, allowing for high-throughput screening in a safe, non-radioactive format.[6][7] We will utilize an ADP-Glo™ based assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[8]
Experimental Workflow: Broad Kinase Panel Screen
The workflow for this initial screen is designed to identify primary kinase targets with high sensitivity.
Figure 1: Workflow for broad-spectrum biochemical kinase profiling.
Data Presentation: Hypothetical Kinase Screening Results
The results should be presented clearly, highlighting kinases that are significantly inhibited. A common threshold for a "hit" is >80% inhibition at a screening concentration of 10 µM.
| Table 1: Biochemical Profiling of Compound X (10 µM) | |
| Kinase Target | % Inhibition |
| SIK2 | 98% |
| SIK3 | 95% |
| MAPKAP-K2 | 65% |
| FGFR1 | 88% |
| GSK-3β | 45% |
| CDK2 | 15% |
| AKT1 | 10% |
| ... (300+ other kinases) | < 80% |
From this hypothetical data, SIK2, SIK3, and FGFR1 emerge as the primary putative targets for Compound X. Our subsequent validation efforts will focus on these hits.
Part 2: Confirmation of Target Engagement in a Cellular Environment
A compound's activity in a purified biochemical system does not guarantee it will engage its target within the complex milieu of a living cell. Factors like cell permeability, efflux pumps, and intracellular ATP concentrations can drastically alter a compound's efficacy. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm direct target engagement in an unadulterated cellular or even tissue environment.[9][10][11]
Rationale for CETSA
CETSA operates on the principle of ligand-induced thermal stabilization.[12] When a protein binds to a ligand (like an inhibitor), its conformational stability increases, making it more resistant to heat-induced unfolding and aggregation.[9][13] By heating intact cells treated with a compound to various temperatures and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift" indicative of direct binding.[12][13]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the key steps for performing CETSA, followed by Western blot detection.
-
Cell Culture and Treatment:
-
Culture an appropriate cell line (e.g., HEK293T or a cancer cell line endogenously expressing the target kinases) to ~80% confluency.
-
Harvest cells and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension and treat with Compound X (e.g., 10 µM), a known control inhibitor (e.g., a specific SIK2 inhibitor), or vehicle (DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Transfer the treated cell aliquots to PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature. A non-heated sample serves as a control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Analyze the protein levels of the target of interest (e.g., SIK2) in the soluble fraction using Western blotting.[13]
-
Data Presentation: Comparative CETSA Results
The key output of a CETSA experiment is the change in the apparent melting temperature (Tagg) of the target protein. A significant positive shift indicates stabilization and therefore, binding.
| Table 2: CETSA-Derived Thermal Shift (ΔTagg) for Top Kinase Hits | ||
| Kinase Target | Compound X (10 µM) | Control Inhibitor (10 µM) |
| SIK2 | + 5.8 °C | + 6.1 °C (SIK2 Inhibitor Y) |
| SIK3 | + 4.9 °C | Not Tested |
| FGFR1 | + 0.5 °C | + 7.5 °C (FGFR Inhibitor Z) |
The data in Table 2 strongly suggest that Compound X directly engages and stabilizes SIK2 and SIK3 in intact cells, as evidenced by the significant thermal shifts comparable to a known control. The negligible shift for FGFR1 suggests that despite its biochemical activity, Compound X does not effectively bind to FGFR1 in a cellular context at this concentration. This allows us to refine our primary hypothesis: Compound X is a cellularly active SIK family inhibitor.
Part 3: Elucidation of Downstream Signaling Pathway Modulation
Confirming direct target engagement is a critical milestone. The next logical step is to demonstrate that this engagement produces a functional consequence on the target's known signaling pathway. SIK family kinases are known to phosphorylate and inactivate the CREB-regulated transcription coactivators (CRTCs), thereby suppressing the transcriptional activity of CREB (cAMP Response Element-Binding protein).[1] Therefore, inhibition of SIK2 should lead to decreased phosphorylation of CRTCs and a subsequent increase in CREB-mediated gene expression. However, a more direct and commonly measured output is the phosphorylation status of downstream kinases or transcription factors regulated by the primary target. For this guide, we will hypothesize a simplified pathway where SIK2 inhibition affects a downstream phosphorylation event that can be readily measured by Western blot.
Rationale for Western Blot Analysis
Western blotting is a cornerstone technique for analyzing protein expression and post-translational modifications, such as phosphorylation.[14] By using phospho-specific antibodies, we can quantify the change in the phosphorylation state of a target's substrate upon treatment with an inhibitor, providing direct evidence of functional pathway modulation.[15]
Experimental Workflow: Phospho-Protein Analysis
This workflow details the process of measuring changes in downstream signaling using Western blotting.
Figure 2: Workflow for Western blot analysis of pathway modulation.
Data Presentation: Downstream Pathway Inhibition
Let's assume SIK2 phosphorylates a hypothetical "Substrate A" at Serine 123. Inhibition of SIK2 should decrease this phosphorylation.
| Table 3: Densitometry Analysis of Substrate A Phosphorylation | |
| Treatment Condition | Normalized p-Substrate A / Total Substrate A Ratio (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 1.00 |
| Compound X (1 µM) | 0.25 |
| SIK2 Inhibitor Y (1 µM) | 0.21 |
| Inactive Analogue (1 µM) | 0.95 |
This data demonstrates that Compound X, in a manner comparable to a known SIK2 inhibitor, functionally suppresses the downstream signaling activity of its target.
Part 4: Linking Pathway Modulation to a Functional Cellular Outcome
The final piece of the validation puzzle is to connect the molecular mechanism (target binding and pathway modulation) to a relevant cellular response. Since SIK2 inhibition is expected to ultimately impact CREB-mediated transcription, a reporter gene assay is an ideal tool to quantify this functional outcome.[16][17]
Rationale for Reporter Gene Assays
Reporter gene assays are used to study the regulation of gene expression.[18][19] A vector is constructed where a transcriptional response element (in this case, a CRE-cAMP Response Element) is placed upstream of a reporter gene, such as firefly luciferase.[20] When the transcription factor of interest (CREB) is active, it binds to the CRE and drives the expression of luciferase. The amount of light produced upon addition of a substrate is directly proportional to the transcriptional activity.[16]
Experimental Protocol: CRE-Luciferase Reporter Assay
-
Transfection:
-
Co-transfect cells (e.g., HEK293T) with a CRE-luciferase reporter plasmid and a constitutively expressed control reporter (e.g., Renilla luciferase for normalization).
-
-
Treatment:
-
After 24 hours, treat the transfected cells with Compound X, a control inhibitor, or vehicle for a specified period (e.g., 6-18 hours). Include a positive control stimulant like Forskolin to activate the pathway.
-
-
Lysis and Detection:
-
Lyse the cells using the assay-specific lysis buffer.
-
Measure Firefly and Renilla luciferase activity sequentially using a dual-luciferase assay system and a luminometer.
-
-
Analysis:
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.
-
Data Presentation: Functional Cellular Response
The data should show that Compound X can modulate the transcriptional output of the pathway.
| Table 4: Effect of Compound X on CRE-Mediated Gene Expression | |
| Treatment Condition | Normalized Luciferase Activity (Fold Change) |
| Vehicle | 1.0 |
| Forskolin (10 µM) | 15.2 |
| Forskolin + Compound X (1 µM) | 28.5 |
| Forskolin + SIK2 Inhibitor Y (1 µM) | 30.1 |
Note: In the SIK2-CREB pathway, SIK2 inhibition enhances CREB activity. The data reflects this expected outcome.
This result provides strong evidence for the entire mechanistic cascade: Compound X engages SIK2 in cells, inhibits its downstream signaling, and produces the expected functional cellular outcome of enhancing CREB-mediated transcription.
Conclusion and Path Forward
Through a systematic and multi-faceted approach, we have constructed a robust validation workflow. Starting with an unbiased biochemical screen, we identified SIK2 as a primary target for This compound . We then confirmed direct, in-cell target engagement using CETSA, a critical step that distinguished it from less promising hits like FGFR1. Subsequently, we demonstrated a functional consequence on the immediate downstream pathway via Western blotting and linked this to a relevant cellular outcome using a reporter gene assay.
This logical progression of experiments provides a high degree of confidence in the proposed mechanism of action. Each step serves to validate the previous one, creating a cohesive and compelling scientific narrative. This guide provides the foundational strategy for researchers to rigorously and objectively validate the molecular mechanisms of their novel compounds.
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020-07-29). PubMed Central. [Link]
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Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2022-07-21). MDPI. [Link]
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Navigating the Kinome: A Comparative Guide to the Selectivity and Cross-Reactivity of 7-Azaindole-Based Inhibitors
In the intricate landscape of drug discovery, particularly within kinase inhibitor development, the pursuit of selectivity is paramount. While identifying a potent inhibitor against a primary target is a significant achievement, understanding its interactions across the entire kinome is what separates a promising lead from a clinical candidate. This guide provides an in-depth analysis of the cross-reactivity and selectivity profiling of compounds built upon the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, a privileged structure in kinase inhibition. While the specific molecule 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine lacks extensive public characterization, we will use the well-documented Janus kinase (JAK) inhibitor, Tofacitinib, which features this core, as our central example. We will compare its performance against other JAK inhibitors with distinct chemical scaffolds to illuminate the principles and practices of selectivity profiling.
The 7-Azaindole Scaffold: A Privileged Structure in Kinase Inhibition
The 7-azaindole core is a bioisostere of indole, where the C7 carbon is replaced by a nitrogen atom. This substitution creates a hydrogen bond acceptor that can interact with the hinge region of the ATP-binding site in many kinases, a critical interaction for potent inhibition. This fundamental interaction underpins the broad utility of this scaffold in designing kinase inhibitors. However, the very features that make it a successful anchor can also lead to off-target effects if the rest of the molecule is not carefully designed to confer selectivity.
Comparative Selectivity Profiling: Tofacitinib vs. Other JAK Inhibitors
The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are a family of non-receptor tyrosine kinases that play a crucial role in cytokine signaling. Dysregulation of JAK signaling is implicated in a range of autoimmune diseases and cancers. Tofacitinib was one of the first JAK inhibitors approved for clinical use and exhibits pan-JAK inhibitory activity, with a degree of selectivity for JAK1 and JAK3 over JAK2 and TYK2.
To provide a clear comparison, we will evaluate Tofacitinib against Filgotinib, a more selective JAK1 inhibitor, and Ruxolitinib, which is a potent inhibitor of both JAK1 and JAK2.
Table 1: Comparative Kinase Selectivity of JAK Inhibitors (IC50 values in nM)
| Kinase Target | Tofacitinib (7-Azaindole Scaffold) | Filgotinib (Triazolopyridine Scaffold) | Ruxolitinib (Pyrrolopyrimidine Scaffold) |
| JAK1 | 1 | 15 | 3.3 |
| JAK2 | 20 | 28 | 2.8 |
| JAK3 | 1 | 815 | 428 |
| TYK2 | 344 | 116 | 19 |
Data compiled from publicly available sources for illustrative purposes. Actual values may vary between studies.
As the data in Table 1 illustrates, the chemical scaffold plays a significant role in defining the selectivity profile of the inhibitor. While all three compounds are potent JAK inhibitors, their selectivity profiles differ substantially. Tofacitinib's 7-azaindole core, combined with its substituents, results in potent inhibition of JAK1 and JAK3. In contrast, Filgotinib's design confers a higher degree of selectivity for JAK1. Ruxolitinib shows potent and relatively balanced inhibition of JAK1 and JAK2.
Experimental Workflow: Kinome-Wide Selectivity Profiling
A comprehensive understanding of a compound's selectivity requires moving beyond a small panel of related kinases to a broader, kinome-wide assessment. The DiscoverX KINOMEscan™ platform is a widely used method for this purpose. This competition binding assay quantifies the ability of a compound to displace a ligand from the ATP-binding site of a large number of kinases.
Diagram 1: KINOMEscan™ Experimental Workflow
Caption: Workflow for KINOMEscan™ profiling.
Step-by-Step Protocol for KINOMEscan™ Profiling
-
Compound Preparation: The test compound, in this case, a 7-azaindole-based molecule, is solubilized in DMSO to create a high-concentration stock solution.
-
Assay Plate Preparation: The test compound is serially diluted and added to the wells of a microtiter plate.
-
Kinase Incubation: A panel of human kinases, each tagged with a unique DNA barcode, is added to the wells containing the test compound. The mixture is incubated to allow the compound to bind to its target kinases.
-
Ligand Binding: The kinase-compound mixtures are then transferred to a plate where a broad-spectrum, immobilized kinase ligand is bound to the surface. Kinases that are not bound to the test compound will bind to this immobilized ligand.
-
Washing: The plate is washed to remove any kinases that have not bound to the immobilized ligand (i.e., those that are potently inhibited by the test compound).
-
Elution and Quantification: The kinases that remain bound to the immobilized ligand are eluted, and the corresponding DNA tags are quantified using qPCR. The amount of each kinase detected is inversely proportional to its binding affinity for the test compound.
The results are often visualized as a "tree map" of the human kinome, providing a powerful visual representation of the compound's selectivity.
Interpreting the Data: From Potency to Selectivity
The output of a kinome scan is a list of kinases and the corresponding percent inhibition at a given concentration of the test compound. This data can be used to calculate a "Selectivity Score," which is the ratio of the number of kinases that are potently inhibited to the total number of kinases tested. A lower score indicates higher selectivity.
For a compound like Tofacitinib, a kinome scan would reveal potent inhibition of JAK family members, with weaker inhibition of a limited number of other kinases. This profile is critical for understanding its potential therapeutic applications and off-target liabilities.
Signaling Pathway Context: The JAK-STAT Pathway
To fully appreciate the importance of JAK inhibitor selectivity, it is essential to understand the biological context in which these kinases operate. The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors.
Diagram 2: The JAK-STAT Signaling Pathway
Caption: Simplified JAK-STAT signaling pathway.
As shown in Diagram 2, different JAK isoforms pair with specific cytokine receptors to mediate distinct biological responses. Therefore, the selectivity of a JAK inhibitor for a particular isoform (e.g., JAK1 vs. JAK2) can have profound implications for its therapeutic effect and side-effect profile.
Conclusion: The Critical Role of Selectivity Profiling
The 7-azaindole scaffold is a powerful starting point for the design of potent kinase inhibitors. However, as our comparative analysis of JAK inhibitors demonstrates, the ultimate success of a drug candidate hinges on its selectivity profile. Comprehensive, kinome-wide profiling is not merely a checkbox exercise but a fundamental component of modern drug discovery. It provides the critical data needed to understand a compound's mechanism of action, anticipate potential off-target effects, and ultimately, guide the development of safer and more effective medicines. The methodologies and principles outlined in this guide provide a framework for the rigorous evaluation of any new chemical entity, ensuring that only the most selective and promising candidates advance through the development pipeline.
References
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Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468–8484. [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
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Norman, P. (2011). Selective JAK1 and JAK2 inhibitors. Expert Opinion on Therapeutic Patents, 21(11), 1755-1775. [Link]
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Traves, P. G., et al. (2021). The Kinome Scan as a Tool for Drug Discovery and Target Identification. Frontiers in Pharmacology, 12, 771541. [Link]
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Van de Wiele, C., et al. (2019). Filgotinib, a selective JAK1 inhibitor, in the treatment of rheumatoid arthritis. Expert Review of Clinical Immunology, 15(1), 1-3. [Link]
A Comparative Guide to the Structure-Activity Relationship of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, largely owing to its ability to mimic the purine core of ATP and effectively interact with the hinge region of various protein kinases.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine analogs. By examining the impact of structural modifications on biological activity, we aim to furnish researchers with actionable insights for the rational design of novel and potent therapeutic agents.
The 7-Azaindole Core: A Foundation for Kinase Inhibition
The 7-azaindole nucleus serves as an excellent bioisostere for indole and purine systems.[3] Its defining feature is the presence of a nitrogen atom in the pyridine ring and an NH group in the pyrrole ring. This arrangement allows for the formation of crucial bidentate hydrogen bonds with the backbone of the kinase hinge region, a key interaction for ATP-competitive inhibitors.[1][2] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor. This dual interaction anchors the inhibitor within the ATP-binding pocket, providing a stable foundation for further interactions and conferring potency.
SAR Analysis of Substitutions at the 2-Position of the 7-Azaindole Scaffold
The 2-position of the 7-azaindole ring is a critical vector for exploring chemical space and modulating the pharmacological profile of these analogs. The introduction of an aryl group, such as the 4-methoxyphenyl moiety, at this position can significantly influence target affinity, selectivity, and pharmacokinetic properties.
Impact of the Aryl Substituent
In a study of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as phosphodiesterase 4B (PDE4B) inhibitors, various aryl groups were evaluated at a position analogous to the 2-position of our core scaffold.[4] Although the primary scaffold is slightly different, the principles of aryl substitution provide valuable insights. The study revealed that both electron-donating and electron-withdrawing groups on the phenyl ring could be tolerated, but the overall lipophilicity and the potential for specific interactions with the target protein were key determinants of potency.[4]
For instance, in a series of 1H-pyrrolo[2,3-b]pyridine derivatives developed as fibroblast growth factor receptor (FGFR) inhibitors, modifications to a phenyl ring at a different position of the scaffold demonstrated that the electronic nature of the substituents significantly impacts activity. The replacement of a methoxy group with a chlorine atom led to a decrease in potency, suggesting that the ability to form hydrogen bonds or the electronic properties of the methoxy group were important for activity.
The Significance of the Methoxy Group Position
While the 4-methoxy substitution is common, its position on the phenyl ring is a critical determinant of biological activity. Studies on other scaffolds with phenyl rings have shown that the position of a methoxy group can drastically alter the inhibitory profile. For example, in a series of 2-phenylindole derivatives, methoxy-substituted compounds were found to be potent inhibitors of tubulin polymerization.[5] The study highlighted that the positioning of the methoxy group influenced the compound's ability to fit into the colchicine binding site on tubulin.[5]
Extrapolating from these findings, it is reasonable to hypothesize that for 2-phenyl-7-azaindole analogs:
-
Para (4-position): The 4-methoxy group often extends into a solvent-exposed region or a specific hydrophobic pocket of the target kinase. Its electron-donating nature can also influence the overall electron density of the phenyl ring.
-
Meta (3-position): A 3-methoxy group would project into a different region of the binding pocket, potentially leading to altered selectivity or potency.
-
Ortho (2-position): An ortho-methoxy group could cause steric hindrance, forcing a conformational change in the phenyl ring relative to the 7-azaindole core. This could either be detrimental or, in some cases, lead to favorable interactions with the target.
A comparative analysis of N-(4-methoxyphenyl)-nitrobenzenesulfonamides revealed that while bond lengths and angles were similar between isomers, the orientation of the phenyl rings differed significantly, leading to distinct intermolecular interactions. This underscores the importance of substituent position on the overall molecular conformation and subsequent biological activity.
Comparative Data of 2-Aryl-1H-pyrrolo[2,3-b]pyridine Analogs
To illustrate the impact of substitutions on the 2-aryl moiety, the following table summarizes data synthesized from various studies on related compounds. It is important to note that the direct comparison is challenging due to different biological assays and target proteins. However, the trends provide valuable insights into the SAR.
| Compound ID | 2-Aryl Substituent | Biological Target | Activity (IC50/pIC50) | Key Observations | Reference |
| Analog A | 3,4-Dichlorophenyl | PDE4B | IC50: 0.11–1.1 μM | Demonstrates that halogen substitutions are well-tolerated and can lead to potent inhibition. | [4] |
| Analog B | Phenyl | FLT3 | pIC50: 7.21 | The unsubstituted phenyl ring provides a baseline for activity. | [6] |
| Analog C | Nitro-phenyl | FLT3 | Active | The electron-withdrawing nitro group is tolerated. | [6] |
| Analog D | Amino-phenyl | FLT3 | Active | The electron-donating amino group is also tolerated, indicating a degree of flexibility in the electronic requirements of the binding pocket. | [6] |
Experimental Protocols
General Synthesis of 2-Aryl-1H-pyrrolo[2,3-b]pyridines
A common and effective method for the synthesis of 2-aryl-7-azaindoles is the Suzuki-Miyaura cross-coupling reaction.[7]
Step 1: Preparation of 2-Iodo-7-azaindole Intermediate
-
Start with a commercially available or synthesized 7-azaindole.
-
Protect the pyrrole nitrogen, for example, with a 2-(trimethylsilyl)ethoxymethyl (SEM) group.
-
Perform an iodination reaction at the 2-position of the 7-azaindole ring, typically using N-iodosuccinimide (NIS).
Step 2: Suzuki-Miyaura Cross-Coupling
-
React the 2-iodo-7-azaindole intermediate with the desired arylboronic acid (e.g., 4-methoxyphenylboronic acid).
-
Use a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base (e.g., Na₂CO₃ or K₂CO₃).
-
The reaction is typically carried out in a suitable solvent system, such as a mixture of dioxane and water, under heating.
Step 3: Deprotection
-
Remove the protecting group from the pyrrole nitrogen to yield the final 2-aryl-1H-pyrrolo[2,3-b]pyridine analog. For a SEM group, this can be achieved using a fluoride source like tetrabutylammonium fluoride (TBAF) or an acid like trifluoroacetic acid (TFA).[7]
In Vitro Kinase Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human kinase is used. A suitable substrate (e.g., a synthetic peptide) and ATP are prepared in a kinase assay buffer.
-
Compound Preparation: The test compounds are serially diluted in DMSO to generate a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and test compound are incubated together in a microplate. The reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP) or fluorescence-based assays.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (DMSO alone). The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.
Signaling Pathways and Logical Relationships
The 7-azaindole scaffold is a versatile kinase inhibitor, and its derivatives can target various signaling pathways implicated in cancer and other diseases.[8] A common target for these compounds is the receptor tyrosine kinase (RTK) family, which includes kinases like FLT3 and FGFR.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR data, synthesized from related series, highlights the importance of the 2-aryl substituent in modulating biological activity. The position of the methoxy group on the phenyl ring is a critical parameter that warrants further investigation to fine-tune potency and selectivity. Future work should focus on a systematic exploration of substituents on the 2-phenyl ring to build a comprehensive SAR profile for this specific analog class. Such studies will undoubtedly accelerate the discovery of new therapeutic agents with improved efficacy and safety profiles.
References
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic Chemistry. [Link]
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The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]
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7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. [Link]
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Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters. [Link]
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Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry. [Link]
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Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. Archiv der Pharmazie. [Link]
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Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. [Link]
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]
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Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
- Methoxy-Substituted 3-Formyl-2-phenylindoles Inhibit Tubulin Polymeriz
- Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (URL not available)
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (URL not available)
- Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. (URL not available)
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This compound | C14H12N2O | CID 6538811 - PubChem. PubChem. [Link]
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Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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- Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. (URL not available)
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(PDF) Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. ResearchGate. [Link]
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
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A Comparative Guide to the Potency and Efficacy of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine Derivatives
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in modern medicinal chemistry. Its structural resemblance to indole allows it to function as a bioisostere, engaging in crucial hydrogen bonding interactions within the ATP-binding pockets of various protein kinases.[1] Consequently, derivatives of this scaffold have emerged as potent inhibitors of several key signaling proteins implicated in diseases ranging from cancer to neurodegenerative disorders.[2][3]
This guide focuses on a specific subclass: 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine derivatives. The strategic placement of the 2-aryl moiety, particularly the methoxyphenyl group, has proven effective in occupying hydrophobic pockets and forming additional hydrogen bonds, thereby enhancing inhibitory activity against targets like Fibroblast Growth Factor Receptors (FGFRs).[2] Our objective is to provide a comprehensive benchmark of the potency and efficacy of these compounds. We will dissect the methodologies used for their evaluation, explain the rationale behind experimental choices, and present comparative data to guide researchers and drug development professionals in this promising chemical space.
Foundational Concepts: Potency vs. Efficacy
Before delving into comparative data, it is crucial to establish a clear understanding of two fundamental pharmacological parameters: potency and efficacy.
-
Potency refers to the concentration or dose of a drug required to produce 50% of its own maximal effect.[4] It is typically expressed as the half-maximal inhibitory concentration (IC50) for inhibitors or the half-maximal effective concentration (EC50) for agonists. A lower IC50/EC50 value signifies higher potency.[4]
-
Efficacy (Emax) is the maximum response achievable from a drug, irrespective of the dose.[4] It reflects the intrinsic ability of the compound to elicit a biological effect once it has bound to its target.
In drug discovery, high potency is often a primary goal, but it must be balanced with sufficient efficacy to produce a therapeutic effect. A highly potent compound with low efficacy may be clinically irrelevant.
Benchmarking Potency: In Vitro Assessment
The initial evaluation of kinase inhibitors involves a suite of in vitro assays designed to quantify their direct inhibitory effect on the target enzyme and their subsequent impact on cellular processes.
Biochemical assays measure the direct interaction between the inhibitor and the isolated kinase. The goal is to determine the IC50 value, a direct measure of potency.
-
Radiometric Assays: Considered a gold standard for sensitivity, these assays directly measure the incorporation of a radiolabeled phosphate group (from [γ-³²P]-ATP or [γ-³³P]-ATP) onto a substrate protein or peptide.[5][6] The reduction in radioactivity in the presence of an inhibitor corresponds to its potency. The causality is direct: the assay measures the fundamental catalytic event, providing a highly reliable readout of inhibition.
-
Luminescence-Based Assays: For higher throughput, luminescence-based assays like Kinase-Glo® and ADP-Glo™ are frequently employed.[7] These assays quantify kinase activity by measuring the amount of ATP remaining (Kinase-Glo®) or ADP produced (ADP-Glo™) after the kinase reaction.[7] A potent inhibitor will result in less ATP consumption, leading to a stronger luminescent signal in an ATP-depletion assay.[7] This format is highly adaptable for screening large compound libraries.
While biochemical assays are precise, they do not account for factors like cell permeability or off-target effects. Cell-based assays provide a more biologically relevant measure of a compound's potency.
-
Target Phosphorylation Assays: These assays confirm that the inhibitor is engaging its intended target within the cell. Techniques like Western Blotting or ELISA are used to measure the phosphorylation status of a known downstream substrate of the target kinase. A potent and cell-permeable inhibitor will cause a dose-dependent decrease in the level of the phosphorylated substrate.[5]
-
Cell Proliferation Assays: For anti-cancer agents, the ultimate goal is to halt tumor cell growth. Assays like MTT or CellTiter-Glo® measure the viability and proliferation of cancer cell lines after treatment with the inhibitor.[2][8] The resulting IC50 value from these assays reflects the compound's overall anti-proliferative potency, which is a composite of its on-target activity, cell permeability, and any potential off-target effects.
The following table summarizes the in vitro potency of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various kinase targets. Note that while the core topic is the 2-(4-methoxyphenyl) variant, data from closely related analogues are included to provide a broader context for structure-activity relationships.
| Compound ID | Target Kinase | Assay Type | Potency (IC50) | Source |
| Compound 4h | FGFR1 | Biochemical | 7 nM | [2][8] |
| FGFR2 | Biochemical | 9 nM | [2][8] | |
| FGFR3 | Biochemical | 25 nM | [2][8] | |
| 4T1 Cancer Cells | Cell Proliferation | 1.12 µM | [2][8] | |
| Compound 41 | GSK-3β | Biochemical | 0.22 nM | [3] |
| SH-SY5Y Cells | Cytotoxicity | >100 µM | [3] | |
| Compound 11h | PDE4B | Biochemical | 0.11 µM | [9] |
This table is a synthesis of data from multiple sources to illustrate the potency of the scaffold against different targets.
Benchmarking Efficacy: In Vivo Validation
In vitro potency is a prerequisite, but true therapeutic potential can only be assessed in vivo.[10] Animal models are essential for evaluating a compound's pharmacokinetics (PK), pharmacodynamics (PD), and overall anti-tumor efficacy.[11]
The choice of animal model is critical and depends on the specific scientific question being addressed.
-
Cell Line-Derived Xenografts (CDX): These are the most common initial models, where human cancer cell lines are implanted subcutaneously into immunocompromised mice.[12][13] They are valuable for assessing a compound's ability to inhibit tumor growth in a living system.
-
Patient-Derived Xenografts (PDX): PDX models involve implanting tumor fragments from a human patient directly into mice.[13] These models better retain the heterogeneity of the original tumor and are considered more predictive of clinical outcomes.
-
Orthotopic Models: To mimic the clinically relevant tumor microenvironment, tumor cells are implanted into the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad).[13] This allows for the study of tumor-stroma interactions and metastasis.
-
Syngeneic Models: These models use murine tumor cells implanted into immunocompetent mice.[12] They are indispensable for evaluating immunotherapies, as they possess a complete and functional immune system.
The primary endpoint in most preclinical oncology studies is Tumor Growth Inhibition (TGI) . This is calculated by comparing the change in tumor volume in treated animals to that in vehicle-treated control animals. Other important endpoints include overall survival, body weight measurement (as an indicator of toxicity), and biomarker analysis from tumor tissue to confirm target engagement.[14]
A recent study on a pyrrolo[2,3-b]pyridine derivative (Compound 41) targeting GSK-3β for Alzheimer's disease demonstrated efficacy in a zebrafish model, where it effectively ameliorated dyskinesia induced by AlCl₃.[3] This highlights the broad therapeutic potential of this scaffold beyond oncology.
Visualizing the Benchmarking Workflow & Underlying Biology
To better illustrate the concepts discussed, the following diagrams outline a typical drug discovery workflow and a relevant signaling pathway.
Caption: Workflow for Benchmarking Potency and Efficacy.
Caption: Simplified FGFR Signaling Pathway Inhibition.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are paramount. Below are representative protocols for key experiments.
Protocol 1: In Vitro Kinase Potency (ADP-Glo™ Assay)
Objective: To determine the IC50 value of a this compound derivative against a target kinase.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point serial dilution series (e.g., 3-fold dilutions) in a 96-well plate.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of kinase/substrate solution in kinase reaction buffer.
-
Add 25 nL of the serially diluted compound or DMSO (vehicle control).
-
Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.[5]
-
Incubate for 60 minutes at room temperature.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and provide luciferase/luciferin for signal generation. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Convert luminescence values to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vivo Efficacy (Subcutaneous Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of a lead compound in a mouse model.
Methodology:
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ cancer cells (e.g., 4T1 breast cancer cells) suspended in Matrigel into the flank of immunocompromised mice (e.g., athymic nude mice).[11]
-
Tumor Growth and Randomization: Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width²). When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Dosing: Administer the test compound via the desired route (e.g., oral gavage) at a predetermined dose and schedule (e.g., 50 mg/kg, once daily). The vehicle group receives the formulation buffer only.
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week for the duration of the study (typically 21-28 days).
-
Endpoint Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI). Tumors may be excised for pharmacodynamic biomarker analysis (e.g., Western blot for phosphorylated target proteins) to confirm target engagement in vivo.
Conclusion
The this compound scaffold is a versatile and potent platform for the development of targeted therapeutics. As demonstrated, derivatives have shown low nanomolar potency against critical disease drivers like FGFR and GSK-3β.[2][3] The path from a promising chemical structure to a clinical candidate, however, is rigorous. It requires a multi-tiered benchmarking strategy that begins with precise in vitro potency measurements and culminates in robust in vivo efficacy studies. The methodologies and comparative data presented in this guide provide a framework for researchers to rationally design and evaluate the next generation of inhibitors based on this powerful chemical core.
References
- Tumor models for efficacy determination. (2006). Molecular Cancer Therapeutics.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PubMed Central.
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- In Vivo Efficacy Evaluation for Cancer Therapy. (n.d.). Alfa Cytology.
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- In Vivo Tumor Model. (n.d.). Melior Discovery.
- In Vivo Oncology. (n.d.). Pharmacology Discovery Services.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. (2021). PubMed Central.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- Kinase assays. (2020). BMG LABTECH.
- Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. (2008). Current Drug Discovery Technologies.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PubMed Central.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central.
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A Senior Application Scientist's Guide to the Synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridines
Introduction: The Significance of the 2-Aryl-7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern medicinal chemistry.[1][2] Its structure, which can be viewed as a bioisosteric analog of indole or purine, features both a hydrogen-bond donor (the pyrrole N-H) and a hydrogen-bond acceptor (the pyridine nitrogen) within a rigid framework.[3][4] This unique electronic and structural arrangement facilitates critical interactions with a wide array of biological targets, particularly protein kinases. Consequently, the 7-azaindole core is embedded in several FDA-approved drugs, including the BRAF kinase inhibitor Vemurafenib and the CSF1R inhibitor Pexidartinib.[3][5]
The introduction of an aryl substituent at the C-2 position profoundly influences the molecule's pharmacological profile, often serving to occupy hydrophobic pockets within enzyme active sites.[6] The synthesis of these 2-aryl derivatives, however, presents unique challenges related to regioselectivity, functional group tolerance, and the inherent reactivity of the azaindole core.
This guide provides a comparative analysis of the most prevalent and effective synthetic routes to 2-aryl-1H-pyrrolo[2,3-b]pyridines. We will move beyond simple procedural descriptions to dissect the underlying mechanistic principles, evaluate the strategic advantages and limitations of each approach, and provide field-proven experimental protocols. Our focus is on empowering researchers to make informed decisions when selecting a synthetic strategy tailored to their specific research and development goals.
Strategic Overview: Convergent vs. Divergent Pathways
The synthesis of 2-aryl-7-azaindoles can be broadly categorized into two strategic approaches. The choice between them is often dictated by the desired diversity and availability of starting materials.
Caption: High-level strategic decision map for synthesizing 2-aryl-7-azaindoles.
-
Post-Annulation Arylation (Divergent): This strategy involves first constructing the core 7-azaindole ring, often halogenated at the C-2 position, and then introducing the aryl group via a cross-coupling reaction. This is a powerful approach for late-stage diversification, allowing a common intermediate to be coupled with a large library of aryl partners.
-
Convergent Pyrrole Annulation: In this approach, the C-2 aryl group (or a precursor) is attached to one of the starting materials before the pyrrole ring is formed. This is often more step-economical for synthesizing a single target but may require re-optimization for different aryl substituents.
Strategy A: Post-Annulation Arylation via Cross-Coupling
This is arguably the most flexible and widely adopted strategy for generating libraries of 2-aryl-7-azaindoles. The success of this approach hinges on the selective functionalization of the C-2 position of the azaindole core, typically with a halogen, followed by a palladium-catalyzed cross-coupling reaction.
The Suzuki-Miyaura Coupling: A Workhorse Reaction
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is the preeminent method in this class due to its operational simplicity, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[5][6]
The key intermediate is a 2-halo-7-azaindole. The choice of halogen is critical; iodides are the most reactive, followed by bromides and chlorides. A common starting point is the commercially available 4-chloro-7-azaindole, which can be selectively iodinated at C-2.[5]
Mechanism Rationale: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the C-I bond of the azaindole, which is the rate-limiting step. The resulting Pd(II) complex then undergoes transmetalation with the boronic acid (activated by a base). The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the reductive elimination step.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Data:
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 95 | [5] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 92 | [5] |
| 3 | 3,5-Bis(trifluoromethyl)phenylboronic acid | SPhos Pd G2 (5) | K₃PO₄ | Toluene/H₂O | 100 | 67 | [6] |
| 4 | Naphthylboronic acid | SPhos Pd G2 (5) | K₃PO₄ | Toluene/H₂O | 100 | 92 | [6] |
Advantages:
-
High Flexibility: A single 2-halo-azaindole intermediate can be coupled with thousands of commercially available boronic acids.
-
Excellent Functional Group Tolerance: Tolerates esters, ketones, amides, and nitriles.
-
Mild Conditions: Reactions are typically run under relatively mild conditions.
Limitations:
-
Requires Pre-functionalization: The azaindole core must first be halogenated, adding a step to the overall sequence.
-
Boronic Acid Instability: Some boronic acids can be unstable and prone to protodeboronation.
Strategy B: Convergent Pyrrole Annulation
This strategy builds the pyrrole ring onto a functionalized pyridine precursor, incorporating the C-2 aryl group during the annulation process.
Sonogashira Coupling and Cyclization Cascade
This is one of the most elegant and efficient methods for constructing the 2-aryl-7-azaindole scaffold.[7][8][9] The strategy involves a palladium/copper-catalyzed Sonogashira coupling of a 2-amino-3-halopyridine with a terminal arylacetylene. The resulting 2-amino-3-(alkynyl)pyridine intermediate is then cyclized, often in the same pot, to form the pyrrole ring.
Mechanism Rationale: The process begins with a standard Sonogashira coupling to form the key C-C bond. The subsequent cyclization is the crucial step. It typically proceeds via a base-mediated 5-endo-dig cyclization, where the amino group attacks the alkyne. The choice of base is critical; strong, non-nucleophilic bases like potassium tert-butoxide are often employed.[9] In some cases, acid catalysis can also promote cyclization.[7][8] The use of microwave irradiation can dramatically accelerate both the coupling and cyclization steps.[10][11]
Caption: Two-step sequence of Sonogashira coupling and base-mediated cyclization.
Comparative Performance Data:
| Entry | Arylacetylene | Catalyst System | Base / Additive | Conditions | Overall Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | KOtBu / 18-Crown-6 | Toluene, 65 °C | 92 | [9] |
| 2 | 1-Ethynyl-4-fluorobenzene | PdCl₂(PPh₃)₂ / CuI | KOtBu / 18-Crown-6 | Toluene, 65 °C | 90 | [9] |
| 3 | Cyclohexylacetylene | PdCl₂(PPh₃)₂ / CuI | KOtBu / 18-Crown-6 | Toluene, 65 °C | 85 | [9] |
| 4 | Phenylacetylene | Fe(acac)₃ / CuI | KOtBu | NMP, 130 °C, MW | 85 | [10][11] |
Advantages:
-
High Convergence & Step Economy: Two key bonds are formed in a short sequence, often in one pot.[12]
-
Readily Available Starting Materials: Substituted aminopyridines and terminal alkynes are widely available.
-
Avoids Handling Azaindole Intermediates: Circumvents potential issues with the stability or reactivity of halogenated azaindoles.
Limitations:
-
Limited Arylacetylene Stability: Some terminal arylacetylenes can be unstable or prone to homocoupling.
-
Harsh Conditions: May require strong bases or high temperatures, which can limit functional group compatibility.
The Fischer Indole Synthesis: A Classic Approach Reimagined
The Fischer indole synthesis, discovered in 1883, is a cornerstone of heterocyclic chemistry.[13] Its adaptation to the pyridine series provides a direct route to the 7-azaindole core. The reaction condenses a 2-pyridylhydrazine with an aryl ketone (or aldehyde) under strong acid catalysis.[14]
Mechanism Rationale: The reaction proceeds through the formation of a 2-pyridylhydrazone intermediate. Upon protonation, this intermediate undergoes a[10][10]-sigmatropic rearrangement (the key step), followed by cyclization and elimination of ammonia to afford the aromatic 7-azaindole ring.[13] Polyphosphoric acid (PPA) is a common catalyst and solvent for this transformation, often requiring high temperatures.[14]
Advantages:
-
Direct and Powerful: Forms the bicyclic system in a single, albeit harsh, step from simple precursors.
-
Access to C-3 Substituted Analogues: The choice of ketone allows for the direct installation of a substituent at the C-3 position.
Limitations:
-
Harsh Acidic Conditions: The use of strong acids like PPA at high temperatures severely limits the substrate scope and functional group tolerance. Electron-rich aryl ketones are often required.
-
Regioselectivity Issues: Unsymmetrical ketones can lead to mixtures of regioisomeric products.
-
Availability of Hydrazines: Substituted 2-pyridylhydrazines are less common than the corresponding amino-halopyridines.
Head-to-Head Comparison of Major Synthetic Routes
| Feature | Strategy A: Suzuki Coupling | Strategy B: Sonogashira/Cyclization | Strategy B: Fischer Synthesis |
| Overall Strategy | Divergent (Late-stage arylation) | Convergent | Convergent |
| Key Advantage | Maximum flexibility for library synthesis | High step- and atom-economy | Direct, one-step ring formation |
| Key Limitation | Requires pre-halogenation of the core | Can require strong bases/high temps | Very harsh conditions, limited scope |
| Starting Materials | 2-Halo-7-azaindoles, Arylboronic acids | 2-Amino-3-halopyridines, Arylacetylenes | 2-Pyridylhydrazines, Aryl ketones |
| Functional Group Tolerance | Very Good | Moderate to Good | Poor |
| Typical Conditions | Mild (Pd catalyst, base, 80-100 °C) | Moderate to Harsh (Base, 65-130 °C) | Harsh (PPA, 160-180 °C) |
| Ideal Application | Structure-Activity Relationship (SAR) studies, library synthesis | Scale-up of a specific target, efficient C-2/N-1 disubstitution | Synthesis of simple, robust analogues |
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a 2-Iodo-7-azaindole[5]
Reaction: Synthesis of 4-Chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
-
Setup: To a flame-dried round-bottom flask, add 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (350 mg, 0.856 mmol), phenylboronic acid (125 mg, 1.02 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 24 mg, 0.026 mmol), and potassium carbonate (K₂CO₃, 350 mg, 2.56 mmol).
-
Degassing: Seal the flask with a septum, and purge with dry nitrogen (N₂) gas for 15 minutes.
-
Solvent Addition: Add 5 mL of a degassed 1:1 mixture of 1,4-dioxane and water via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 30 minutes. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, allow the reaction to cool to room temperature. Remove the solvent in vacuo. Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Extraction & Purification: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Two-Step Sonogashira Coupling and Cyclization[9]
Reaction: Synthesis of 2-Phenyl-7-azaindole
-
Step A (Sonogashira Coupling):
-
Setup: To a Schlenk tube, add 2-amino-3-iodopyridine (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 mmol), and copper(I) iodide (CuI, 0.04 mmol).
-
Degassing: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add anhydrous triethylamine (3.0 mL) and phenylacetylene (1.1 mmol) via syringe.
-
Reaction: Stir the mixture at room temperature for 4 hours. Monitor by TLC until the starting aminopyridine is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash chromatography to isolate the 2-amino-3-(phenylethynyl)pyridine intermediate.
-
-
Step B (Cyclization):
-
Setup: In a separate flask, dissolve the intermediate from Step A (1.0 mmol) in anhydrous toluene (10 mL).
-
Reagent Addition: Add 18-crown-6 (0.1 mmol) followed by potassium tert-butoxide (KOtBu, 1.2 mmol).
-
Reaction: Heat the mixture to 65 °C and stir for 2-4 hours until the cyclization is complete (monitor by TLC).
-
Workup: Cool the reaction to room temperature and quench by carefully adding water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography to yield 2-phenyl-7-azaindole.
-
Conclusion and Future Outlook
The synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridines is a mature field with several robust and reliable strategies at the disposal of the modern chemist.
-
For exploratory chemistry and library synthesis , where flexibility is paramount, the Suzuki-Miyaura coupling on a pre-formed 2-halo-azaindole core remains the undisputed strategy of choice. Its broad scope and mild conditions allow for rapid SAR exploration.
-
For process development and scale-up of a specific target, the Sonogashira coupling/cyclization cascade offers a highly efficient and convergent route that often proves more economical in terms of steps and resources.
Looking ahead, the field continues to evolve. The development of direct C-H arylation methods, which bypass the need for pre-halogenation of the azaindole core, represents a significant frontier.[2][15] These methods promise even greater efficiency and atom economy, though challenges with regioselectivity and catalyst performance are still being actively addressed. As catalytic systems become more powerful and selective, the synthesis of these vital medicinal scaffolds will undoubtedly become more streamlined, accelerating the pace of drug discovery.
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A Comparative Guide to the Drug-Like Properties of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine and Other Privileged Scaffolds
In the landscape of modern drug discovery, the intrinsic properties of a molecule's core scaffold are critical determinants of its ultimate success as a therapeutic agent. Beyond mere target affinity, a compound's absorption, distribution, metabolism, and excretion (ADME) profile, alongside its potential for toxicity, dictates its journey from a promising hit to a viable drug candidate. This guide provides a comprehensive assessment of the drug-like properties of the 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine scaffold, juxtaposed with other widely recognized "privileged" heterocyclic systems: quinoline, indole, and benzimidazole.
The selection of a core scaffold is a pivotal decision in medicinal chemistry. Heterocyclic compounds are overwhelmingly present in approved drugs, a testament to their ability to present pharmacophoric features in three-dimensional space, thus enabling precise interactions with biological targets.[1] The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, has garnered significant interest for its role in a variety of biologically active compounds, including kinase inhibitors.[2][3] This guide will dissect the key drug-like attributes of this scaffold and its derivatives, offering a comparative perspective for researchers engaged in rational drug design.
The Importance of Early ADMET Profiling
Historically, drug discovery pipelines were often plagued by late-stage failures due to unfavorable pharmacokinetic or toxicity profiles. The modern paradigm emphasizes the early and parallel assessment of ADME and toxicological properties alongside potency optimization.[4] Key parameters such as solubility, permeability, metabolic stability, and cytotoxicity are now routinely evaluated using high-throughput in vitro assays. This "fail fast, fail cheap" approach allows for the timely identification of liabilities and guides the design of molecules with a higher probability of clinical success.
Comparative Analysis of Physicochemical and ADME Properties
This section will compare the typical properties of the this compound scaffold with those of quinoline, indole, and benzimidazole. It is important to note that while general trends can be discussed, the specific substitution pattern on any scaffold plays a crucial role in modulating its properties.
| Property | This compound Scaffold | Quinoline Scaffold | Indole Scaffold | Benzimidazole Scaffold |
| Solubility | Generally moderate, but highly dependent on substituents. The methoxy group may slightly improve solubility over a simple phenyl substituent.[5] | Often exhibits poor aqueous solubility due to its aromatic, rigid structure, though this can be modulated.[6] | Moderate to low aqueous solubility is common; the N-H group can act as a hydrogen bond donor. | Can have variable solubility; the imidazole moiety offers both hydrogen bond donor and acceptor capabilities, which can be exploited to improve solubility.[7] |
| Permeability | Expected to have good passive permeability due to its relatively rigid, planar structure and lipophilicity. | Generally high passive permeability is observed for quinoline-containing compounds.[8] | Typically exhibits good membrane permeability, contributing to its prevalence in CNS-active drugs. | Good permeability is often achievable, facilitated by its ability to engage in various non-covalent interactions.[7] |
| Metabolic Stability | The pyrrolo[2,3-b]pyridine core itself can be susceptible to oxidation. However, strategic placement of substituents can block metabolic soft spots.[9][10] | The quinoline ring is generally stable, but can undergo metabolism, often hydroxylation, on the carbocyclic or heterocyclic ring. | The indole ring is prone to oxidation, particularly at the 3-position. N-alkylation can sometimes improve stability. | The benzimidazole scaffold is generally considered metabolically robust, contributing to its "privileged" status.[7] |
| Cytotoxicity | Varies widely with substitution. Some derivatives show potent, targeted cytotoxicity against cancer cell lines, while others exhibit low toxicity to normal cells.[11][12][13] | Certain quinoline derivatives are known for their anticancer activity, often through DNA intercalation or enzyme inhibition.[14] | Indole derivatives display a broad range of biological activities, including anticancer effects, often with acceptable safety profiles.[15] | Many benzimidazole-containing drugs have a favorable safety profile. However, some derivatives can exhibit cytotoxicity, which is harnessed for anticancer applications.[16] |
Experimental Protocols for Assessing Drug-Like Properties
To provide a practical framework for the evaluation of these scaffolds, this section details the standard operating procedures for key in vitro ADME and cytotoxicity assays.
Kinetic Solubility Assay
Rationale: Aqueous solubility is a critical factor for oral absorption and for obtaining reliable data in biological assays.[17] The kinetic solubility assay is a high-throughput method used in early drug discovery to estimate a compound's solubility when rapidly precipitated from a DMSO stock solution into an aqueous buffer.[18]
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS), pH 7.4.
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).
-
Analysis: Measure the turbidity of the solutions using a nephelometer or determine the concentration of the dissolved compound in the supernatant by LC-MS/MS after filtration or centrifugation.[19]
Caption: Step-by-step PAMPA experimental workflow.
Microsomal Stability Assay
Rationale: This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. [20]It provides an early indication of a compound's potential for hepatic clearance. [7][12] Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, combine liver microsomes (human or from other species), a buffered solution (pH 7.4), and the test compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Initiation of Reaction: Add a solution of NADPH (a necessary cofactor for many metabolic enzymes) to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. [11]5. Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the percentage of remaining compound versus time and calculate the in vitro half-life (t½) and intrinsic clearance (Clint). [8]
Caption: Microsomal stability assay procedure.
MTT Cytotoxicity Assay
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [21]It is widely used to evaluate the potential of a compound to cause cell death. [16] Protocol:
-
Cell Seeding: Seed cells (e.g., a relevant cancer cell line or a non-cancerous cell line like HEK293) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. [22]4. Solubilization: Add a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%). [23]
Caption: MTT assay for cytotoxicity assessment.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the design of novel therapeutic agents, particularly in the realm of kinase inhibition. Its physicochemical properties are generally favorable for achieving good permeability, a key attribute for oral bioavailability. However, as with any scaffold, metabolic stability and potential cytotoxicity must be carefully evaluated and optimized through targeted structural modifications.
In comparison to established privileged scaffolds such as quinoline, indole, and benzimidazole, the pyrrolo[2,3-b]pyridine core holds its own as a viable and versatile template. While quinolines and indoles are well-entrenched in numerous approved drugs, they also present known metabolic liabilities that medicinal chemists have learned to circumvent. The benzimidazole scaffold is renowned for its metabolic robustness. The pyrrolo[2,3-b]pyridine system offers a unique electronic and steric profile that can be exploited to achieve high potency and selectivity, as evidenced by its increasing appearance in the drug discovery literature.
Ultimately, the choice of scaffold is context-dependent, relying on the specific therapeutic target, the desired pharmacokinetic profile, and the synthetic tractability. This guide provides a foundational framework for researchers to make informed decisions when considering the this compound scaffold, underscoring the indispensable role of early and comprehensive ADMET assessment in the quest for safer and more effective medicines.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
For Immediate Reference: This guide provides crucial safety and logistical information for the proper disposal of the chemical compound 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance.
Understanding the Hazard Profile
Inferred Hazard Classification:
| Hazard Statement | Description | Precautionary Action |
| Skin Irritant | May cause skin irritation upon contact.[1] | Wear appropriate protective gloves and clothing. |
| Eye Irritant | May cause serious eye irritation.[1] | Wear safety glasses or goggles. |
| Respiratory Irritant | May cause respiratory irritation if inhaled.[1] | Handle in a well-ventilated area or with respiratory protection. |
The Regulatory Imperative: Compliance with Hazardous Waste Regulations
The disposal of chemical waste is strictly regulated to protect human health and the environment. In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to ensure that all chemical waste is properly identified, managed, and disposed of according to federal, state, and local regulations.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for any purpose, including disposal, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and irritation.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and airborne particles.[1] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To minimize the risk of accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or in case of insufficient ventilation. | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
Waste Identification and Classification
-
Hazardous Waste Determination: Based on its inferred irritant properties, this compound should be managed as a hazardous chemical waste.
-
Waste Profile: Consult with your institution's Environmental Health and Safety (EHS) department to establish a waste profile for this chemical. While a specific EPA waste code is not available, it may be classified based on its characteristics as a toxic waste. Your EHS office will provide guidance on the appropriate waste codes to use for your specific location and circumstances.
Segregation and Containerization
-
Dedicated Waste Container: Designate a specific, compatible container for the collection of this compound waste. The container should be made of a material that will not react with the chemical.
-
Secure Closure: The waste container must have a secure, tight-fitting lid to prevent spills and the release of vapors.
-
Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Irritant").
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.
-
Control the Spill: If it is safe to do so, contain the spill to prevent it from spreading.
-
Absorb and Collect: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled chemical.
-
Package and Label: Place the absorbent material into a designated hazardous waste container and label it accordingly.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Approved Disposal Methodologies
The guiding principle for the disposal of this compound is to use an approved waste disposal plant[1]. This ensures that the chemical is managed in an environmentally sound manner. The primary methods for the disposal of nitrogen-containing heterocyclic compounds are thermal and chemical treatments.
Incineration
High-temperature incineration is a common and effective method for the destruction of organic chemical waste. During this process, the compound is decomposed into less hazardous substances such as carbon dioxide, water, and nitrogen oxides. The thermal decomposition of nitrogen-rich heterocyclic compounds can lead to the emission of various gases, which must be managed by the incineration facility's air pollution control systems[2].
Chemical Treatment
Chemical treatment methods can also be employed to neutralize the hazardous properties of aromatic amines and their derivatives. These methods can include:
-
Oxidation: Advanced oxidation processes can break down the complex organic structure into simpler, less toxic compounds[3].
-
pH Adjustment: Altering the pH of the waste stream can sometimes facilitate degradation or precipitation of the hazardous components[4].
It is critical to note that these treatment methods should only be carried out by trained professionals in a licensed hazardous waste treatment facility.
Waste Minimization: A Proactive Approach
The most effective way to manage chemical waste is to minimize its generation in the first place. Researchers and laboratory managers should consider the following strategies:
-
Prudent Purchasing: Order only the quantities of chemicals that are needed for your experiments.
-
Scale Down Experiments: Whenever possible, reduce the scale of your experiments to decrease the volume of waste produced.
-
Substitution: Investigate the possibility of using less hazardous chemicals that can achieve the same experimental outcomes.
Disposal Workflow Diagram
Caption: A flowchart illustrating the key stages of proper disposal for this compound.
References
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Treatment of amine wastes generated in industrial processes. ResearchGate. (2025-08-07). Available at: [Link]
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Sicilia, M. D., et al. (1997). Chemical degradation of aromatic amines by Fenton's reagent. Water Research, 31(8), 1985-1995. Available at: [Link]
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Woszczyk, A., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(19), 6529. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
